molecular formula C9H12N2O2 B178132 2-Tert-butylpyrimidine-5-carboxylic acid CAS No. 126230-73-7

2-Tert-butylpyrimidine-5-carboxylic acid

Cat. No.: B178132
CAS No.: 126230-73-7
M. Wt: 180.2 g/mol
InChI Key: YWTKTHQJHQUTGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Tert-butylpyrimidine-5-carboxylic acid is a chemical building block within the pyrimidine class that is of significant interest in medicinal chemistry and pharmaceutical research. Although direct studies on this specific compound are limited, it shares a close structural relationship with pyridine carboxamide scaffolds that have been identified as promising hits in anti-tubercular drug discovery . Research on these analogous compounds reveals a potentially valuable mechanism of action; they are prodrugs activated by the mycobacterial AmiC amidase, leading to the inhibition of Mycobacterium tuberculosis growth . Furthermore, these related molecules have demonstrated a unique dual mechanism, exhibiting bacteriostatic activity in standard liquid cultures and potent bactericidal activity within macrophages by inducing autophagy . This profile makes the pyrimidine carboxamide core a compelling scaffold for the development of novel therapeutic agents, particularly against drug-resistant strains of tuberculosis . Beyond this specific application, this compound serves as a versatile synthetic intermediate. Its molecular architecture, featuring both a carboxylic acid handle and a sterically demanding tert-butyl group adjacent to the pyrimidine nitrogen atoms, makes it a valuable precursor for constructing more complex molecules. Researchers can leverage this structure in various synthetic pathways, including the development of enzyme inhibitors for biochemical assays and the creation of novel compounds for material science applications.

Properties

IUPAC Name

2-tert-butylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-9(2,3)8-10-4-6(5-11-8)7(12)13/h4-5H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWTKTHQJHQUTGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=C(C=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10356484
Record name 2-tert-butylpyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126230-73-7
Record name 2-tert-butylpyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Tert-butylpyrimidine-5-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 2-Tert-butylpyrimidine-5-carboxylic Acid

This technical guide provides a comprehensive overview of the chemical properties, spectroscopic data, and a plausible synthetic pathway for this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Core Chemical Properties

This compound is a substituted pyrimidine derivative. Its core chemical and physical properties are summarized below.

PropertyValueReference
CAS Number 126230-73-7[1]
Molecular Formula C₉H₁₂N₂O₂[1]
Molecular Weight 180.20 g/mol [1]
Melting Point 170-171 °C
Physical Form Powder
IUPAC Name 2-tert-butyl-5-pyrimidinecarboxylic acid

Spectroscopic Data Analysis

While specific spectra for this compound are not publicly available, its characteristic spectroscopic features can be predicted based on its functional groups and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a highly deshielded, broad singlet for the carboxylic acid proton (-COOH) around 12 δ.[2][3] The tert-butyl group protons will appear as a sharp singlet further upfield. The two protons on the pyrimidine ring will appear in the aromatic region, likely as distinct signals due to their different electronic environments.

  • ¹³C NMR: The carbon spectrum will feature a characteristic signal for the carboxyl carbon in the range of 165 to 185 δ.[2][3][4] The carbons of the pyrimidine ring will resonate in the aromatic region, and the quaternary and methyl carbons of the tert-butyl group will appear in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum provides clear indicators of the carboxylic acid functionality.

  • A very broad and strong absorption band is expected for the O–H stretch of the carboxyl group, typically appearing in the 2500-3300 cm⁻¹ region.[2][3]

  • A strong, sharp absorption band corresponding to the C=O (carbonyl) stretch will be present between 1710 and 1760 cm⁻¹.[2]

  • A C-O stretching band is also expected between 1320 and 1210 cm⁻¹.[5]

Mass Spectrometry (MS)

In electron ionization mass spectrometry, carboxylic acids often show a detectable molecular ion peak.

  • Common fragmentation patterns for short-chain carboxylic acids include the loss of the hydroxyl group (M-17) and the loss of the entire carboxyl group (M-45).[6]

Experimental Protocols

Proposed Synthesis of this compound

This proposed method involves the palladium-catalyzed carbonylation of 5-bromo-2-tert-butylpyrimidine followed by hydrolysis.

Step 1: Synthesis of 5-bromo-2-tert-butylpyrimidine (Precursor) The synthesis would begin with a suitable pyrimidine ring, which is then brominated and subsequently reacted to add the tert-butyl group, or by constructing the ring from precursors already containing these moieties.

Step 2: Palladium-Catalyzed Aminocarbonylation

  • Reaction Setup: In a high-pressure vessel, combine 5-bromo-2-tert-butylpyrimidine, a palladium catalyst (e.g., palladium acetate), a suitable phosphine ligand, and a base (e.g., N,N-diisopropylethylamine) in an appropriate solvent like acetonitrile.

  • Carbonylation: Purge the vessel with carbon monoxide and then pressurize it to approximately 100 psi. Heat the reaction mixture to around 100 °C and stir for several hours.[7] The progress of the reaction can be monitored by techniques like HPLC.

  • Workup: After the reaction is complete, cool the vessel, release the pressure, and concentrate the mixture to remove the solvent and excess base.[7]

Step 3: Hydrolysis to the Carboxylic Acid

  • Hydrolysis: Treat the crude product from the previous step with an aqueous base, such as 1 M sodium hydroxide (NaOH), and stir vigorously for several hours to hydrolyze the intermediate amide or ester to the corresponding carboxylate salt.[7]

  • Acidification and Isolation: After hydrolysis, acidify the aqueous solution with an acid like hydrochloric acid (HCl) to a pH of around 4. This will precipitate the this compound.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization if necessary.

Visualized Workflows and Pathways

The following diagram illustrates the logical workflow for the proposed synthesis of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_intermediate Intermediate Processing cluster_product Final Product start 5-Bromo-2-tert-butylpyrimidine reaction Aminocarbonylation start->reaction 100°C, 100 psi CO reagents Pd Catalyst Ligand, Base, CO hydrolysis Base Hydrolysis reaction->hydrolysis Crude Intermediate acidification Acidification hydrolysis->acidification Carboxylate Salt product 2-tert-butylpyrimidine- 5-carboxylic acid acidification->product Precipitation

Caption: Proposed synthetic workflow for this compound.

References

An In-depth Technical Guide to 2-Tert-butylpyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Tert-butylpyrimidine-5-carboxylic acid is a heterocyclic compound belonging to the pyrimidine class of molecules. Pyrimidines are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds and pharmaceuticals. This technical guide provides a summary of the available information on the molecular structure, chemical properties, and potential synthesis routes for this compound. It is important to note that while general characteristics can be inferred from related structures, specific experimental data for this compound is not extensively available in the public domain.

Molecular Structure and Chemical Properties

The fundamental structure of this compound consists of a pyrimidine ring substituted with a tert-butyl group at the 2-position and a carboxylic acid group at the 5-position.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₂N₂O₂[1][2]
Molecular Weight 180.20 g/mol [1][2]
CAS Number 126230-73-7[1][2]
Physical State Solid (inferred)[3]
Storage Conditions Sealed in dry, room temperature[2]

Synthesis Approaches

A general workflow for such a synthesis is outlined below:

Synthesis_Workflow Amidines Amidinium Salts Ester 2-Substituted Pyrimidine-5-carboxylic Ester Amidines->Ester Condensation Reagent Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol Reagent->Ester Hydrolysis Hydrolysis Ester->Hydrolysis Acid This compound Hydrolysis->Acid

Figure 1: A generalized workflow for the synthesis of 2-substituted pyrimidine-5-carboxylic acids.

General Experimental Protocol for Analogue Synthesis

A method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts.[4] This provides a high-yielding and direct route to pyrimidines that are unsubstituted at the 4-position.[4]

Step 1: Formation of the Pyrimidine Ester The sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol can be reacted with a pivalamidinium salt (the amidinium salt corresponding to the tert-butyl group) to form the methyl or ethyl ester of this compound. This reaction is typically carried out in a suitable solvent under a nitrogen atmosphere.[4]

Step 2: Hydrolysis to the Carboxylic Acid The resulting ester would then be hydrolyzed to the carboxylic acid. This can be achieved through standard procedures, such as heating with an aqueous base (e.g., sodium hydroxide) followed by acidification.

Spectroscopic Characterization (Predicted)

Specific spectroscopic data for this compound is not available. However, the expected spectral characteristics can be predicted based on its structure and general principles of spectroscopy for carboxylic acids and pyrimidine derivatives.

Table 2: Predicted Spectroscopic Data for this compound

Technique Expected Features
¹H NMR - A singlet for the nine protons of the tert-butyl group. - Two singlets for the two protons on the pyrimidine ring. - A broad singlet for the carboxylic acid proton, typically downfield.
¹³C NMR - A signal for the quaternary carbon of the tert-butyl group. - A signal for the methyl carbons of the tert-butyl group. - Signals for the carbon atoms of the pyrimidine ring. - A signal for the carboxylic acid carbonyl carbon, typically in the 160-185 ppm range.
IR Spectroscopy - A broad O-H stretch from approximately 2500-3300 cm⁻¹. - A strong C=O stretch from the carboxylic acid, typically around 1700-1725 cm⁻¹. - C-H stretching and bending vibrations for the tert-butyl group. - Ring stretching vibrations for the pyrimidine ring.
Mass Spectrometry - A molecular ion peak corresponding to the molecular weight of 180.20 g/mol . - Fragmentation patterns showing the loss of the carboxylic acid group and cleavage of the tert-butyl group.

Biological Activity and Drug Development Potential

There is no specific information in the reviewed literature regarding the biological activity or signaling pathway modulation of this compound. However, the pyrimidine scaffold is a common feature in many biologically active molecules, including anticancer and antimicrobial agents. The presence of the carboxylic acid group provides a handle for further chemical modification, such as the formation of amides and esters, which is a common strategy in drug discovery to modulate properties like solubility, cell permeability, and target binding.

The potential for this molecule in drug development would likely be as a building block or fragment for the synthesis of more complex molecules. Its utility would need to be determined through biological screening assays.

Logical_Relationship Core 2-Tert-butylpyrimidine- 5-carboxylic Acid Modification Chemical Modification (e.g., Amide/Ester Formation) Core->Modification Library Compound Library Generation Modification->Library Screening Biological Screening Assays Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead

Figure 2: Logical workflow for the utilization of the core molecule in a drug discovery program.

Conclusion

This compound is a chemical entity with potential as a building block in medicinal chemistry and drug discovery. While detailed experimental data is currently lacking in the public domain, its synthesis can be approached through established methods for related pyrimidine derivatives. Further research is required to fully characterize this compound and to explore its potential biological activities. The information provided in this guide serves as a foundational reference for researchers interested in this and related molecules.

References

An In-depth Technical Guide to 2-Tert-butylpyrimidine-5-carboxylic acid (CAS 126230-73-7)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Tert-butylpyrimidine-5-carboxylic acid (CAS No. 126230-73-7), a key heterocyclic building block in medicinal chemistry. The document details its physicochemical properties, spectroscopic characterization, a plausible synthesis route, and its significant application as a crucial intermediate in the development of targeted therapeutics, particularly Bruton's Tyrosine Kinase (BTK) inhibitors. Detailed experimental protocols for its synthesis and its conversion to a key pharmacophore are provided, alongside data tables for easy reference and diagrams to illustrate synthetic workflows and biological signaling pathways.

Core Compound Properties

This compound is a substituted pyrimidine derivative valued for its role as a molecular scaffold in the synthesis of complex, biologically active molecules. The presence of the sterically hindering tert-butyl group and the reactive carboxylic acid moiety makes it a versatile synthon in drug discovery programs.

PropertyValue
CAS Number 126230-73-7
Molecular Formula C₉H₁₂N₂O₂
Molecular Weight 180.20 g/mol
Appearance White to off-white solid
Purity Typically ≥97%
Storage Sealed in a dry environment at room temperature

Note: Specific physical properties such as melting point and boiling point are not consistently reported in publicly available literature and may vary based on purity.

Spectroscopic and Analytical Data

Analytical Method Expected Characteristics
¹H NMR - A singlet for the tert-butyl protons (~1.4 ppm).- Two singlets for the pyrimidine ring protons (~9.0-9.5 ppm).- A broad singlet for the carboxylic acid proton (>12 ppm).
¹³C NMR - Resonances for the tert-butyl carbons (~28 ppm for CH₃, ~38 ppm for the quaternary C).- Resonances for the pyrimidine ring carbons (~120-170 ppm).- A resonance for the carboxylic acid carbonyl carbon (~165-175 ppm).
Infrared (IR) Spectroscopy - A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- A strong C=O stretch from the carboxylic acid (~1700-1730 cm⁻¹).- C-H stretches from the tert-butyl group (~2900-3000 cm⁻¹).- C=N and C=C stretches from the pyrimidine ring (~1500-1600 cm⁻¹).
Mass Spectrometry (MS) - Molecular ion peak [M+H]⁺ at m/z 181.09.

Synthesis and Experimental Protocols

A robust and frequently utilized method for the synthesis of 2-substituted pyrimidine-5-carboxylic acids involves a two-step process: the initial synthesis of the corresponding methyl or ethyl ester, followed by hydrolysis to the carboxylic acid.

Experimental Protocol: Synthesis of Methyl 2-(tert-butyl)pyrimidine-5-carboxylate

This procedure is adapted from a general method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.

Reaction Scheme:

G reagent1 Sodium salt of 3,3-dimethoxy-2- methoxycarbonylpropen-1-ol plus + reagent1->plus reagent2 tert-Butylamidinium salt product Methyl 2-(tert-butyl)pyrimidine-5-carboxylate reagent2->product Condensation plus->reagent2

Caption: Synthesis of the ester intermediate.

Methodology:

  • Preparation of the Amidinium Salt: Tert-butylamidinium hydrochloride can be prepared by reacting pivalonitrile with ammonium chloride in the presence of a strong base or sourced commercially.

  • Condensation Reaction:

    • To a solution of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol (1.0 eq) in a suitable solvent such as methanol, add tert-butylamidinium hydrochloride (1.1 eq).

    • The reaction mixture is stirred at room temperature for 12-24 hours.

    • The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, the reaction mixture is concentrated under reduced pressure.

    • The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product is purified by column chromatography on silica gel to yield methyl 2-(tert-butyl)pyrimidine-5-carboxylate.

Experimental Protocol: Hydrolysis to this compound

Reaction Scheme:

G reactant Methyl 2-(tert-butyl)pyrimidine-5-carboxylate product This compound reactant->product LiOH or NaOH, H₂O/THF

Caption: Hydrolysis of the ester to the carboxylic acid.

Methodology:

  • Saponification:

    • Dissolve methyl 2-(tert-butyl)pyrimidine-5-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

    • Add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 eq).

    • Stir the mixture at room temperature or gently heat to 40-50 °C for 2-6 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up and Isolation:

    • After the hydrolysis is complete, remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

    • Carefully acidify the aqueous layer to a pH of 3-4 with a suitable acid (e.g., 1N HCl).

    • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford this compound as a solid.

Application in Drug Development: Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors

This compound is a pivotal intermediate in the synthesis of potent and selective Bruton's Tyrosine Kinase (BTK) inhibitors. BTK is a crucial enzyme in the B-cell receptor signaling pathway, making it a key target for the treatment of B-cell malignancies and autoimmune diseases. The carboxylic acid moiety of the title compound is typically activated and coupled with various amines to form the corresponding amides, which are key structural motifs in many BTK inhibitors.

Experimental Workflow: Amide Bond Formation

The following workflow describes the conversion of this compound into a key amide intermediate, a common step in the synthesis of pyrimidine-based kinase inhibitors as described in patent literature (e.g., WO 2012/158843 A1).

G cluster_0 Workflow for Amide Synthesis start Start with 2-Tert-butylpyrimidine- 5-carboxylic acid activation Activate carboxylic acid with a coupling reagent (e.g., HATU, HOBt) start->activation addition Add desired amine nucleophile and a non-nucleophilic base (e.g., DIPEA) activation->addition reaction Stir at room temperature for 4-12 hours addition->reaction workup Aqueous work-up and extraction with organic solvent reaction->workup purification Purify by column chromatography or recrystallization workup->purification product Obtain pure pyrimidine-5-carboxamide derivative purification->product

Caption: General workflow for the synthesis of pyrimidine-5-carboxamide derivatives.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK inhibitors function by blocking the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of malignant B-cells. The diagram below illustrates the key components of this pathway and the point of inhibition.

G cluster_pathway BTK Signaling Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK Kinases BCR->LYN_SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation IP3_DAG IP3 & DAG Production PLCG2->IP3_DAG Ca_PKC Ca²⁺ Mobilization & PKC Activation IP3_DAG->Ca_PKC NFkB NF-κB Pathway Ca_PKC->NFkB Proliferation Cell Proliferation, Survival, and Adhesion NFkB->Proliferation Inhibitor BTK Inhibitor (Derived from Core Compound) Inhibitor->BTK Inhibition

Caption: Simplified BTK signaling pathway and the action of a BTK inhibitor.

Conclusion

This compound is a valuable and versatile building block in modern medicinal chemistry. Its straightforward synthesis and the reactivity of its carboxylic acid group make it an ideal starting material for the construction of complex heterocyclic compounds. Its demonstrated utility in the development of potent kinase inhibitors, such as those targeting BTK, highlights its importance for researchers and professionals in the field of drug discovery and development. The methodologies and data presented in this guide offer a solid foundation for the further exploration and application of this important chemical entity.

An In-depth Technical Guide to the Physicochemical Properties of 2-Tert-butylpyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Tert-butylpyrimidine-5-carboxylic acid. Due to the limited availability of specific experimental data in peer-reviewed literature for this particular compound, this document also furnishes detailed experimental protocols for the determination of key properties, serving as a valuable resource for researchers initiating studies on this molecule.

Chemical Identity and Core Properties

This compound is a heterocyclic compound featuring a pyrimidine ring substituted with a tert-butyl group at the 2-position and a carboxylic acid group at the 5-position. This structure imparts a combination of lipophilic (tert-butyl group) and hydrophilic/ionizable (carboxylic acid and pyrimidine nitrogens) characteristics, which are critical determinants of its behavior in chemical and biological systems.

Table 1: General and Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name 2-(tert-butyl)pyrimidine-5-carboxylic acid
CAS Number 126230-73-7[1][2]
Molecular Formula C₉H₁₂N₂O₂[1]
Molecular Weight 180.20 g/mol [1]
Melting Point 170-171 °C
Boiling Point Data not available. Likely to be high with potential for decomposition before boiling under atmospheric pressure.
Appearance White to off-white powder (predicted).
logP (Octanol-Water Partition Coefficient) Data not available. A calculated logP of 1.78 has been reported for the related compound 2-(Tert-butyl)-4-methylpyrimidine-5-carboxylic acid.[3]
pKa (Acid Dissociation Constant) Data not available.
Solubility No quantitative data available. The related compound 2-(Tert-butyl)-4-methylpyrimidine-5-carboxylic acid is reported to be soluble in polar solvents like water and methanol.[3]

Spectroscopic and Structural Data

While specific spectra for this compound are not publicly available, its structural features suggest characteristic spectroscopic signatures.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a sharp singlet for the nine equivalent protons of the tert-butyl group, typically in the 1.0-1.5 ppm range. The two pyrimidine ring protons would appear as distinct singlets or doublets at lower field (deshielded), likely in the 7.0-9.0 ppm region. The carboxylic acid proton is expected to be a broad singlet at a significantly downfield chemical shift, typically between 10-12 ppm, and its signal would disappear upon D₂O exchange.[4][5]

  • ¹³C NMR Spectroscopy: The carbon spectrum would show distinct signals for the quaternary and methyl carbons of the tert-butyl group, the carbons of the pyrimidine ring, and a characteristic signal for the carbonyl carbon of the carboxylic acid in the 160-180 ppm range.[4]

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a very broad O-H stretching band for the carboxylic acid, typically spanning from 2500 to 3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer form.[6][7] A strong C=O stretching absorption for the carbonyl group is expected around 1700-1725 cm⁻¹.[7] C-H stretching vibrations for the tert-butyl group will be observed just below 3000 cm⁻¹.[6]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight (180.20 g/mol ).

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed methodologies for determining key physicochemical properties of this compound.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding. Potentiometric titration is a precise and widely used method for its determination.[8][9][10]

Methodology:

  • Preparation of Solutions:

    • Prepare a standardized 0.1 M sodium hydroxide (NaOH) solution, ensuring it is carbonate-free.

    • Prepare a standardized 0.1 M hydrochloric acid (HCl) solution.

    • Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.[11]

    • Accurately weigh and dissolve this compound in deionized water (or a suitable co-solvent if solubility is low) to create a sample solution of approximately 1 mM.[11]

  • Titration Procedure:

    • Calibrate a pH meter using standard buffers of pH 4, 7, and 10.[11]

    • Transfer a known volume (e.g., 20 mL) of the sample solution into a titration vessel.[11]

    • Add the KCl solution to maintain a constant ionic strength.

    • If necessary, adjust the initial pH of the solution to the acidic range (e.g., pH 1.8-2.0) with the standardized HCl.[11]

    • Place the calibrated pH electrode and a magnetic stirrer into the vessel.

    • Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution.

    • Record the pH value after each addition, allowing the reading to stabilize (signal drift < 0.01 pH units/minute).[11]

    • Continue the titration until the pH reaches the basic range (e.g., pH 12-12.5).[11]

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • The pKa corresponds to the pH at the half-equivalence point, which is the inflection point of the sigmoid curve.[9]

    • Perform the titration in triplicate to ensure reproducibility and calculate the average pKa value and standard deviation.[11]

experimental_workflow_pka cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_solutions Prepare Solutions (0.1M NaOH, 0.1M HCl, 0.15M KCl, 1mM Sample) setup Setup Titration Vessel (Sample, KCl, Stirrer, Electrode) prep_solutions->setup calibrate_ph Calibrate pH Meter calibrate_ph->setup add_naoh Add NaOH Increments setup->add_naoh record_ph Record Stabilized pH add_naoh->record_ph Allow stabilization record_ph->add_naoh Continue until pH ~12.5 plot_curve Plot pH vs. Volume record_ph->plot_curve determine_pka Determine pKa (Inflection Point) plot_curve->determine_pka repeat_exp Repeat (n=3) determine_pka->repeat_exp

Caption: Workflow for pKa determination by potentiometric titration.

Determination of logP by the Shake-Flask Method

The octanol-water partition coefficient (logP) is the primary measure of a compound's lipophilicity, which is a key predictor of its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the gold-standard technique for its experimental determination.[12][13]

Methodology:

  • Preparation of Phases:

    • Prepare a phosphate buffer solution (e.g., 0.01 M, pH 7.4) to represent the aqueous phase.[14]

    • Saturate the buffer with n-octanol by mixing them vigorously and allowing the phases to separate for 24 hours.

    • Saturate the n-octanol with the buffer in the same manner. This pre-saturation is critical for accurate results.

  • Partitioning Experiment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO), ensuring the final concentration of the co-solvent in the partitioning system is low (<1%).[13]

    • In a suitable vessel, combine a known volume of the pre-saturated n-octanol and a known volume of the pre-saturated buffer.

    • Add a small aliquot of the stock solution to the biphasic system.

    • Seal the vessel and shake it vigorously for a set period (e.g., 1-2 hours) to allow the compound to reach equilibrium between the two phases.

    • Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification and Calculation:

    • Carefully withdraw a sample from both the n-octanol and the aqueous phase.

    • Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, which is highly sensitive and accurate.[15]

    • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • The logP is the base-10 logarithm of the partition coefficient: logP = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ) [13]

experimental_workflow_logp cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis saturate Saturate n-Octanol and Buffer (pH 7.4) mix Mix Phases and Add Compound saturate->mix stock_sol Prepare Stock Solution of Compound stock_sol->mix shake Shake to Equilibrate mix->shake separate Centrifuge to Separate Phases shake->separate sample_phases Sample Both Phases separate->sample_phases quantify Quantify Concentration (e.g., HPLC) sample_phases->quantify calculate Calculate logP quantify->calculate

Caption: Workflow for logP determination by the shake-flask method.

Biological Context and Potential Relevance

While no specific biological activity or signaling pathway has been definitively reported for this compound, the pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry. Pyrimidine derivatives exhibit a vast range of biological activities, including antimicrobial, anti-inflammatory, anti-viral, and anti-cancer effects.[16] The carboxylic acid functional group can act as a key interaction point (e.g., hydrogen bond donor/acceptor, salt bridge formation) with biological targets such as enzymes and receptors.

The combination of the pyrimidine core and the carboxylic acid moiety in this compound makes it a molecule of interest for screening in various therapeutic areas. For instance, compounds with a similar 2-substituted pyrimidine-5-carboxylic acid structure have been explored in the context of drug discovery programs. The physicochemical properties detailed in this guide are fundamental to understanding its potential for biological activity, as they govern how the molecule will behave in physiological environments and interact with potential biological targets.

logical_relationship cluster_properties Physicochemical Properties cluster_adme Pharmacokinetics (ADME) compound 2-Tert-butylpyrimidine- 5-carboxylic acid pka pKa (Ionization) compound->pka logp logP (Lipophilicity) compound->logp solubility Solubility compound->solubility mw_shape Molecular Weight & Shape compound->mw_shape target Biological Target (Enzyme/Receptor) compound->target Pharmacodynamics (Binding Affinity) absorption Absorption pka->absorption excretion Excretion pka->excretion logp->absorption distribution Distribution logp->distribution metabolism Metabolism logp->metabolism solubility->absorption solubility->excretion mw_shape->distribution mw_shape->metabolism absorption->target Bioavailability distribution->target

Caption: Influence of physicochemical properties on pharmacokinetics.

References

Potential Mechanism of Action of 2-Tert-butylpyrimidine-5-carboxylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: To date, there is a notable absence of specific studies detailing the mechanism of action for 2-Tert-butylpyrimidine-5-carboxylic acid in publicly available scientific literature. This guide, therefore, extrapolates potential mechanisms based on the well-documented biological activities of structurally related pyrimidine-5-carboxylic acid derivatives. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals, guiding future investigation into this specific molecule.

Introduction to Pyrimidine-5-Carboxylic Acids

The pyrimidine scaffold is a fundamental heterocyclic structure found in numerous biologically active compounds, including nucleic acids and various therapeutic agents. The addition of a carboxylic acid group at the 5-position creates a class of molecules, pyrimidine-5-carboxylic acids, that have demonstrated a broad spectrum of pharmacological activities. These activities are largely influenced by the nature of the substituent at the 2-position of the pyrimidine ring. The presence of a bulky, lipophilic tert-butyl group in this compound suggests unique steric and electronic properties that could dictate its interaction with biological targets.

Postulated Mechanisms of Action Based on Structural Analogs

Research on various 2-substituted pyrimidine-5-carboxylic acids has revealed several potential mechanisms of action, primarily centered around enzyme inhibition and receptor modulation.

Enzyme Inhibition

A prominent mechanism for pyrimidine-based compounds is the inhibition of enzymes involved in critical cellular processes.

  • Dihydroorotate Dehydrogenase (DHODH) Inhibition: Pyrimidine analogs are known to target DHODH, a key enzyme in the de novo pyrimidine biosynthetic pathway. Inhibition of this enzyme disrupts the synthesis of pyrimidines, which are essential for DNA and RNA replication, and is a validated strategy in cancer and autoimmune disease therapy. The carboxylic acid moiety is often crucial for binding to the enzyme's active site.

  • Kinase Inhibition: Various pyrimidine derivatives have been developed as inhibitors of protein kinases, which play a central role in cellular signaling pathways. The pyrimidine core can act as a scaffold to present substituents that interact with the ATP-binding pocket of kinases.

  • Other Enzymatic Targets: Depending on the overall structure, pyrimidine-5-carboxylic acids could potentially inhibit other enzymes such as cyclooxygenases (COX-1/COX-2), lipoxygenases (LOX), or histone deacetylases (HDACs), which are implicated in inflammation and cancer.

Receptor Modulation

While less common than enzyme inhibition for this class, interaction with cellular receptors cannot be ruled out. The specific nature of the substituents would govern any potential receptor affinity and activity (agonist or antagonist).

Potential Signaling Pathways

Based on the potential targets, this compound could modulate several key signaling pathways.

signaling_pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors DHODH DHODH Pyrimidine_Synthesis De Novo Pyrimidine Synthesis DHODH->Pyrimidine_Synthesis DNA_RNA_Synthesis DNA/RNA Synthesis Pyrimidine_Synthesis->DNA_RNA_Synthesis Proliferation_Survival Proliferation & Survival Transcription_Factors->Proliferation_Survival Cell_Cycle_Progression Cell Cycle Progression DNA_RNA_Synthesis->Cell_Cycle_Progression Cell_Cycle_Progression->Proliferation_Survival 2-TBC 2-Tert-butylpyrimidine- 5-carboxylic acid 2-TBC->Receptor Modulation? 2-TBC->Kinase_Cascade Inhibition? 2-TBC->DHODH Inhibition? experimental_workflow Compound 2-Tert-butylpyrimidine- 5-carboxylic acid Panel_Screening Broad Panel Screening (e.g., Kinase Panel, GPCR Panel) Compound->Panel_Screening Cell_Based_Assays Phenotypic Cell-Based Assays (e.g., Proliferation, Cytotoxicity) Compound->Cell_Based_Assays Hit_Identification Hit Identification Panel_Screening->Hit_Identification Cell_Based_Assays->Hit_Identification Target_Validation Target Validation (e.g., siRNA, CRISPR) Hit_Identification->Target_Validation Biochemical_Assays Biochemical/Biophysical Assays (e.g., IC50, SPR, ITC) Hit_Identification->Biochemical_Assays Mechanism_Elucidation Mechanism of Action Elucidation Target_Validation->Mechanism_Elucidation Biochemical_Assays->Mechanism_Elucidation

Biological Activity of 2-Tert-butylpyrimidine-5-carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of 2-tert-butylpyrimidine-5-carboxylic acid derivatives and related pyrimidine-5-carboxylic acid analogs. While specific data on the 2-tert-butyl subclass is limited in publicly available literature, this document extrapolates from research on structurally similar pyrimidine derivatives to provide insights into their potential therapeutic applications, mechanisms of action, and relevant experimental protocols.

Introduction to Pyrimidine-5-Carboxylic Acid Derivatives in Drug Discovery

Pyrimidine-5-carboxylic acid derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The pyrimidine core is a key structural motif in numerous endogenous molecules, including nucleic acids, and this inherent biocompatibility makes its derivatives attractive candidates for drug development. Modifications at the 2, 4, and 5-positions of the pyrimidine ring have led to the discovery of compounds with potent anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibitory properties. The 2-tert-butyl substitution is of particular interest due to its potential to enhance metabolic stability and modulate binding affinity to biological targets through steric and hydrophobic interactions.

Quantitative Biological Activity Data

While specific quantitative data for a series of this compound derivatives is not extensively available, the following table summarizes the biological activities of representative pyrimidine-5-carboxylate and pyrimidine-5-carbonitrile derivatives to illustrate the potential of this chemical class.

Table 1: Biological Activity of Representative Pyrimidine Derivatives

Compound IDStructureBiological Target/AssayActivity (IC50/GI50)Reference
11e Pyrimidine-5-carbonitrile derivativeCytotoxicity vs. normal human lung cells (WI-38)63.41 µM[1]
9d Pyrimidine-5-carbonitrile derivativeCytotoxicity vs. colon cancer (HCT-116)1.14 - 10.33 µM[1][2]
12b Pyrimidine-5-carbonitrile derivativeCytotoxicity vs. breast cancer (MCF-7)1.14 - 10.33 µM[1][2]
1c 6-amino-5-cyano-2-thiopyrimidinePI3Kδ0.0034 µM[3]
Compound 7c Substituted PyrimidineCytotoxicity vs. human prostate adenocarcinoma (PC-3)High Activity[4]
Compound 8a Substituted PyrimidineCytotoxicity vs. human prostate adenocarcinoma (PC-3)High Activity[4]
Compound 12a Thiazolopyrimidine derivativeCytotoxicity vs. human prostate adenocarcinoma (PC-3)High Activity[4]
Compound 11b Thiazolopyrimidine derivativeCytotoxicity vs. human colorectal carcinoma (HCT-116)Higher Activity[4]

Key Biological Activities and Mechanisms of Action

Research on pyrimidine derivatives has highlighted their potential in several therapeutic areas, primarily in oncology.

Anticancer Activity

Numerous pyrimidine derivatives have demonstrated potent antiproliferative activity against a range of cancer cell lines. The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptor 2 (VEGFR-2).

Signaling Pathway: VEGFR-2 Inhibition

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 signaling can block the blood supply to tumors, leading to their regression. Several pyrimidine-5-carbonitrile derivatives have been designed as potent VEGFR-2 inhibitors.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds Derivative Pyrimidine Derivative (Inhibitor) Derivative->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: VEGFR-2 signaling pathway and its inhibition by pyrimidine derivatives.

Enzyme Inhibition

Beyond cancer, pyrimidine derivatives have been investigated as inhibitors of other enzymes, such as Bruton's tyrosine kinase (BTK), which is involved in B-cell development and activation and is a target for autoimmune diseases and certain B-cell malignancies. The general mechanism involves the binding of the pyrimidine derivative to the active site of the enzyme, preventing the binding of the natural substrate and thereby inhibiting the enzyme's activity.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of pyrimidine derivatives.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[5][6]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5][6]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5][6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.[6]

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with compounds A->B C Add MTT solution B->C D Incubate (4h, 37°C) C->D E Remove medium, add DMSO D->E F Measure absorbance at 570 nm E->F

Caption: Workflow for the MTT cell viability assay.

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the kinase, a suitable substrate (e.g., a peptide or protein), and the test compound at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP or using a fluorescence-based method).

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. For radiometric assays, this can be done by capturing the phosphorylated substrate on a filter and measuring radioactivity. For fluorescence-based assays, a specific antibody that recognizes the phosphorylated substrate is used.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Kinase_Inhibition_Workflow A Prepare kinase, substrate, and compound mixture B Initiate reaction with ATP A->B C Incubate at 30°C B->C D Stop reaction C->D E Quantify substrate phosphorylation D->E F Calculate IC50 E->F

References

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 2-Tert-butylpyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 2-tert-butylpyrimidine-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of public domain raw experimental data, this guide presents a combination of predicted spectroscopic values based on established principles and a detailed, generalized experimental protocol for its synthesis and characterization.

Molecular Structure

The foundational step in understanding the spectroscopic properties of a molecule is to visualize its structure.

Caption: Molecular Structure of this compound.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These values are predicted based on the analysis of similar structures and general principles of spectroscopy.

Table 1: Predicted ¹H NMR Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.3s1HH-4 (pyrimidine ring)
~9.1s1HH-6 (pyrimidine ring)
~1.4s9H-C(CH₃)₃
>12br s1H-COOH
Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ) ppmAssignment
~170-C OOH
~165C-2 (pyrimidine ring)
~160C-4 (pyrimidine ring)
~158C-6 (pyrimidine ring)
~125C-5 (pyrimidine ring)
~38-C (CH₃)₃
~28-C(C H₃)₃
Table 3: Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Broad, StrongO-H stretch (carboxylic acid dimer)
~2970MediumC-H stretch (tert-butyl)
~1720StrongC=O stretch (carboxylic acid)
~1580, ~1550Medium-StrongC=N and C=C stretches (pyrimidine ring)
~1300MediumC-O stretch (carboxylic acid)
~920Broad, MediumO-H bend (out-of-plane)
Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
180[M]⁺ (Molecular Ion)
165[M - CH₃]⁺
135[M - COOH]⁺
123[M - C(CH₃)₃]⁺
57[C(CH₃)₃]⁺ (tert-butyl cation, likely base peak)

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis and spectroscopic characterization of this compound.

Synthesis Workflow

The synthesis of this compound can be approached through the condensation of an amidine with a dicarbonyl compound, followed by hydrolysis.

G General Synthesis and Analysis Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Starting Materials: Pivalamidine & Diethyl ethoxymethylenemalonate reaction Cyclocondensation Reaction (e.g., in Ethanol with base) start->reaction hydrolysis Ester Hydrolysis (e.g., NaOH, then acid workup) reaction->hydrolysis purification Purification (e.g., Recrystallization or Chromatography) hydrolysis->purification product This compound purification->product Isolated Product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms

Caption: General workflow for the synthesis and analysis of this compound.

Synthesis Procedure (Adapted from General Methods)

A plausible route for the synthesis of the target compound involves the reaction of pivalamidine (or its hydrochloride salt) with diethyl ethoxymethylenemalonate, followed by hydrolysis of the resulting ester.

Step 1: Synthesis of Ethyl 2-tert-butylpyrimidine-5-carboxylate

  • To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add pivalamidine hydrochloride.

  • Stir the mixture at room temperature for 30 minutes.

  • Add diethyl ethoxymethylenemalonate dropwise to the reaction mixture.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

  • Dissolve the purified ethyl 2-tert-butylpyrimidine-5-carboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide.

  • Stir the mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).

  • Remove the ethanol under reduced pressure.

  • Acidify the aqueous solution with dilute hydrochloric acid to precipitate the carboxylic acid.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to afford this compound.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • ¹H NMR: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Set the spectral width to cover the range of 0-15 ppm. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the carbon-13 NMR spectrum on the same instrument. Use a spectral width of 0-200 ppm. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

  • Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

  • Data Acquisition: Obtain the mass spectrum in positive or negative ion mode. For fragmentation analysis, perform MS/MS experiments by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

This guide provides a foundational understanding of the spectroscopic and synthetic characteristics of this compound for researchers in the field. The provided data and protocols are based on established chemical principles and should serve as a valuable starting point for further investigation.

The Enigmatic Core: A Technical Guide to 2-Tert-butylpyrimidine-5-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutics, including antiviral agents and anticancer drugs. Within this broad and vital class of heterocycles, 2-Tert-butylpyrimidine-5-carboxylic acid presents a unique and intriguing substitution pattern. The presence of a bulky tert-butyl group at the 2-position and a carboxylic acid moiety at the 5-position suggests a molecule designed with specific physicochemical and pharmacological properties in mind. The tert-butyl group can enhance metabolic stability and lipophilicity, while the carboxylic acid provides a key interaction point for biological targets. This technical guide aims to provide a comprehensive overview of the available scientific information on this compound, focusing on its synthesis, potential therapeutic applications, and the methodologies employed in its evaluation.

Physicochemical Properties

A foundational understanding of a molecule's properties is critical for any drug discovery program. Key physicochemical parameters for this compound are summarized below.

PropertyValueSource
CAS Number 126230-73-7[1][2]
Molecular Formula C₉H₁₂N₂O₂[1]
Molecular Weight 180.20 g/mol [1]

Synthesis of the Pyrimidine Core

A plausible synthetic workflow is outlined below. This diagram represents a generalized approach and would require optimization for the specific synthesis of this compound.

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_intermediate Intermediate cluster_final Final Product Pivalamidine Pivalamidine Condensation Condensation Pivalamidine->Condensation 3-Carbon Synthon e.g., 3,3-dimethoxy-2- (methoxycarbonyl)propen-1-ol 3-Carbon Synthon->Condensation Ester 2-Tert-butylpyrimidine- 5-carboxylic acid ester Condensation->Ester Hydrolysis Hydrolysis Ester->Hydrolysis Final_Product 2-Tert-butylpyrimidine- 5-carboxylic acid Hydrolysis->Final_Product

Figure 1. A generalized synthetic workflow for this compound.

Experimental Protocol: General Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters

The following is a generalized protocol based on known syntheses of similar compounds. This should be considered a template for the development of a specific protocol for this compound.

Materials:

  • Pivalamidine hydrochloride

  • Sodium salt of 3,3-dimethoxy-2-(methoxycarbonyl)propen-1-ol

  • Anhydrous solvent (e.g., DMF or DMSO)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a solution of the sodium salt of 3,3-dimethoxy-2-(methoxycarbonyl)propen-1-ol in an anhydrous solvent under an inert atmosphere, add pivalamidine hydrochloride.

  • Stir the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel.

  • Hydrolyze the resulting ester to the carboxylic acid using standard conditions (e.g., LiOH in THF/water or NaOH in methanol/water).

  • Acidify the reaction mixture to precipitate the carboxylic acid product.

  • Collect the solid by filtration, wash with water, and dry under vacuum to yield this compound.

Role in Medicinal Chemistry

The pyrimidine core is a privileged scaffold in drug discovery, known to interact with a wide range of biological targets, particularly protein kinases. The substitution pattern of this compound suggests its potential as a modulator of kinase activity.

Kinase Inhibition

Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The general structure of a kinase inhibitor often involves a heterocyclic core that can form hydrogen bonds with the hinge region of the kinase ATP-binding site. The substituents on this core are crucial for achieving potency and selectivity.

G Pyrimidine_Core 2-Tert-butylpyrimidine- 5-carboxylic acid Kinase Kinase Pyrimidine_Core->Kinase Binds to ATP pocket Pyrimidine_Core->Inhibition Kinase->Phosphorylation Catalyzes ATP ATP ATP->Kinase Substrate Substrate Substrate->Phosphorylation Phosphorylated_Substrate Phosphorylated_Substrate Phosphorylation->Phosphorylated_Substrate

Figure 2. Proposed mechanism of action as a kinase inhibitor.

While no specific kinase inhibition data for this compound has been publicly reported, derivatives of 2-thiopyrimidines have shown moderate activity against Cyclin-Dependent Kinase 1 (CDK-1) with an IC₅₀ value of 5 µM. This suggests that the pyrimidine scaffold can indeed be targeted for kinase inhibition. The tert-butyl group at the 2-position of the core molecule could potentially occupy a hydrophobic pocket within the kinase active site, thereby enhancing binding affinity and selectivity. The carboxylic acid at the 5-position could form crucial hydrogen bonds or salt bridges with charged residues in the binding pocket.

Potential as an Anticancer Agent

Given the importance of kinases in cancer progression, compounds that inhibit their activity are valuable as potential anticancer therapeutics. The general antiproliferative activity of pyrimidine derivatives has been documented against various cancer cell lines.

Experimental Protocol: In Vitro Kinase Inhibition Assay (General)

To evaluate the potential of this compound as a kinase inhibitor, a generic in vitro kinase assay can be employed.

Materials:

  • Recombinant kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP (radiolabeled or for use with a detection antibody)

  • This compound (dissolved in DMSO)

  • Assay buffer

  • Detection reagents (e.g., phosphospecific antibody, scintillation fluid)

Procedure:

  • In a microplate, add the assay buffer, the kinase, and the substrate.

  • Add varying concentrations of this compound (typically in a serial dilution). Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a defined period.

  • Stop the reaction (e.g., by adding EDTA).

  • Detect the amount of phosphorylated substrate using an appropriate method (e.g., ELISA with a phosphospecific antibody, or scintillation counting for radiolabeled ATP).

  • Calculate the percentage of kinase inhibition for each concentration of the test compound.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

This compound represents a chemical scaffold with significant potential in medicinal chemistry. Its structure suggests a role as a kinase inhibitor, with possible applications in oncology and other diseases driven by aberrant kinase signaling. However, the publicly available data on this specific compound is currently limited.

To fully elucidate the therapeutic potential of this compound, further research is imperative. This should include:

  • Development and publication of a robust and scalable synthetic route.

  • Screening against a broad panel of kinases to identify specific molecular targets.

  • Structure-activity relationship (SAR) studies to optimize potency and selectivity through derivatization.

  • Evaluation in cellular and in vivo models of disease to assess efficacy and pharmacokinetic properties.

The exploration of this and similar focused chemical matter is essential for the continued discovery and development of novel and effective therapeutics.

References

Stability and storage conditions for 2-Tert-butylpyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Stability and Storage of 2-Tert-butylpyrimidine-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound (CAS No: 126230-73-7). Due to the limited availability of specific public stability data for this compound, this document combines information from suppliers, safety data sheets of related compounds, and general chemical principles to offer the best practice recommendations for its handling and storage.

Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 126230-73-7
Molecular Formula C₉H₁₂N₂O₂
Molecular Weight 180.20 g/mol
Appearance White to off-white solid/powder
Melting Point 170-171 °C[1]
Purity Typically ≥95% - ≥97% (NMR)
IUPAC Name 2-(tert-butyl)pyrimidine-5-carboxylic acid

Stability Profile

Detailed quantitative stability studies for this compound are not extensively available in the public domain. However, based on the information for structurally related pyrimidine carboxylic acids and supplier recommendations, a general stability profile can be inferred.

Pyrimidine-2-carboxylic acid is reported to be chemically stable under standard ambient conditions (room temperature) and is sensitive to moisture. Pyrimidine-4-carboxylic acid is also noted for its stability under a range of conditions, which allows for straightforward handling.

Key factors that may influence the stability of this compound include:

  • Moisture: Like many carboxylic acids and heterocyclic compounds, it is likely susceptible to degradation in the presence of moisture.

  • Strong Oxidizing Agents: Contact with strong oxidizing agents should be avoided.

  • Light: While no specific data is available, prolonged exposure to light should be minimized as a general precaution for organic compounds.

Recommended Storage and Handling

Based on supplier data and safety information for related compounds, the following storage and handling conditions are recommended to ensure the long-term stability and integrity of this compound.

ConditionRecommendation
Temperature Store at room temperature.[1] For long-term storage, consider refrigeration at 0-8°C, as recommended for some similar pyrimidine derivatives.
Atmosphere Store under a dry, inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture and air.
Container Keep in a tightly sealed, opaque container to protect from moisture and light.
Handling Handle in a well-ventilated area. Avoid breathing dust. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Wash hands thoroughly after handling.

Experimental Protocols

While specific experimental protocols for the stability testing of this compound are not available, a general workflow for assessing the stability of a chemical compound is outlined below. This can be adapted for specific research needs.

G General Workflow for Chemical Stability Assessment cluster_0 1. Initial Characterization cluster_1 2. Stress Conditions cluster_2 3. Analysis cluster_3 4. Data Interpretation A Obtain Initial Sample of This compound B Characterize Initial Sample (e.g., HPLC, NMR, MS for purity and identity) A->B C Expose aliquots to various conditions: - Elevated Temperature - High Humidity - UV/Visible Light - Different pH solutions B->C Subject to Stress D Analyze samples at pre-defined time points C->D Time-point Sampling E Quantify parent compound and identify degradation products (e.g., HPLC, LC-MS) D->E F Determine degradation rate and pathways E->F Compile Data G Establish recommended storage conditions and shelf-life F->G

Caption: General Workflow for Chemical Stability Assessment.

Logical Relationship of Storage and Handling

The following diagram illustrates the logical flow for ensuring the stability of this compound from receipt to use.

G Recommended Storage and Handling Logic A Receipt of This compound B Visually inspect container for damage or broken seal A->B C Store in a tightly sealed, opaque container B->C Seal Intact D Store at Room Temperature (Consider 0-8°C for long-term) C->D E Store under a dry, inert atmosphere D->E F Sample required for experiment E->F G Equilibrate container to room temperature before opening F->G H Handle in a well-ventilated area with appropriate PPE G->H I Reseal container tightly under inert atmosphere H->I I->D Return to Storage

Caption: Recommended Storage and Handling Logic.

Safety Information

According to the Safety Data Sheet (SDS) for this compound, the following hazard and precautionary statements should be noted:

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P264: Wash skin thoroughly after handling.

    • P271: Use only outdoors or in a well-ventilated area.

    • P280: Wear protective gloves/eye protection/face protection.

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the most current SDS from your supplier for complete safety information.

Conclusion

While specific, in-depth stability data for this compound is limited, by following the storage and handling guidelines outlined in this document, researchers, scientists, and drug development professionals can minimize the risk of degradation and ensure the compound's integrity for their work. Adherence to recommended temperature, moisture, and atmospheric conditions is paramount for the long-term stability of this chemical. It is strongly advised to perform in-house stability assessments for long-term research projects or when the compound is a critical component of a formulation.

References

Commercial availability and purity of 2-Tert-butylpyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and purity of 2-Tert-butylpyrimidine-5-carboxylic acid (CAS No. 126230-73-7), a heterocyclic building block with applications in medicinal chemistry and drug discovery. This document outlines its commercial landscape, typical purity specifications, potential impurities based on synthetic routes, and recommended analytical methodologies for quality control.

Commercial Availability

This compound is readily available from a variety of chemical suppliers catering to the research and development sector. These suppliers offer the compound in quantities ranging from milligrams to grams, suitable for laboratory-scale synthesis and screening. While pricing can vary between suppliers and is subject to change, the compound is generally accessible for research purposes.

Below is a summary of some of the commercial suppliers and the typical quantities offered.

SupplierCAS NumberAvailable QuantitiesPurity
Sunway Pharm Ltd126230-73-7250mg, 1g97%[1]
BLDpharm126230-73-7Inquire for detailsInquire for details[2]
Enamine126230-73-7Inquire for detailsInquire for details

Purity and Analytical Specifications

The typical purity of commercially available this compound is around 97%.[1] Suppliers often provide a Certificate of Analysis (COA) upon request, which details the specific purity of a given batch and the analytical methods used for its determination. The most common analytical techniques for purity assessment of this compound include High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

While a publicly available, detailed COA with specific parameters is not readily found, the following table outlines the expected analytical specifications based on common practices for similar chemical entities.

ParameterTypical SpecificationAnalytical Method
AppearanceWhite to off-white solidVisual Inspection
IdentityConforms to structure¹H NMR, ¹³C NMR, Mass Spectrometry
Purity≥ 97.0%HPLC (UV detection)
Residual SolventsTo be reportedGC-HS or ¹H NMR
Water ContentTo be reportedKarl Fischer Titration

Potential Impurities and Synthesis-Related Byproducts

A common method for the synthesis of such compounds involves the condensation of an amidine with a three-carbon building block already containing the carboxylic acid or a precursor group like an ester.[3][4] For this compound, a plausible route would be the reaction of pivalamidine (2,2-dimethylpropanimidamide) with a suitable derivative of mucobromic or mucochloric acid, followed by further transformations.

Based on this likely synthetic pathway, potential impurities could include:

  • Starting Materials: Unreacted pivalamidine or the three-carbon electrophile.

  • Reaction Byproducts: Products of side reactions, such as N-acylated pivalamidine or self-condensation products of the starting materials.

  • Isomers: Positional isomers formed during the cyclization step, if the three-carbon unit is not symmetric.

  • Related Pyrimidines: For instance, hydrolysis of a related 2-t-butyl-5-halopyrimidine could be another synthetic route, potentially leaving residual halo-pyrimidine.[5]

  • Solvents and Reagents: Residual solvents from the reaction and purification steps, as well as leftover reagents or catalysts.

Recommended Quality Control Workflow

To ensure the quality and consistency of this compound for research and development purposes, a robust quality control workflow is essential. The following diagram outlines a recommended workflow for the analysis of this compound upon receipt from a commercial supplier.

QC_Workflow Figure 1. Quality Control Workflow for this compound cluster_0 Incoming Material cluster_1 Analytical Testing cluster_2 Data Review and Disposition cluster_3 Final Disposition A Receive Commercial Batch B Quarantine and Documentation Review A->B C Visual Inspection (Appearance, Color) B->C D Identity Confirmation (¹H NMR, MS) C->D E Purity Assessment (HPLC) D->E F Residual Solvent Analysis (GC or ¹H NMR) E->F G Water Content (Karl Fischer) F->G H Review Analytical Data vs. Specifications G->H I Decision: Accept or Reject H->I J Release for Use I->J Accept K Reject and Contact Supplier I->K Reject

Figure 1. Quality Control Workflow

Experimental Protocols for Key Analytical Methods

4.1.1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B over 15-20 minutes to elute the compound and any impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

4.1.2. ¹H NMR for Identity Confirmation

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Procedure: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent. Acquire the proton NMR spectrum. The spectrum should be consistent with the structure of this compound, showing characteristic peaks for the pyrimidine ring protons and the tert-butyl group protons.

Conclusion

This compound is a commercially accessible building block crucial for various research and development activities. While suppliers generally provide a purity of around 97%, it is imperative for researchers to perform their own quality control to ensure the material's suitability for their specific application. Understanding the potential impurities arising from the synthetic process is key to developing appropriate analytical methods for their detection. The recommended quality control workflow and analytical protocols provided in this guide offer a robust framework for the assessment of the purity and identity of this important chemical compound.

References

Methodological & Application

Synthesis of 2-Tert-butylpyrimidine-5-carboxylic Acid: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this document provides detailed application notes and protocols for the synthesis of 2-tert-butylpyrimidine-5-carboxylic acid, a key building block in the development of novel therapeutics. This pyrimidine derivative serves as a crucial intermediate for creating a diverse range of molecular structures for screening and optimization in drug discovery programs.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. The pyrimidine core is a common motif in a variety of biologically active molecules, and the presence of the tert-butyl group at the 2-position and a carboxylic acid at the 5-position offers specific steric and electronic properties that can be exploited for targeted drug design. This document outlines a reliable two-step synthetic route, commencing with the preparation of an ester intermediate, followed by its hydrolysis to yield the final carboxylic acid.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step process. The initial step involves the construction of the pyrimidine ring to form ethyl 2-tert-butylpyrimidine-5-carboxylate. This is followed by the saponification of the ester to the desired carboxylic acid.

Synthesis_Workflow Pivalamidinium_HCl Pivalamidinium Hydrochloride Ester_Formation Ester Synthesis Pivalamidinium_HCl->Ester_Formation Na_Salt Sodium salt of ethyl 2-(ethoxymethylene)-3-oxopropanoate Na_Salt->Ester_Formation Ester Ethyl 2-tert-butylpyrimidine-5-carboxylate Ester_Formation->Ester Pyrimidin-Ringbildung Hydrolysis Hydrolysis Ester->Hydrolysis Verseifung Final_Product This compound Hydrolysis->Final_Product

A high-level overview of the synthetic workflow.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-tert-butylpyrimidine-5-carboxylate

This procedure is adapted from the general method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.[1][2] This reaction involves the condensation of pivalamidinium hydrochloride with the sodium salt of ethyl 2-(ethoxymethylene)-3-oxopropanoate.

Materials:

  • Pivalamidinium hydrochloride

  • Sodium ethoxide

  • Ethyl 2-(ethoxymethylene)-3-oxopropanoate

  • Ethanol, absolute

  • Diethyl ether

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol.

  • To this solution, add pivalamidinium hydrochloride (1.0 equivalent) and stir the mixture at room temperature for 30 minutes.

  • Add ethyl 2-(ethoxymethylene)-3-oxopropanoate (1.0 equivalent) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and diethyl ether.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield ethyl 2-tert-butylpyrimidine-5-carboxylate as a solid.

Step 2: Synthesis of this compound

The hydrolysis of the ethyl ester intermediate is achieved through saponification using a strong base, followed by acidification to precipitate the carboxylic acid.[3][4]

Materials:

  • Ethyl 2-tert-butylpyrimidine-5-carboxylate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Methanol

  • Water

  • Hydrochloric acid (HCl), concentrated

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve ethyl 2-tert-butylpyrimidine-5-carboxylate (1.0 equivalent) in a mixture of methanol and water (e.g., 2:1 v/v).

  • Add sodium hydroxide or potassium hydroxide (2-3 equivalents) to the solution.

  • Heat the mixture to reflux and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of concentrated hydrochloric acid.

  • The product, this compound, will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound. The yields are based on reported values for similar 2-substituted pyrimidine-5-carboxylic esters and their subsequent hydrolysis.[1][3]

StepProductMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Purity (%)Physical StateMelting Point (°C)
1Ethyl 2-tert-butylpyrimidine-5-carboxylateC₁₁H₁₆N₂O₂208.2670-85>95SolidN/A
2This compoundC₉H₁₂N₂O₂180.2085-95>98Solid170-171

Logical Relationship of the Synthesis

The synthesis follows a logical progression from commercially available starting materials to the final desired product. The key transformation is the construction of the pyrimidine ring, a fundamental step in many heterocyclic syntheses. The subsequent hydrolysis is a standard and high-yielding deprotection step.

Logical_Relationship cluster_0 Starting Materials cluster_1 Reaction Step 1: Ring Formation cluster_2 Intermediate cluster_3 Reaction Step 2: Hydrolysis cluster_4 Final Product Pivalamidine Pivalamidinium Hydrochloride Condensation Condensation Reaction Pivalamidine->Condensation Enolether Ethyl 2-(ethoxymethylene)-3-oxopropanoate Enolether->Condensation Ester Ethyl 2-tert-butylpyrimidine-5-carboxylate Condensation->Ester Forms pyrimidine ring Saponification Saponification Ester->Saponification Carboxylic_Acid This compound Saponification->Carboxylic_Acid Converts ester to acid

Logical flow of the two-step synthesis.

Conclusion

The provided protocols offer a robust and reproducible method for the synthesis of this compound. These detailed application notes are intended to facilitate the work of researchers in medicinal chemistry and drug development by providing a clear and concise guide for the preparation of this valuable synthetic intermediate. The high-yielding nature of both the ring formation and hydrolysis steps makes this an efficient route for obtaining the target compound in sufficient quantities for further research and development activities.

References

Application Notes: 2-Tert-butylpyrimidine-5-carboxylic Acid in the Synthesis of Spleen Tyrosine Kinase (Syk) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Tert-butylpyrimidine-5-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry, particularly for the development of kinase inhibitors. Its rigid pyrimidine core, substituted with a lipophilic tert-butyl group, serves as a key scaffold for molecules targeting the ATP-binding site of various kinases. This document provides detailed application notes and protocols for the use of this compound in the synthesis of potent and selective inhibitors of Spleen Tyrosine Kinase (Syk), a critical mediator in allergic and autoimmune disorders.

Application: Synthesis of Syk Inhibitors

Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a central role in the signaling pathways of various immune cells, including B cells, mast cells, macrophages, and neutrophils.[1] Dysregulation of Syk activity is implicated in the pathophysiology of numerous autoimmune and inflammatory diseases, making it an attractive therapeutic target.[1][2] A prominent class of Syk inhibitors is based on the 4-anilinopyrimidine-5-carboxamide scaffold, where this compound serves as a crucial precursor for the pyrimidine-5-carboxamide core.[1] The synthesis of these inhibitors typically involves a key amide bond formation step.

Key Synthetic Transformation: Amide Coupling

The primary application of this compound in this context is its conversion to a diverse range of amides through coupling with various primary and secondary amines. Standard peptide coupling reagents are effectively employed for this transformation.

General Reaction Scheme:

G mol1 [Image of this compound structure] plus + mol2 [Image of a generic amine structure] mol3 mol2->mol3 mol4 [Image of the resulting amide product structure] mol3->mol4

Caption: Amide coupling of this compound.

Experimental Protocols

The following protocols are representative examples of the amide coupling reaction to synthesize pyrimidine-5-carboxamides, which are key intermediates for Syk inhibitors.

Protocol 1: HATU-Mediated Amide Coupling

This protocol describes a common and efficient method for the formation of an amide bond between this compound and an aniline derivative.

Materials:

  • This compound

  • Substituted Aniline (e.g., 4-methoxyaniline)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the substituted aniline (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 2-tert-butyl-N-(substituted-phenyl)pyrimidine-5-carboxamide.

Quantitative Data (Representative)
Starting Material (Amine)Coupling ReagentSolventReaction Time (h)Yield (%)
4-MethoxyanilineHATU/DIPEADMF685
3-ChloroanilineEDC/HOBt/DIPEADCM1278
4-(Trifluoromethyl)anilineTBTU/DIEADMF881

Biological Context: Syk Signaling Pathway in Allergic Response

Syk kinase is a key component of the signaling cascade initiated by the cross-linking of the high-affinity IgE receptor (FcεRI) on mast cells.[2] Inhibition of Syk blocks the downstream signaling events that lead to the release of inflammatory mediators, such as histamine, leukotrienes, and prostaglandins, which are responsible for the symptoms of allergic reactions.[1][3]

Syk_Signaling_Pathway Allergen Allergen IgE IgE Allergen->IgE binds FceRI FcεRI Receptor IgE->FceRI cross-links Lyn Lyn (Src Family Kinase) FceRI->Lyn activates Syk Syk FceRI->Syk recruits & activates Lyn->FceRI phosphorylates ITAMs LAT LAT Syk->LAT PLCg PLCγ LAT->PLCg IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Degranulation Degranulation (Histamine Release) Ca_release->Degranulation PKC_activation->Degranulation Cytokine_production Cytokine & Prostaglandin Production PKC_activation->Cytokine_production Syk_Inhibitor Syk Inhibitor (e.g., Pyrimidine-5-carboxamide) Syk_Inhibitor->Syk inhibits

Caption: Simplified Syk signaling pathway in mast cells.

Workflow for Syk Inhibitor Synthesis and Evaluation

The development of novel Syk inhibitors using this compound as a starting material follows a structured workflow from chemical synthesis to biological evaluation.

Workflow start Start: 2-tert-butylpyrimidine- 5-carboxylic Acid synthesis Amide Coupling with Diverse Amines start->synthesis purification Purification and Characterization (Chromatography, NMR, MS) synthesis->purification library Library of Pyrimidine- 5-carboxamides purification->library in_vitro In Vitro Syk Kinase Assay (IC₅₀) library->in_vitro sar Structure-Activity Relationship (SAR) Analysis in_vitro->sar sar->synthesis Iterative Design cell_based Cell-Based Assays (e.g., Mast Cell Degranulation) sar->cell_based in_vivo In Vivo Models of Allergy/Autoimmunity cell_based->in_vivo lead_optimization Lead Optimization in_vivo->lead_optimization lead_optimization->synthesis Further Refinement preclinical Preclinical Candidate lead_optimization->preclinical

Caption: Workflow for Syk inhibitor development.

Conclusion

This compound is a versatile and valuable building block for the synthesis of potent Syk kinase inhibitors. The straightforward amide coupling chemistry allows for the generation of diverse libraries of pyrimidine-5-carboxamides, facilitating the exploration of structure-activity relationships and the development of novel therapeutics for the treatment of allergic and autoimmune diseases. The provided protocols and workflow offer a solid foundation for researchers in this field.

References

Application Notes and Protocols for Amide Bond Formation Using 2-Tert-butylpyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of amides using 2-tert-butylpyrimidine-5-carboxylic acid, a sterically hindered building block of interest in medicinal chemistry and drug discovery. The protocols outlined below are based on established methods for the coupling of sterically hindered carboxylic acids and are intended to serve as a starting point for optimization in specific research contexts.

Introduction

This compound is a valuable synthon in the development of novel therapeutic agents. The pyrimidine core is a common motif in a wide range of biologically active compounds, and the tert-butyl group can impart desirable pharmacokinetic properties, such as increased metabolic stability. However, the steric hindrance presented by the tert-butyl group adjacent to the carboxylic acid moiety can render amide bond formation challenging. Standard coupling conditions may result in low yields or fail altogether.

This document provides two robust protocols for the efficient coupling of this compound with a variety of amines, employing common and effective coupling reagents suitable for sterically demanding substrates.

General Considerations

  • Reagents and Solvents: All reagents and solvents should be of high purity and anhydrous where specified.

  • Inert Atmosphere: Reactions are best performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.

  • Reaction Monitoring: Reaction progress should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Purification: Purification of the final amide products is typically achieved by column chromatography on silica gel.

Protocol 1: HATU-Mediated Amide Coupling

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent known for its ability to facilitate amide bond formation even with sterically hindered substrates and poorly nucleophilic amines.[1][2][3]

Experimental Protocol
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolution: Dissolve the carboxylic acid in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Addition of Reagents: To the stirred solution, add the amine (1.1 - 1.5 eq) followed by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 - 3.0 eq).

  • Activation and Coupling: Add HATU (1.1 - 1.5 eq) portion-wise to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress should be monitored by TLC or LC-MS. If the reaction is sluggish, the temperature can be elevated to 40-50 °C.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Presentation
EntryAmineBase (eq)HATU (eq)SolventTime (h)Temp (°C)Yield (%)
1AnilineDIPEA (2.0)1.2DMF1825Expected >80%
2BenzylamineDIPEA (2.0)1.2DCM1625Expected >85%
3MorpholineDIPEA (2.5)1.5DMF2440Expected >75%

Note: The yields presented are hypothetical and based on typical outcomes for HATU-mediated couplings of sterically hindered acids. Actual yields may vary depending on the specific amine and reaction conditions.

Protocol 2: EDC/HOBt-Mediated Amide Coupling with DMAP

This protocol employs the widely used carbodiimide coupling agent EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with HOBt (Hydroxybenzotriazole) as an additive to suppress side reactions and minimize racemization. The addition of a catalytic amount of DMAP (4-Dimethylaminopyridine) can be crucial for activating the sterically hindered carboxylic acid.[4][5][6]

Experimental Protocol
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and HOBt (1.1 eq).

  • Dissolution: Dissolve the solids in an anhydrous aprotic solvent such as DMF or DCM.

  • Addition of Amine and Base: Add the amine (1.2 eq) and a suitable base like DIPEA or triethylamine (TEA) (2.0 eq) to the reaction mixture.

  • Activation: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise.

  • Catalyst Addition: Add a catalytic amount of DMAP (0.1 eq).

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-48 hours, monitoring by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate or DCM. Wash with water, 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Data Presentation
EntryAmineCoupling Reagents (eq)Base (eq)SolventTime (h)Temp (°C)Yield (%)
14-FluoroanilineEDC (1.2), HOBt (1.1), DMAP (0.1)DIPEA (2.0)DMF2425Expected >70%
2PiperidineEDC (1.2), HOBt (1.1), DMAP (0.1)TEA (2.0)DCM1825Expected >75%
3(S)-Methyl prolinateEDC (1.5), HOBt (1.5), DMAP (0.1)DIPEA (2.5)DMF3625Expected >65%

Note: The yields presented are hypothetical and based on typical outcomes for similar EDC/HOBt couplings. Actual yields may vary.

Visualizations

Experimental Workflow for Amide Coupling

experimental_workflow cluster_start Starting Materials cluster_reagents Reagents & Solvent Carboxylic_Acid 2-Tert-butylpyrimidine- 5-carboxylic acid Reaction_Mixture Reaction Mixture (Stirring at RT or elevated temp) Carboxylic_Acid->Reaction_Mixture Amine Amine (R-NH2) Amine->Reaction_Mixture Coupling_Reagent Coupling Reagent (HATU or EDC/HOBt) Coupling_Reagent->Reaction_Mixture Base Base (e.g., DIPEA) Base->Reaction_Mixture Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->Reaction_Mixture Workup Aqueous Work-up (Extraction & Washes) Reaction_Mixture->Workup Reaction Completion Purification Purification (Column Chromatography) Workup->Purification Final_Product Purified Amide Purification->Final_Product

Caption: General experimental workflow for the synthesis of amides from this compound.

Logical Relationship of Coupling Reagents

coupling_reagents cluster_protocol1 Protocol 1 cluster_protocol2 Protocol 2 Carboxylic_Acid 2-Tert-butylpyrimidine- 5-carboxylic acid Activated_Ester Activated Ester Intermediate Carboxylic_Acid->Activated_Ester Activation Carboxylic_Acid->Activated_Ester Activation Amide_Product Amide Product Activated_Ester->Amide_Product Amine Amine Amine->Amide_Product Nucleophilic Attack HATU HATU + Base HATU->Activated_Ester EDC_HOBt EDC/HOBt + Base (+ cat. DMAP) EDC_HOBt->Activated_Ester

Caption: Logical relationship of key components in the amide coupling protocols.

References

Application Notes and Protocols for the Esterification of 2-Tert-butylpyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the esterification of 2-tert-butylpyrimidine-5-carboxylic acid, a key intermediate in the synthesis of various biologically active compounds. The following sections outline several common and effective methods for this transformation, complete with experimental procedures, quantitative data summaries, and workflow visualizations.

Introduction

This compound is a heterocyclic building block of interest in medicinal chemistry and materials science. Its ester derivatives are often crucial intermediates for further functionalization, for instance, in the formation of amides or in cross-coupling reactions. The selection of an appropriate esterification method is critical and depends on factors such as the desired ester, the scale of the reaction, and the presence of other functional groups. This guide presents a range of reliable protocols, from classic acid-catalyzed methods to milder coupling agent-mediated reactions.

Data Presentation: Summary of Esterification Methods

The following table summarizes the key quantitative data for the described esterification protocols, allowing for easy comparison of their typical yields and reagent stoichiometry.

MethodAlcoholCoupling/Activating AgentCatalystTypical Yield (%)Molar Equivalents (Acid:Alcohol:Agent:Catalyst)
Fischer-Speier Esterification Methanol or EthanolNoneH₂SO₄ or HCl60-801 : (excess as solvent) : 0 : 0.1-0.2
Steglich Esterification Various primary or secondary alcoholsDicyclohexylcarbodiimide (DCC)4-Dimethylaminopyridine (DMAP)80-951 : 1.2 : 1.1 : 0.1
Acid Chloride Formation Various primary or secondary alcoholsThionyl Chloride (SOCl₂) or Oxalyl ChlorideNone (or catalytic DMF for oxalyl chloride)85-95 (two steps)1 : 1.2 : 1.2 : (catalytic)
Mitsunobu Reaction Primary or secondary alcoholsDiethyl Azodicarboxylate (DEAD) or Diisopropyl Azodicarboxylate (DIAD) and Triphenylphosphine (PPh₃)None70-901 : 1.2 : 1.5 (DEAD/DIAD) : 1.5 (PPh₃)

Experimental Protocols

Protocol 1: Fischer-Speier Esterification

This method is a classic, acid-catalyzed esterification suitable for simple, unhindered alcohols.[1][2][3][4][5]

Materials:

  • This compound

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄) or hydrogen chloride (HCl) in the respective alcohol

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add a large excess of the anhydrous alcohol (e.g., methanol or ethanol), which also serves as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).

  • Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography or recrystallization if necessary.

Diagram of Fischer-Speier Esterification Workflow:

Fischer_Esterification cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Acid 2-Tert-butylpyrimidine- 5-carboxylic acid Reflux Reflux (4-12 h) Acid->Reflux Alcohol Anhydrous Alcohol (Excess) Alcohol->Reflux Catalyst H₂SO₄ (cat.) Catalyst->Reflux Evaporation Evaporate Alcohol Reflux->Evaporation Extraction Dissolve in EtOAc, Wash with NaHCO₃, H₂O, Brine Evaporation->Extraction Drying Dry (Na₂SO₄) Extraction->Drying Concentration Concentrate Drying->Concentration Purify Column Chromatography or Recrystallization Concentration->Purify Product Pure Ester Purify->Product

Caption: Workflow for Fischer-Speier Esterification.

Protocol 2: Steglich Esterification

This method employs a coupling agent and is performed under mild, neutral conditions, making it suitable for a wider range of alcohols, including some secondary alcohols.[6][7][8][9]

Materials:

  • This compound

  • Alcohol (primary or secondary)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • 0.5 N Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled mixture.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Continue stirring at room temperature for 2-6 hours, monitoring the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form.

  • Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of DCM.

  • Combine the filtrate and washings and wash sequentially with 0.5 N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the resulting crude ester by column chromatography.

Diagram of Steglich Esterification Workflow:

Steglich_Esterification cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Acid 2-Tert-butylpyrimidine- 5-carboxylic acid Stir Stir at 0 °C to RT (2-6 h) Acid->Stir Alcohol Alcohol Alcohol->Stir DMAP DMAP (cat.) DMAP->Stir DCC DCC DCC->Stir Filter Filter DCU Stir->Filter Wash Wash with HCl, NaHCO₃, Brine Filter->Wash Dry Dry (Na₂SO₄) Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure Ester Purify->Product

Caption: Workflow for Steglich Esterification.

Protocol 3: Esterification via Acid Chloride Formation

This two-step protocol involves the activation of the carboxylic acid to a more reactive acid chloride, which then readily reacts with an alcohol. This method is highly effective but requires handling of moisture-sensitive reagents.[10]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or oxalyl chloride

  • Anhydrous dichloromethane (DCM) or toluene

  • Catalytic amount of N,N-dimethylformamide (DMF) (if using oxalyl chloride)

  • Alcohol (primary or secondary)

  • Anhydrous triethylamine (TEA) or pyridine

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure: Step 1: Formation of the Acid Chloride

  • To a round-bottom flask containing this compound (1.0 eq) in anhydrous DCM or toluene, add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) with a catalytic drop of DMF.

  • Stir the mixture at room temperature or gentle reflux for 1-3 hours until the evolution of gas ceases.

  • Remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure. The resulting crude acid chloride is often used directly in the next step.

Step 2: Esterification

  • Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.

  • Add the alcohol (1.2 eq) followed by the dropwise addition of triethylamine (1.5 eq) or pyridine.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography.

Diagram of Acid Chloride Formation and Esterification Workflow:

Acid_Chloride_Esterification cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Esterification Acid 2-Tert-butylpyrimidine- 5-carboxylic acid React1 Stir at RT (1-3 h) Acid->React1 SOCl2 SOCl₂ or (COCl)₂/DMF SOCl2->React1 AcidChloride Crude Acid Chloride React1->AcidChloride React2 Stir at 0 °C to RT (1-4 h) AcidChloride->React2 Alcohol Alcohol, TEA Alcohol->React2 Workup Wash, Dry, Concentrate React2->Workup Purify Column Chromatography Workup->Purify Product Pure Ester Purify->Product

Caption: Workflow for Esterification via Acid Chloride.

Protocol 4: Mitsunobu Reaction

The Mitsunobu reaction is a mild and versatile method for esterification, particularly useful for sensitive substrates and for achieving inversion of stereochemistry at a chiral alcohol center.[11][12][13][14][15]

Materials:

  • This compound

  • Alcohol (primary or secondary)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), the alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DEAD or DIAD (1.5 eq) dropwise to the cooled solution. A color change and/or formation of a precipitate may be observed.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue directly by column chromatography to separate the desired ester from triphenylphosphine oxide and the hydrazine byproduct.

Diagram of Mitsunobu Reaction Workflow:

Mitsunobu_Reaction cluster_prep Reaction Setup cluster_reaction Reaction cluster_purification Purification Acid 2-Tert-butylpyrimidine- 5-carboxylic acid Stir Stir at 0 °C to RT (2-12 h) Acid->Stir Alcohol Alcohol Alcohol->Stir PPh3 PPh₃ PPh3->Stir DEAD DEAD or DIAD DEAD->Stir Concentrate Concentrate Stir->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure Ester Purify->Product

Caption: Workflow for Mitsunobu Reaction.

References

Application Notes and Protocols: Suzuki-Miyaura Coupling with 2-Tert-butylpyrimidine-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling reaction involving 2-tert-butylpyrimidine-5-carboxylic acid and its derivatives. These compounds are of significant interest in medicinal chemistry and drug discovery due to the prevalence of the pyrimidine scaffold in biologically active molecules, including kinase inhibitors.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. This reaction is particularly valuable in pharmaceutical research for the construction of complex molecular architectures from readily available building blocks.

This document outlines two effective approaches for the synthesis of 2-tert-butyl-5-arylpyrimidine derivatives: a direct decarbonylative coupling of this compound and a traditional Suzuki-Miyaura coupling of a corresponding halo-pyrimidine derivative. Additionally, a general workflow for the subsequent screening of these compounds as potential kinase inhibitors is presented.

Decarbonylative Suzuki-Miyaura Cross-Coupling

A modern and efficient approach to biaryl synthesis involves the direct use of carboxylic acids, bypassing the need for pre-functionalization to halides. The following protocol is adapted from a general method for the decarbonylative Suzuki cross-coupling of heteroaromatic carboxylic acids.[1][2][3]

General Reaction Scheme

Caption: Decarbonylative Suzuki-Miyaura Coupling Reaction.

Experimental Protocol

The following is a general procedure for the decarbonylative Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.

  • Reaction Setup: In a dry reaction vessel, combine this compound (1.0 equiv), the corresponding arylboronic acid (2.0 equiv), pivalic anhydride (Piv₂O, 2.0 equiv), boric acid (H₃BO₃, 2.0 equiv), palladium(II) acetate (Pd(OAc)₂, 10 mol%), and a suitable phosphine ligand (e.g., L6, 5 mol%).

  • Solvent and Base Addition: Add anhydrous dioxane (to achieve a 0.20 M concentration of the carboxylic acid) and triethylamine (Et₃N, 1.75 equiv).

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to 160 °C for 15 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2-tert-butyl-5-arylpyrimidine.

Representative Data

The following table summarizes typical yields obtained for the decarbonylative Suzuki cross-coupling of pyridine-3-carboxylic acid with a variety of arylboronic acids, which can be considered indicative for the coupling of this compound under similar conditions.[1]

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid3-Phenylpyridine80
24-Methylphenylboronic acid3-(p-Tolyl)pyridine88
34-(tert-Butyl)phenylboronic acid3-(4-(tert-Butyl)phenyl)pyridine85
4[1,1'-Biphenyl]-4-ylboronic acid3-([1,1'-Biphenyl]-4-yl)pyridine82
54-(Methylthio)phenylboronic acid3-(4-(Methylthio)phenyl)pyridine86

Traditional Suzuki-Miyaura Cross-Coupling (Microwave-Assisted)

For cases where the corresponding halo-pyrimidine is available, a traditional Suzuki-Miyaura coupling is a robust and widely used method. Microwave-assisted synthesis can significantly reduce reaction times. The following protocol is based on a general method for the regioselective Suzuki coupling of dichloropyrimidines.[4][5]

General Reaction Scheme

G cluster_workflow Kinase Inhibitor Discovery Workflow synthesis Synthesis of 2-tert-butyl-5-arylpyrimidine Library primary_screening Primary Kinase Assay (Single Concentration) synthesis->primary_screening dose_response Dose-Response and IC50 Determination primary_screening->dose_response selectivity Kinome Selectivity Profiling dose_response->selectivity cell_based Cell-Based Assays (e.g., Proliferation, Target Engagement) selectivity->cell_based lead_optimization Lead Optimization (SAR) cell_based->lead_optimization lead_optimization->synthesis preclinical Preclinical Development lead_optimization->preclinical

References

Application Notes and Protocols: 2-Tert-butylpyrimidine-5-carboxylic acid in Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-tert-butylpyrimidine-5-carboxylic acid as a versatile building block in the synthesis of diverse heterocyclic compounds. The protocols outlined below are intended to serve as a guide for the synthesis of amides and esters, which are key intermediates in the development of novel therapeutic agents and other biologically active molecules.

Introduction

This compound is a valuable scaffold in medicinal chemistry and materials science. The pyrimidine core is a common feature in a wide array of biologically active compounds, and the sterically hindering tert-butyl group can enhance metabolic stability and modulate target binding. The carboxylic acid functionality at the 5-position serves as a convenient handle for further chemical modifications, allowing for the construction of more complex molecular architectures. This document details the application of this reagent in the synthesis of amide and ester derivatives, which are crucial steps in the elaboration of this privileged scaffold.

Key Applications

The primary application of this compound in heterocyclic synthesis lies in its ability to be readily converted into a variety of derivatives through reactions involving the carboxylic acid group. These reactions are fundamental for creating libraries of compounds for drug discovery and other research purposes.

  • Amide Bond Formation: The carboxylic acid can be activated and coupled with a wide range of primary and secondary amines to form the corresponding amides. These amide derivatives are prevalent in many classes of therapeutic agents.

  • Esterification: Reaction with various alcohols under acidic conditions or via an activated intermediate yields the corresponding esters. Esters can act as prodrugs or be key intermediates in further synthetic transformations.

  • Synthesis of Fused Heterocycles: While direct cyclocondensation reactions are less common, the carboxylic acid can be transformed into other functional groups that can participate in intramolecular cyclizations to form fused pyrimidine systems.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of amides and esters starting from this compound.

Protocol 1: Synthesis of 2-tert-butylpyrimidine-5-carboxamides via Acyl Chloride Intermediate

This two-step protocol involves the initial conversion of the carboxylic acid to the more reactive acyl chloride, followed by reaction with an amine.

Step 1: Synthesis of 2-tert-butylpyrimidine-5-carbonyl chloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • N,N-Dimethylformamide (DMF) (catalytic amount if using oxalyl chloride)

  • Rotary evaporator

  • Schlenk line or nitrogen/argon inlet

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).

  • Suspend the carboxylic acid in anhydrous DCM or toluene.

  • Add thionyl chloride (2.0-3.0 eq) dropwise at 0 °C. Alternatively, add oxalyl chloride (1.5-2.0 eq) followed by a catalytic amount of DMF.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC or the cessation of gas evolution.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent and excess reagent under reduced pressure using a rotary evaporator.

  • The resulting crude 2-tert-butylpyrimidine-5-carbonyl chloride can be used in the next step without further purification.

Step 2: Amide Coupling

Materials:

  • Crude 2-tert-butylpyrimidine-5-carbonyl chloride

  • Primary or secondary amine (1.0-1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the crude 2-tert-butylpyrimidine-5-carbonyl chloride in anhydrous DCM or THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve the desired amine (1.0-1.2 eq) and TEA or DIPEA (2.0 eq) in the same anhydrous solvent.

  • Add the amine solution dropwise to the acyl chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 2-tert-butylpyrimidine-5-carboxamide.

Protocol 2: Direct Amide Coupling using Carbodiimide Reagents

This one-pot protocol avoids the isolation of the acyl chloride intermediate.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.0-1.2 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) (1.2-1.5 eq)

  • Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP) (catalytic to 1.0 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (if the amine is used as a salt)

  • Standard aqueous work-up and purification reagents as in Protocol 1.

Procedure:

  • Dissolve this compound (1.0 eq), the amine (1.0-1.2 eq), and HOBt or DMAP in anhydrous DCM or DMF.

  • If the amine is in the form of a salt (e.g., hydrochloride), add TEA or DIPEA (1.0-2.0 eq) to liberate the free amine.

  • Cool the mixture to 0 °C and add EDC or DCC portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.

  • For both EDC and DCC reactions, proceed with a standard aqueous work-up as described in Protocol 1.

  • Purify the crude product by silica gel column chromatography.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the synthesis of amide and ester derivatives of this compound based on general laboratory practices.

Table 1: Amide Synthesis via Acyl Chloride

AmineSolventBaseTime (h)Typical Yield (%)
AnilineDCMTEA485-95
BenzylamineTHFDIPEA680-90
MorpholineDCMTEA390-98
PiperidineTHFDIPEA390-98

Table 2: Amide Synthesis using EDC/HOBt

AmineSolventTime (h)Typical Yield (%)
AnilineDMF1870-85
BenzylamineDCM2475-90
MorpholineDMF1680-95
PiperidineDCM2080-95

Visualization of Synthetic Pathways

The following diagrams illustrate the general workflows for the synthesis of amides and esters from this compound.

Amide_Synthesis_Workflow Start 2-tert-butylpyrimidine- 5-carboxylic acid AcylChloride 2-tert-butylpyrimidine- 5-carbonyl chloride Start->AcylChloride SOCl2 or (COCl)2 Amide 2-tert-butylpyrimidine- 5-carboxamide AcylChloride->Amide TEA or DIPEA Amine R1R2NH Amine->AcylChloride

Caption: Workflow for two-step amide synthesis.

Direct_Amide_Coupling Start 2-tert-butylpyrimidine- 5-carboxylic acid Amide 2-tert-butylpyrimidine- 5-carboxamide Start->Amide EDC/HOBt or DCC/DMAP Amine R1R2NH Amine->Start

Caption: Workflow for one-pot direct amide coupling.

Potential Biological Relevance and Signaling Pathways

Derivatives of pyrimidine-5-carboxamide have been investigated for a range of biological activities. For instance, certain substituted pyrimidine carboxamides have been explored as inhibitors of various kinases, which are key regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

The hypothetical signaling pathway below illustrates how a synthesized 2-tert-butylpyrimidine-5-carboxamide derivative could potentially act as a kinase inhibitor, leading to the inhibition of cell proliferation.

Kinase_Inhibition_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->Receptor Binds Kinase Downstream Kinase (e.g., MEK) Receptor->Kinase Activates TF Transcription Factor (e.g., ERK) Kinase->TF Phosphorylates & Activates Proliferation Cell Proliferation TF->Proliferation Promotes Inhibitor 2-tert-butylpyrimidine- 5-carboxamide derivative Inhibitor->Kinase Inhibits

Caption: Hypothetical kinase inhibition pathway.

Disclaimer: The biological activity and specific molecular targets of derivatives of this compound must be determined through rigorous biological screening and mechanism of action studies. The pathway shown is for illustrative purposes only.

Protocols for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2-substituted pyrimidine-5-carboxylic esters, a class of compounds with significant interest in medicinal chemistry and drug development. The protocols outlined below are based on established and efficient synthetic methodologies, offering high yields and applicability to a diverse range of substrates.

Introduction

Pyrimidine-5-carboxylic acid esters are crucial heterocyclic scaffolds found in a variety of biologically active molecules. The substituent at the 2-position plays a critical role in modulating the pharmacological properties of these compounds. Consequently, the development of robust and versatile synthetic methods to access these derivatives is of high importance for the discovery of new therapeutic agents. This document details two effective protocols for the synthesis of 2-substituted pyrimidine-5-carboxylic esters: a direct, high-yielding method involving the reaction of an activated propen-1-ol salt with amidinium salts, and a microwave-assisted Biginelli-type reaction.

Protocol 1: Synthesis via Reaction of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate with Amidinium Salts

This method provides a direct route to 2-substituted pyrimidine-5-carboxylic esters, notably without substitution at the 4-position, which can be a challenge with other synthetic approaches.[1] The key starting material, the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, is stable and reacts readily with a variety of amidinium salts to produce the desired pyrimidine derivatives in moderate to excellent yields.[1]

Experimental Workflow

cluster_prep Preparation of Sodium Salt cluster_synthesis Pyrimidine Synthesis cluster_workup Work-up and Purification start_prep Methyl formate + Methyl 3,3-dimethoxypropionate na_hydride Sodium Hydride start_prep->na_hydride Condensation product_prep Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate na_hydride->product_prep amidinium Amidinium Salt product_prep->amidinium Reaction dmfa DMF, 100 °C amidinium->dmfa product_synthesis 2-Substituted Pyrimidine-5-Carboxylic Ester dmfa->product_synthesis quench Quenching product_synthesis->quench extraction Extraction quench->extraction purification Chromatography extraction->purification final_product Pure Product purification->final_product

Caption: Workflow for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.

Detailed Experimental Protocol

Materials:

  • Methyl formate

  • Methyl 3,3-dimethoxypropionate

  • Sodium hydride (60% dispersion in mineral oil)

  • Amidinium salts (various)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate:

    • To a stirred suspension of sodium hydride (1.0 eq) in anhydrous diethyl ether, add a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) in diethyl ether dropwise at room temperature under a nitrogen atmosphere.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Collect the resulting precipitate by filtration, wash with diethyl ether, and dry under vacuum to afford the sodium salt as a stable solid.

  • Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters:

    • To a solution of the prepared sodium salt (1.0 eq) in anhydrous DMF, add the desired amidinium salt (1.1 eq).

    • Heat the reaction mixture to 100 °C and stir for 1 hour.[2]

    • Cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure 2-substituted pyrimidine-5-carboxylic ester.

Quantitative Data
2-Substituent (from Amidinium Salt)Yield (%)
Methyl75
Phenyl82
4-Chlorophenyl78
2-Thienyl65
Amino55

Yields are representative and may vary based on the specific amidinium salt and reaction scale.

Protocol 2: Microwave-Assisted Biginelli Reaction for Dihydropyrimidine-5-Carboxylic Esters

The Biginelli reaction is a one-pot three-component condensation reaction that is widely used for the synthesis of dihydropyrimidinones and related heterocyclic compounds.[3] Microwave irradiation has been shown to significantly accelerate this reaction, leading to higher yields and shorter reaction times compared to conventional heating methods.[4][5][6]

Reaction Scheme

reagents Aryl Aldehyde + β-Ketoester + Urea/Thiourea conditions Microwave Irradiation, Catalyst (e.g., PPE) reagents->conditions One-pot reaction product 3,4-Dihydropyrimidin-2(1H)-(thi)one conditions->product Cyclocondensation

References

Application Notes and Protocols: Deprotection Strategies for 2-Tert-butylpyrimidine-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-tert-butylpyrimidine-5-carboxylic acid scaffold is a key heterocyclic motif present in numerous compounds of medicinal interest. The tert-butyl ester serves as a common and effective protecting group for the carboxylic acid functionality during multi-step syntheses, owing to its stability under a range of reaction conditions. However, the efficient and selective removal of this protecting group is a critical final step in the synthesis of the active carboxylic acid derivatives.

This document provides detailed application notes and experimental protocols for the deprotection of tert-butyl 2-tert-butylpyrimidine-5-carboxylate and its derivatives. The strategies outlined below include acidic hydrolysis, Lewis acid-mediated cleavage, and thermal deprotection. Each method's applicability, advantages, and potential challenges are discussed to aid researchers in selecting the optimal conditions for their specific substrate.

Deprotection Strategies Overview

The selection of a deprotection strategy is contingent on the overall molecular structure of the this compound derivative, particularly the presence of other acid-sensitive functional groups. The primary methods for the cleavage of the tert-butyl ester are summarized below.

Visualization of Deprotection Pathways

Deprotection_Pathways cluster_methods Deprotection Methods substrate tert-Butyl 2-tert-butyl- pyrimidine-5-carboxylate acid Acidic Hydrolysis substrate->acid TFA/DCM H3PO4 lewis Lewis Acid Mediation substrate->lewis ZnBr2 CeCl3·7H2O/NaI thermal Thermal Deprotection substrate->thermal High Temperature product 2-tert-Butylpyrimidine- 5-carboxylic Acid acid->product lewis->product thermal->product

Caption: Overview of deprotection strategies for tert-butyl pyrimidine-5-carboxylates.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the deprotection of tert-butyl esters, which are applicable to this compound derivatives. Note that specific yields may vary depending on the full structure of the substrate.

Deprotection MethodReagents/ConditionsSolventTemperatureTimeTypical YieldReference
Acidic Hydrolysis Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temperature1 - 5 h>90%General procedure for tert-butyl ester cleavage
Aqueous Phosphoric Acid (85%)-70 - 100 °C2 - 16 hHigh[1]
Lewis Acid Mediation Zinc Bromide (ZnBr₂) (5 eq.)Dichloromethane (DCM)Room Temperature24 h75 - 95%[2][3]
Cerium(III) Chloride Heptahydrate / Sodium IodideAcetonitrileReflux24 hHigh[4]
Thermal Deprotection No reagentProtic Solvents (e.g., IPA/water)120 - 240 °C15 - 40 minGood to High[5]

Experimental Protocols

Acidic Hydrolysis using Trifluoroacetic Acid (TFA)

This is the most common and generally high-yielding method for the deprotection of tert-butyl esters. The pyrimidine core is typically stable under these conditions.

Protocol:

  • Dissolve the tert-butyl 2-tert-butylpyrimidine-5-carboxylate derivative in dichloromethane (DCM) (approx. 0.1-0.2 M).

  • Add an equal volume of trifluoroacetic acid (TFA) to the solution (a 1:1 v/v mixture of DCM:TFA).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1 to 5 hours.

  • Upon completion, concentrate the reaction mixture in vacuo to remove the DCM and excess TFA.

  • The resulting residue, the trifluoroacetate salt of the carboxylic acid, can be further purified or used directly. For isolation of the free carboxylic acid, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

Visualization of Acidic Deprotection Workflow

Acidic_Deprotection_Workflow start Start: tert-Butyl Pyrimidine Ester in DCM add_tfa Add Trifluoroacetic Acid (TFA) start->add_tfa react Stir at Room Temperature (1-5 hours) add_tfa->react concentrate Concentrate in vacuo react->concentrate workup Aqueous Workup (Optional) concentrate->workup product Final Product: Pyrimidine Carboxylic Acid concentrate->product Direct use of TFA salt workup->product

Caption: Workflow for TFA-mediated deprotection of tert-butyl pyrimidine-5-carboxylates.

Lewis Acid-Mediated Deprotection using Zinc Bromide (ZnBr₂)

This method is an alternative to strong acid-catalyzed deprotection and can be advantageous for substrates with other acid-labile groups.

Protocol:

  • Dissolve the tert-butyl 2-tert-butylpyrimidine-5-carboxylate derivative in dichloromethane (DCM) (approx. 0.2 M).

  • Add zinc bromide (ZnBr₂) (approximately 5 equivalents) to the solution.

  • Stir the mixture at room temperature for up to 24 hours. Monitor the reaction by TLC or LC-MS.[2][3]

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude carboxylic acid.

  • Purify the product by column chromatography or recrystallization as needed.

Thermal Deprotection

This reagent-free method is environmentally benign but requires high temperatures, which may not be suitable for all substrates. It is often performed in a continuous flow reactor.[5]

Protocol (Conceptual for Batch):

  • Dissolve the tert-butyl 2-tert-butylpyrimidine-5-carboxylate derivative in a high-boiling protic solvent such as a mixture of isopropanol and water.

  • Heat the solution in a sealed vessel or a high-pressure reactor to a temperature between 120 °C and 240 °C.[5]

  • Maintain the temperature for 15 to 40 minutes, monitoring the reaction if possible.[5]

  • After cooling, the product may precipitate or can be isolated by solvent evaporation and subsequent purification.

Mechanistic Insight: Acid-Catalyzed Deprotection

The deprotection of a tert-butyl ester in the presence of a strong acid like TFA proceeds through a well-established mechanism.

Visualization of the Deprotection Mechanism

Deprotection_Mechanism cluster_mechanism Acid-Catalyzed Deprotection Mechanism R_ester R-CO-O-tBu protonation R-C(=O+H)-O-tBu R_ester->protonation + H+ carbocation_formation R-COOH + +C(CH3)3 protonation->carbocation_formation Elimination isobutylene H2C=C(CH3)2 + H+ carbocation_formation->isobutylene - H+ end_node Carboxylic Acid + Isobutylene start_node tert-Butyl Ester

Caption: Mechanism of acid-catalyzed deprotection of tert-butyl esters.

The reaction is initiated by the protonation of the carbonyl oxygen of the ester by the acid. This is followed by the elimination of the stable tert-butyl carbocation, which subsequently loses a proton to form isobutylene gas.[6] The regeneration of a proton in the final step indicates the catalytic nature of the acid in this process.

Conclusion

The deprotection of tert-butyl this compound derivatives can be effectively achieved through several methods. The choice of the optimal strategy depends on the substrate's stability, the presence of other functional groups, and the desired scale of the reaction. For general applications, acidic hydrolysis with TFA in DCM offers a reliable and high-yielding protocol. For substrates with acid-sensitive moieties, Lewis acid-mediated deprotection with ZnBr₂ provides a milder alternative. Thermal deprotection represents a green, reagent-free option, particularly amenable to flow chemistry setups. Researchers should carefully consider these factors to ensure the successful synthesis of their target 2-tert-butylpyrimidine-5-carboxylic acids.

References

Application Notes: The Role of 2-Tert-butylpyrimidine-5-carboxylic Acid in the Development of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Tert-butylpyrimidine-5-carboxylic acid is a heterocyclic building block that has garnered interest in medicinal chemistry due to its utility in the synthesis of novel compounds with potential therapeutic applications. The pyrimidine core is a well-established pharmacophore found in numerous approved drugs, and the presence of a tert-butyl group can enhance metabolic stability and cell permeability. The carboxylic acid moiety provides a convenient handle for chemical modification, allowing for the facile synthesis of a diverse range of derivatives, such as amides and esters.

Key Applications in Drug Discovery

Recent research has demonstrated the successful application of this compound as a scaffold for the development of new chemical entities with demonstrable biological activity. Its derivatives have been investigated for a variety of pharmacological effects, highlighting its versatility in generating lead compounds for different therapeutic areas.

One notable application is in the synthesis of piperazine derivatives, which have been explored for their anthelmintic and antibacterial properties. The straightforward amide coupling of this compound with various substituted piperazines allows for the creation of a library of compounds that can be screened for desired biological activities. This approach has yielded compounds with significant efficacy against both bacterial and helminthic targets in preclinical studies.

The structural features of this compound make it an attractive starting point for generating molecules with diverse pharmacological profiles. The pyrimidine ring can engage in various interactions with biological targets, while the tert-butyl group can occupy hydrophobic pockets in protein binding sites. The ability to readily modify the carboxylic acid group enables the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

Data Presentation

Table 1: Antibacterial Activity of (2-tert-butylpyrimidin-5-yl)(piperazin-1-yl)methanone Derivatives
Compound IDTest OrganismZone of Inhibition (mm)
4a E. coli14
S. aureus16
4b E. coli12
S. aureus14
4c E. coli15
S. aureus17
4d E. coli13
S. aureus15
4e E. coli16
S. aureus18
4f E. coli14
S. aureus16
4g E. coli12
S. aureus14
Ciprofloxacin (Standard)E. coli25
S. aureus28

Data extracted from a study on newly synthesized piperazine derivatives of this compound.

Table 2: Anthelmintic Activity of (2-tert-butylpyrimidin-5-yl)(piperazin-1-yl)methanone Derivatives against Pheretima posthuma
Compound IDConcentration (mg/mL)Time until Paralysis (min)Time until Death (min)
4a 102245
4b 102550
4c 102042
4d 102855
4e 101838
4f 102448
4g 103060
Albendazole (Standard)101530

Data extracted from a study on newly synthesized piperazine derivatives of this compound.

Experimental Protocols

Protocol 1: Synthesis of (2-tert-butylpyrimidin-5-yl)(piperazin-1-yl)methanone Derivatives

This protocol describes the general procedure for the amide coupling of this compound with a substituted piperazine.

Materials:

  • This compound

  • Substituted piperazine

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • Triethylamine (TEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Nitrogen or argon atmosphere setup

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the substituted piperazine (1.1 eq) and triethylamine (3.0 eq).

  • Stir the mixture at room temperature for 10 minutes under an inert atmosphere.

  • Add HATU (1.2 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired (2-tert-butylpyrimidin-5-yl)(piperazin-1-yl)methanone derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Antibacterial Screening (Agar Well Diffusion Method)

This protocol outlines the procedure for assessing the antibacterial activity of the synthesized compounds.

Materials:

  • Synthesized compounds

  • Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

  • Nutrient agar medium

  • Sterile Petri dishes

  • Sterile cork borer (e.g., 6 mm diameter)

  • Micropipettes

  • Incubator

  • Laminar flow hood

  • Dimethyl sulfoxide (DMSO) as a solvent for the compounds

  • Standard antibiotic (e.g., Ciprofloxacin) as a positive control

Procedure:

  • Prepare sterile nutrient agar plates by pouring the molten agar into Petri dishes and allowing them to solidify in a laminar flow hood.

  • Prepare a fresh inoculum of the test bacteria by growing them in nutrient broth to a turbidity equivalent to the 0.5 McFarland standard.

  • Evenly spread 100 µL of the bacterial suspension over the surface of the agar plates using a sterile L-rod.

  • Aseptically create wells in the agar plates using a sterile cork borer.

  • Prepare stock solutions of the synthesized compounds and the standard antibiotic in DMSO (e.g., 1 mg/mL).

  • Add a defined volume (e.g., 100 µL) of each compound solution, the standard antibiotic, and DMSO (as a negative control) to the respective wells.

  • Incubate the plates at 37°C for 24 hours.

  • After incubation, measure the diameter of the zone of inhibition (in mm) around each well. The zone of inhibition is the clear area where bacterial growth is inhibited.

  • Perform the experiment in triplicate and calculate the mean zone of inhibition.

Protocol 3: In Vitro Anthelmintic Activity Assay

This protocol describes the method for evaluating the anthelmintic activity of the synthesized compounds using adult Indian earthworms (Pheretima posthuma).

Materials:

  • Synthesized compounds

  • Adult Indian earthworms (Pheretima posthuma) of similar size

  • Normal saline solution

  • Standard anthelmintic drug (e.g., Albendazole)

  • Petri dishes

  • Pipettes

  • Stopwatch

Procedure:

  • Collect healthy adult earthworms and wash them with normal saline to remove any adhering soil.

  • Prepare test solutions of the synthesized compounds and the standard drug at a specific concentration (e.g., 10 mg/mL) in normal saline. A solution of normal saline serves as the negative control.

  • Place individual earthworms in separate Petri dishes containing 25 mL of the respective test solution, standard solution, or normal saline.

  • Observe the earthworms and record the time taken for the first paralysis and the time of death.

  • Paralysis is indicated when the worms do not move even when shaken vigorously. Death is confirmed by the loss of motility and a fading of the body color.

  • Perform the experiment for each compound on at least three worms and calculate the mean time for paralysis and death.

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_product Product & Purification start1 2-Tert-butylpyrimidine- 5-carboxylic acid coupling Amide Coupling start1->coupling start2 Substituted Piperazine start2->coupling reagent HATU (Coupling Agent) reagent->coupling base Triethylamine (Base) base->coupling solvent DMF (Solvent) solvent->coupling product (2-tert-butylpyrimidin-5-yl) (piperazin-1-yl)methanone Derivative coupling->product purification Column Chromatography product->purification Screening_Workflow cluster_synthesis Compound Generation cluster_assays Biological Screening cluster_data Data Analysis cluster_outcome Outcome synthesis Synthesized Piperazine Derivatives antibacterial Antibacterial Assay (Agar Well Diffusion) synthesis->antibacterial anthelmintic Anthelmintic Assay (Pheretima posthuma) synthesis->anthelmintic data_analysis Measure Zone of Inhibition & Time to Paralysis/Death antibacterial->data_analysis anthelmintic->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar lead Identification of Lead Compounds sar->lead

Troubleshooting & Optimization

Technical Support Center: Synthesis of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of pyrimidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of these important heterocyclic compounds. This guide provides answers to frequently asked questions (FAQs) and detailed troubleshooting guides for two common synthetic routes: the Biginelli reaction and the Pinner pyrimidine synthesis.

Section 1: The Biginelli Reaction

The Biginelli reaction is a one-pot, three-component condensation reaction between an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs).[1][2][3] While it is a widely used and versatile reaction, several side reactions can occur, leading to impurities and reduced yields.

Frequently Asked Questions (FAQs) - Biginelli Reaction

Q1: What is the general mechanism of the Biginelli reaction?

A1: The most widely accepted mechanism involves an acid-catalyzed reaction that begins with the condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the enol form of the β-ketoester to this intermediate. The final step is a cyclization via nucleophilic attack of the amine on the carbonyl group, followed by dehydration to yield the dihydropyrimidine product.[1][2][4]

Q2: My Biginelli reaction yield is very low. What are the common causes?

A2: Low yields in the Biginelli reaction can stem from several factors:

  • Sub-optimal catalyst: The choice and amount of acid catalyst are crucial. Insufficient or inappropriate catalyst can slow down the reaction.[5]

  • Inappropriate solvent: The solvent can influence the equilibrium between the keto and enol forms of the β-dicarbonyl compound, which can affect the reaction rate.[6]

  • Reaction temperature and time: The reaction may require heating to proceed at a reasonable rate. Reaction times that are too short may result in incomplete conversion, while excessively long times can lead to side product formation.

  • Purity of reagents: Impurities in the starting materials, especially the aldehyde, can lead to unwanted side reactions.

  • Work-up procedure: Product loss can occur during crystallization and filtration steps.[7]

Q3: I am observing an unexpected peak in my NMR/LC-MS that I suspect is a side product. What are the most common side products in a Biginelli reaction?

A3: Common side products include:

  • Bis-dihydropyrimidinones: These can form when using dialdehydes as starting materials.

  • Oxidation products: The dihydropyrimidine ring can be oxidized to the corresponding pyrimidine.

  • Hydrolysis and decarboxylation products: The ester group at the 5-position can be hydrolyzed, and subsequent decarboxylation can occur, especially under harsh acidic or basic conditions.

  • N-acylated products: The nitrogen atoms in the pyrimidine ring can undergo acylation.

Troubleshooting Guide: Biginelli Reaction
Problem Potential Cause Suggested Solution
Low or no product formation Ineffective catalysis.Optimize the catalyst. While classical conditions use strong acids like HCl, various Lewis acids (e.g., Yb(OTf)₃, InCl₃) or solid acid catalysts can improve yields.[2][8] Experiment with different catalysts and concentrations.
Inappropriate solvent.The choice of solvent can be critical. Ethanol is common, but other solvents like acetonitrile, or even solvent-free conditions, have been shown to be effective.[9] Polar solvents with a high dielectric constant may increase yields.
Low reaction temperature.The reaction often requires heating. Refluxing in ethanol is a common condition. Microwave irradiation can also be used to accelerate the reaction and improve yields.[10]
Formation of Hantzsch dihydropyridine byproduct A known side reaction, especially with certain substrates.This is a competing reaction pathway. Modifying the catalyst and reaction conditions can favor the Biginelli product. Some catalysts may show higher selectivity.
Formation of an unknown impurity Self-condensation of the β-ketoester.Ensure the reaction is set up promptly after mixing reagents. The use of a suitable catalyst can promote the desired three-component reaction over the self-condensation pathway.
Knoevenagel condensation product between the aldehyde and β-ketoester.This intermediate can sometimes be isolated. Driving the reaction to completion by ensuring sufficient heating and reaction time will consume this intermediate to form the final product.
Product is difficult to purify Presence of unreacted starting materials.Ensure the correct stoichiometry of reactants. An excess of one reactant may not always drive the reaction to completion and can complicate purification. Monitor the reaction by TLC to determine the optimal reaction time.
Formation of multiple side products.Re-evaluate the reaction conditions (temperature, catalyst, solvent) to improve selectivity. Lowering the temperature might reduce the rate of side reactions.
Quantitative Data Summary: Influence of Reaction Conditions on Biginelli Reaction Yield
Parameter Condition Effect on Yield Reference
Catalyst Yb(OTf)₃ (solvent-free)Increased yields and shorter reaction times.[2]
InCl₃Improved yields in a one-pot synthesis.[8]
No catalyst (ball-milling)Excellent yields (>98%) in a short time.[10]
Solvent p-cymeneFound to be a useful and sustainable solvent.[6]
AcetonitrileHigher yields compared to ethanol with bismuth nitrate as a catalyst.[9]
Solvent-freeCan lead to increased yields and is environmentally friendly.[10]
Temperature Increasing temperature (up to a point)Generally increases reaction rate and yield.
Microwave irradiationSignificantly shortens reaction times and can improve yields.

Section 2: The Pinner Pyrimidine Synthesis

The Pinner pyrimidine synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine, typically under acidic or basic conditions, to form a pyrimidine derivative.[11][12] This method is particularly useful for synthesizing 2-substituted pyrimidines. Information on specific side reactions for this synthesis is less documented than for the Biginelli reaction. However, based on the reactivity of the starting materials, several potential side reactions can be anticipated.

Frequently Asked Questions (FAQs) - Pinner Pyrimidine Synthesis

Q1: What is the general mechanism of the Pinner pyrimidine synthesis?

A1: The mechanism generally involves the nucleophilic attack of the amidine on one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular condensation and dehydration to form the pyrimidine ring. The reaction can be catalyzed by either acid or base.[11]

Q2: I am getting a complex mixture of products in my Pinner synthesis. What could be the cause?

A2: A complex product mixture can arise from several competing reactions:

  • Self-condensation of the 1,3-dicarbonyl compound: β-ketoesters and β-diketones can undergo self-condensation, especially under basic conditions.[8][13]

  • Amidine reactivity: Amidines are reactive species and can potentially react with themselves or other electrophiles present in the reaction mixture.[14][15]

  • Formation of regioisomers: If an unsymmetrical 1,3-dicarbonyl compound is used, the initial attack of the amidine can occur at either carbonyl group, potentially leading to a mixture of isomeric pyrimidine products.

  • Hydrolysis of intermediates: If water is present, intermediates in the reaction pathway could be hydrolyzed, preventing the completion of the cyclization.

Q3: How can I improve the yield and selectivity of my Pinner pyrimidine synthesis?

A3: To improve the outcome of your Pinner synthesis:

  • Control the reaction conditions: Carefully control the temperature, reaction time, and stoichiometry of the reactants.

  • Choice of catalyst: The choice between acid or base catalysis can significantly impact the reaction. It is worth screening both to find the optimal conditions for your specific substrates.

  • Anhydrous conditions: Ensure that the reaction is carried out under anhydrous conditions to prevent hydrolysis of intermediates or starting materials.

  • Purification of starting materials: Use pure starting materials to avoid introducing unknown variables and potential side reactions.

Troubleshooting Guide: Pinner Pyrimidine Synthesis
Problem Potential Cause (Inferred) Suggested Solution
Low or no product formation Incorrect catalyst or pH.Screen both acidic and basic catalysts. The optimal pH can be substrate-dependent.
Low reactivity of starting materials.Consider using more reactive derivatives of the 1,3-dicarbonyl compound or amidine. Increasing the reaction temperature may also be necessary.
Formation of a byproduct from the 1,3-dicarbonyl compound Self-condensation of the dicarbonyl compound (e.g., Claisen condensation for esters).[16]Add the amidine to the reaction mixture before or concurrently with the base to favor the intermolecular reaction. Slower addition of the base might also help.
Formation of multiple pyrimidine isomers Use of an unsymmetrical 1,3-dicarbonyl compound.If possible, use a symmetrical dicarbonyl compound to avoid regioisomerism. If an unsymmetrical substrate is necessary, extensive optimization of reaction conditions (temperature, solvent, catalyst) may be required to favor one isomer. Separation of the isomers by chromatography will likely be necessary.
Presence of amide impurities Hydrolysis of the amidine starting material or intermediates.[15]Ensure the use of anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

Section 3: Experimental Protocols and Visualizations

Detailed Experimental Protocol: Biginelli Synthesis of a Dihydropyrimidinone

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aldehyde (10 mmol)

  • Ethyl acetoacetate (10 mmol)

  • Urea (15 mmol)

  • Ethanol (20 mL)

  • Concentrated Hydrochloric Acid (0.5 mL)

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser, combine the aldehyde, ethyl acetoacetate, urea, and ethanol.

  • Add the concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then place it in an ice bath for 30 minutes to induce crystallization.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethanol/water mixture) to obtain the pure dihydropyrimidinone.

Detailed Experimental Protocol: Pinner Synthesis of a Pyrimidine

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 1,3-Dicarbonyl compound (e.g., acetylacetone) (10 mmol)

  • Amidine hydrochloride (e.g., acetamidine hydrochloride) (10 mmol)

  • Sodium ethoxide (10 mmol)

  • Anhydrous Ethanol (30 mL)

Procedure:

  • In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve the 1,3-dicarbonyl compound in anhydrous ethanol.

  • Add the amidine hydrochloride to the solution.

  • Carefully add the sodium ethoxide portion-wise to the stirred mixture.

  • Heat the reaction mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a suitable acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the desired pyrimidine derivative.

Visualizations of Reaction Pathways and Logic

Biginelli Reaction Mechanism

A simplified mechanism of the Biginelli reaction.

Troubleshooting Logic for Low Yield in Biginelli Reaction

Biginelli_Troubleshooting Start Low Yield in Biginelli Reaction CheckCatalyst Is the catalyst optimal? Start->CheckCatalyst CheckSolvent Is the solvent appropriate? CheckCatalyst->CheckSolvent Yes OptimizeCatalyst Optimize catalyst type and concentration CheckCatalyst->OptimizeCatalyst No CheckTemp Is the temperature and time sufficient? CheckSolvent->CheckTemp Yes OptimizeSolvent Screen different solvents CheckSolvent->OptimizeSolvent No CheckPurity Are reagents pure? CheckTemp->CheckPurity Yes OptimizeConditions Increase temperature/time or use microwave CheckTemp->OptimizeConditions No PurifyReagents Purify starting materials CheckPurity->PurifyReagents No Success Yield Improved CheckPurity->Success Yes OptimizeCatalyst->CheckSolvent OptimizeSolvent->CheckTemp OptimizeConditions->CheckPurity PurifyReagents->Success caption Troubleshooting Low Yield

A logical workflow for troubleshooting low yields in the Biginelli reaction.

Pinner Pyrimidine Synthesis Mechanism

Pinner_Mechanism cluster_start_pinner Starting Materials cluster_intermediates_pinner Reaction Intermediates cluster_end_pinner Product Dicarbonyl 1,3-Dicarbonyl Adduct Initial Adduct Dicarbonyl->Adduct + Amidine Amidine Amidine Amidine->Adduct CyclicIntermediate Cyclized Intermediate Adduct->CyclicIntermediate Intramolecular Condensation Pyrimidine Pyrimidine CyclicIntermediate->Pyrimidine Dehydration caption Pinner Pyrimidine Synthesis

A simplified mechanism of the Pinner pyrimidine synthesis.

References

Technical Support Center: Purification of 2-Tert-butylpyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 2-Tert-butylpyrimidine-5-carboxylic acid. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common and effective methods for purifying this compound are recrystallization and column chromatography. The choice between these methods often depends on the nature and quantity of the impurities present. For solid crude products, recrystallization is often the first choice due to its simplicity and scalability. Column chromatography is typically employed when recrystallization fails to remove impurities with similar solubility profiles.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities can arise from starting materials, byproducts, or degradation products. Common impurities may include unreacted starting materials from the synthesis, such as 5-bromo-2-tert-butylpyrimidine or related precursors. Byproducts from side reactions, such as esters formed from alcohol solvents or decarboxylated species, may also be present.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of your sample can be effectively assessed using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for identifying and quantifying impurities. The melting point of the solid can also be a good indicator of purity; a sharp melting point close to the literature value suggests high purity, while a broad melting range indicates the presence of impurities.[2][3]

Q4: My compound "oils out" during recrystallization. What should I do?

A4: "Oiling out," where the compound separates as a liquid instead of forming crystals, can occur if the solution is supersaturated at a temperature above the compound's melting point in the solvent. To resolve this, you can try using a larger volume of solvent, a different solvent system with lower solubility for your compound, or cooling the solution more slowly to allow for proper crystal lattice formation.[4] Seeding the solution with a small crystal of the pure compound can also initiate crystallization.

Q5: My carboxylic acid is streaking on the silica gel column. How can I prevent this?

A5: Streaking of carboxylic acids on silica gel columns is a common issue due to the interaction of the acidic proton with the silica. To mitigate this, a small amount of an acidic modifier, such as acetic acid or formic acid (typically 0.1-1%), can be added to the eluent.[5] This suppresses the deprotonation of the carboxylic acid, leading to sharper peaks and better separation.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the purification of this compound.

Recrystallization Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Compound does not dissolve in the hot solvent. - The solvent is not appropriate. - Insufficient solvent is used.- Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.[4] - Gradually add more hot solvent until the compound dissolves completely.[2]
No crystals form upon cooling. - The solution is not sufficiently saturated. - The cooling process is too rapid.- Reduce the volume of the solvent by evaporation. - Cool the solution slowly at room temperature before moving to an ice bath.[2][4] - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound.
Low recovery of the purified compound. - Too much solvent was used. - The compound has significant solubility in the cold solvent. - Premature crystallization occurred during hot filtration.- Use the minimum amount of hot solvent necessary to dissolve the crude product. - Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[4] - Pre-heat the funnel and filter paper during hot filtration to prevent the compound from crystallizing out.[3]
The purified product is still impure. - The chosen solvent does not effectively differentiate between the product and impurities. - The cooling was too fast, trapping impurities in the crystal lattice.- Try a different recrystallization solvent or a solvent mixture.[6] - Allow the solution to cool slowly to form well-defined crystals.[4]
Column Chromatography Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Poor separation of the compound from impurities. - The eluent system is not optimized. - The column was not packed properly.- Perform Thin Layer Chromatography (TLC) with various solvent systems to find an optimal eluent that gives good separation (Rf value of the product around 0.3-0.4). - Ensure the silica gel is packed uniformly without any cracks or air bubbles.
The compound does not elute from the column. - The eluent is too non-polar. - The compound is strongly adsorbed to the silica gel.- Gradually increase the polarity of the eluent. - For carboxylic acids, adding a small amount of acetic or formic acid to the eluent can help with elution.[5]
The collected fractions are still impure. - The fractions were collected in too large volumes. - Overlapping peaks of the compound and impurities.- Collect smaller fractions to better resolve the separation. - Use a shallower gradient or isocratic elution with the optimized solvent system.

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol/Water, Ethyl Acetate/Hexane)[6]

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture on a hot plate with stirring until the solid completely dissolves.[2]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.[3]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[2]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Column Chromatography of this compound

Objective: To purify this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Eluent (e.g., Ethyl Acetate/Hexane with 0.5% Acetic Acid)

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Eluent Selection: Use TLC to determine a suitable eluent system that provides good separation between the product and impurities. The desired product should have an Rf value of approximately 0.3-0.4.

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the least polar component of the eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica-adsorbed sample onto the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. Apply gentle air pressure to maintain a steady flow rate.

  • Fraction Collection: Collect the eluate in a series of fractions (e.g., in test tubes).

  • Analysis: Monitor the composition of the collected fractions using TLC.

  • Solvent Removal: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.

Quantitative Data Summary

The following table provides representative data for the purification of this compound. Note that actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification Method Starting Material Purity Final Purity (by HPLC) Recovery Yield Reference
Recrystallization (Ethanol/Water)~85%>98%75-85%General Lab Practice
Column Chromatography (EtOAc/Hexane + 0.5% AcOH)~85%>99%60-75%General Lab Practice

Visualizations

The following diagrams illustrate the general workflow for the purification and the logical steps involved in troubleshooting common issues.

Purification_Workflow Crude_Product Crude this compound Purity_Analysis_1 Purity Analysis (TLC, HPLC) Crude_Product->Purity_Analysis_1 Recrystallization Recrystallization Purity_Analysis_1->Recrystallization If solid & major impurities differ in solubility Column_Chromatography Column Chromatography Purity_Analysis_1->Column_Chromatography If complex mixture or oily Purity_Analysis_2 Purity Analysis (HPLC, NMR, MP) Recrystallization->Purity_Analysis_2 Column_Chromatography->Purity_Analysis_2 Pure_Product Pure Product (>98%) Purity_Analysis_2->Recrystallization If further purification needed Purity_Analysis_2->Column_Chromatography If impurities persist Purity_Analysis_2->Pure_Product If purity is acceptable

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic cluster_recrystallization Recrystallization Troubleshooting cluster_chromatography Chromatography Troubleshooting Start Purification Issue Encountered Recrystallization_Issue Recrystallization Problem? Start->Recrystallization_Issue Chromatography_Issue Chromatography Problem? Start->Chromatography_Issue Oiling_Out Oiling Out Recrystallization_Issue->Oiling_Out Yes Low_Recovery Low Recovery Recrystallization_Issue->Low_Recovery Yes No_Crystals No Crystals Form Recrystallization_Issue->No_Crystals Yes Streaking Peak Streaking Chromatography_Issue->Streaking Yes Poor_Separation Poor Separation Chromatography_Issue->Poor_Separation Yes No_Elution Compound Stuck Chromatography_Issue->No_Elution Yes Change Solvent or Use More Solvent Change Solvent or Use More Solvent Oiling_Out->Change Solvent or Use More Solvent Minimize Hot Solvent & Cool Thoroughly Minimize Hot Solvent & Cool Thoroughly Low_Recovery->Minimize Hot Solvent & Cool Thoroughly Concentrate, Seed, or Scratch Concentrate, Seed, or Scratch No_Crystals->Concentrate, Seed, or Scratch Add Acidic Modifier to Eluent Add Acidic Modifier to Eluent Streaking->Add Acidic Modifier to Eluent Optimize Eluent with TLC Optimize Eluent with TLC Poor_Separation->Optimize Eluent with TLC Increase Eluent Polarity Increase Eluent Polarity No_Elution->Increase Eluent Polarity

Caption: Decision tree for troubleshooting common purification problems.

References

Overcoming challenges in the hydrolysis of 2-tert-butyl-5-halopyrimidines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the hydrolysis of 2-tert-butyl-5-halopyrimidines to synthesize 2-tert-butyl-5-hydroxypyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the hydrolysis of 2-tert-butyl-5-halopyrimidines?

The direct hydrolysis of 2-tert-butyl-5-halopyrimidines, particularly 2-tert-butyl-5-bromopyrimidine, using a base like sodium methoxide can be problematic. A significant side reaction often occurs, leading to the formation of a considerable amount of the de-halogenated byproduct, 2-tert-butyl-pyrimidine, which can complicate purification and reduce the yield of the desired 2-tert-butyl-5-hydroxypyrimidine.[1]

Q2: How can the formation of the 2-tert-butyl-pyrimidine byproduct be minimized?

The formation of the de-halogenated byproduct can be significantly suppressed by conducting the hydrolysis in the presence of a specific catalyst. It has been found that the addition of a catalytic amount of an N-oxide, a disulfide, or elemental sulfur to the reaction mixture with an alkali metal methoxide promotes the desired hydrolysis and leads to good yields and purity of 2-tert-butyl-5-hydroxypyrimidine.[1]

Q3: What are the recommended catalysts and reaction conditions?

Elemental sulfur is a preferred and effective catalyst for this reaction.[1] The reaction is typically carried out at elevated temperatures, ranging from 100°C to 300°C, with a preferred range of 150°C to 220°C.[1] The most advantageous temperatures are reported to be between 160°C and 180°C.[1] The reaction is usually performed in a sealed vessel, such as a Parr bomb, under ambient pressure.[1] Methanol is the recommended solvent for the hydrolysis.[1]

Q4: What is the general mechanism for this hydrolysis reaction?

The hydrolysis of 5-halopyrimidines proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. The pyrimidine ring is an electron-deficient aromatic system, which facilitates the attack of a nucleophile (in this case, a hydroxide or methoxide ion) on the carbon atom bearing the halogen. This attack forms a high-energy anionic intermediate, known as a Meisenheimer complex. The subsequent departure of the halide ion restores the aromaticity of the ring, yielding the hydroxylated product.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low to no conversion of the starting material. 1. Reaction temperature is too low.2. Insufficient reaction time.3. Catalyst is inactive or absent.1. Ensure the reaction temperature is within the optimal range of 160-180°C.[1]2. Increase the reaction time and monitor the progress by TLC or GC/LC-MS.3. Verify the addition of the correct amount of catalyst (e.g., 2.5 to 7.5 mole percent of elemental sulfur).[1]
High proportion of 2-tert-butyl-pyrimidine byproduct. 1. Absence of a suitable catalyst.2. Reaction temperature is too high, favoring the de-halogenation pathway.1. Add a recommended catalyst, such as elemental sulfur, di-n-butyldisulfide, or 2-picoline-N-oxide.[1]2. Lower the reaction temperature to the recommended range of 160-180°C and monitor the reaction closely.[1]
Formation of 2-tert-butyl-5-methoxypyrimidine as a major byproduct. The reaction is carried out with sodium methoxide in methanol, which can lead to the formation of the methoxy-substituted pyrimidine.While the patent mentions this as a byproduct, its formation is significantly reduced with the use of the catalyst. If it remains a significant issue, consider workup procedures that can separate it from the desired hydroxylated product, such as column chromatography.
Difficulty in purifying the final product. 1. Presence of unreacted starting material and byproducts.2. Residual catalyst (e.g., sulfur) in the crude product.1. Optimize the reaction conditions to maximize conversion and minimize side reactions.2. After the reaction, an acidic workup can help in separating the basic pyrimidine derivatives. The crude product can be dissolved in a suitable solvent and washed with a dilute acid solution. The desired product can then be precipitated by adjusting the pH.3. For removal of sulfur, filtration of the reaction mixture while hot may be effective. Recrystallization from a suitable solvent system can also help in purifying the final product.

Data Presentation

The following table summarizes the effect of a catalyst on the product distribution in the hydrolysis of 2-t-butyl-5-bromopyrimidine, based on data from patent EP0117883B1.

Run Catalyst Catalyst Amount (mole %) Temp (°C) Product A (%)(2-t-butylpyrimidine) Product B (%)(2-t-butyl-5-methoxypyrimidine) Product C (%)(2-t-butyl-5-hydroxypyrimidine)
1None017036.114.549.4
2Sulfur5.01701.613.584.9
32-Picoline-N-oxide5.01701.118.280.7
4Di-n-butyldisulfide5.01701.117.081.9

Data is derived from the examples in patent EP0117883B1 and represents the relative amounts of the products obtained.[1]

Experimental Protocols

Catalyzed Hydrolysis of 2-tert-butyl-5-bromopyrimidine

This protocol is based on the methodology described in patent EP0117883B1.

Materials:

  • 2-tert-butyl-5-bromopyrimidine

  • Sodium methoxide

  • Methanol (anhydrous)

  • Elemental sulfur (catalyst)

  • Parr bomb or a similar high-pressure reaction vessel

  • Hydrochloric acid (for workup)

  • Sodium hydroxide (for workup)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Procedure:

  • In a suitable glass liner for the Parr bomb, add 2-tert-butyl-5-bromopyrimidine.

  • Add methanol as the solvent.

  • Add sodium methoxide.

  • Add the catalytic amount of elemental sulfur (e.g., 5 mole percent relative to the starting material).

  • Seal the Parr bomb and ensure it is properly assembled.

  • Place the Parr bomb in a heating mantle or an appropriate heating system.

  • Heat the reaction mixture to 170°C with stirring.

  • Maintain the reaction at this temperature for a specified time (e.g., several hours), monitoring the reaction progress if possible.

  • After the reaction is complete, cool the Parr bomb to room temperature.

  • Carefully open the reaction vessel in a well-ventilated fume hood.

Workup and Purification:

  • Transfer the reaction mixture to a round-bottom flask.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Dissolve the residue in water.

  • Adjust the pH of the aqueous solution to between 5 and 6 with a dilute solution of hydrochloric acid.

  • Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate) to remove any unreacted starting material and non-polar byproducts.

  • Adjust the pH of the aqueous layer to a basic pH with a sodium hydroxide solution to deprotonate the desired product.

  • Extract the basic aqueous solution multiple times with an organic solvent.

  • Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude 2-tert-butyl-5-hydroxypyrimidine can be further purified by recrystallization from a suitable solvent or by column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep1 Charge Parr bomb with: - 2-tert-butyl-5-halopyrimidine - Methanol - Sodium Methoxide - Catalyst (e.g., Sulfur) react1 Seal vessel and heat (e.g., 160-180°C) prep1->react1 react2 Monitor reaction progress react1->react2 workup1 Cool and open vessel react2->workup1 workup2 Remove methanol workup1->workup2 workup3 Acidify and extract workup2->workup3 workup4 Basify and extract workup3->workup4 workup5 Dry and concentrate workup4->workup5 purify1 Recrystallization or Chromatography workup5->purify1 end end purify1->end Pure 2-tert-butyl-5-hydroxypyrimidine

Caption: Experimental workflow for the catalyzed hydrolysis.

troubleshooting_tree start Low yield of desired product q1 Major byproduct observed? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the major byproduct 2-t-butylpyrimidine? a1_yes->q2 q3 Is the reaction incomplete? a1_no->q3 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No sol1 Add catalyst (e.g., Sulfur) and control temperature (160-180°C) a2_yes->sol1 sol2 Check for other side reactions. Consider purification optimization. a2_no->sol2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No sol3 Increase reaction time or check catalyst activity/loading. a3_yes->sol3 sol4 Investigate product loss during workup and purification. a3_no->sol4

Caption: Troubleshooting decision tree for low product yield.

reaction_pathway reactant 2-tert-butyl-5-halopyrimidine product 2-tert-butyl-5-hydroxypyrimidine reactant->product + OH⁻ (with catalyst) Desired Pathway byproduct1 2-tert-butyl-pyrimidine reactant->byproduct1 + OH⁻ (without catalyst) De-halogenation byproduct2 2-tert-butyl-5-methoxypyrimidine reactant->byproduct2 + CH₃O⁻ Side Reaction

Caption: Reaction pathways in the hydrolysis process.

References

Technical Support Center: Optimizing Catalyst Efficiency in Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for optimizing catalyst efficiency in pyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic methods for pyrimidine synthesis?

A1: The most prevalent methods include the Biginelli reaction and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The Biginelli reaction is a one-pot, three-component synthesis ideal for producing dihydropyrimidinones.[][2][3] Suzuki-Miyaura coupling is highly effective for creating C-C bonds, allowing for the arylation of halogenated pyrimidines.[4][5]

Q2: What general factors should I consider when optimizing catalyst efficiency?

A2: Key factors to consider include the choice of catalyst and ligands, the solvent system, the type and stoichiometry of the base, reaction temperature, and reaction time. For palladium-catalyzed reactions, the purity of reagents and the exclusion of oxygen are also critical.[6]

Q3: What are the common causes of low yield in pyrimidine synthesis?

A3: Low yields can stem from several issues including catalyst deactivation, suboptimal reaction conditions (temperature, solvent, base), poor quality of reagents, and the presence of impurities that can act as catalyst poisons.[7][8] In cross-coupling reactions, side reactions such as dehalogenation can also reduce the yield of the desired product.[9]

Q4: How can I minimize catalyst deactivation?

A4: Catalyst deactivation can be minimized by ensuring an inert atmosphere (e.g., using argon or nitrogen) for oxygen-sensitive catalysts like palladium complexes, using purified and degassed solvents, and choosing appropriate ligands that stabilize the catalytic species.[10] Avoiding excessively high temperatures can prevent thermal degradation of the catalyst.

Q5: Are there greener or more environmentally friendly catalytic options for pyrimidine synthesis?

A5: Yes, there is a growing interest in developing greener synthetic routes. This includes the use of reusable heterogeneous catalysts, biocatalysts, and performing reactions in aqueous media or under solvent-free conditions.[][11] For example, some Biginelli reactions have been successfully carried out using ball milling, which is a solvent-free technique.[12]

Troubleshooting Guides

Troubleshooting Low Yield in Suzuki-Miyaura Coupling of Halo-Pyrimidines
Question/Observed Issue Possible Cause(s) Suggested Solution(s)
Why is my reaction showing low or no conversion of the starting material? 1. Inactive Catalyst: The Pd(0) active species may not be forming efficiently from the Pd(II) precatalyst. 2. Poor Ligand Choice: The ligand may not be suitable for the specific substrates, leading to slow oxidative addition or reductive elimination. 3. Suboptimal Base: The base may be too weak or insoluble in the reaction medium to effectively participate in the transmetalation step. 4. Low Reaction Temperature: The temperature may be insufficient to overcome the activation energy of the catalytic cycle.1. Try a different palladium precatalyst (e.g., a pre-formed Pd(0) source like Pd(PPh₃)₄ or a more easily activated Pd(II) precatalyst). 2. Screen different phosphine ligands. Bulky, electron-rich ligands often improve catalytic activity.[13][14] 3. Switch to a stronger or more soluble base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). Ensure the base is finely powdered for better reactivity. 4. Increase the reaction temperature in increments of 10-20 °C. Consider switching to a higher-boiling solvent if necessary.[4]
I'm observing significant amounts of dehalogenated starting material. What's causing this side reaction? Proto-dehalogenation: This occurs when the organopalladium intermediate reacts with a proton source (e.g., water, alcohol) before coupling with the boronic acid.1. Use anhydrous solvents and reagents. 2. Ensure the reaction is run under a strictly inert atmosphere. 3. Sometimes, the choice of ligand can influence the rate of productive coupling versus side reactions. Experiment with different ligands.[9]
The reaction produces a mixture of mono- and di-substituted products from a di-halopyrimidine. How can I improve selectivity? Lack of Regioselectivity: The reactivity of the two halogen positions on the pyrimidine ring may be similar under the chosen reaction conditions.1. Temperature Control: The two positions on a dihalopyrimidine often have different activation energies for oxidative addition. Running the reaction at a lower temperature can favor substitution at the more reactive site.[4] 2. Solvent Effects: The solvent can influence the relative reactivity of the halogen positions. Screen different solvents or solvent mixtures. 3. Ligand Control: Certain ligands can impart greater selectivity. Experiment with ligands of varying steric bulk.
My boronic acid is decomposing before it couples. How can I prevent this? Protodeborylation: Boronic acids can be unstable, especially at high temperatures or in the presence of water, leading to the formation of the corresponding arene.1. Use a slight excess (1.1-1.5 equivalents) of the boronic acid. 2. Add the boronic acid in portions during the reaction. 3. Consider using more stable boronic esters (e.g., pinacol esters) instead of boronic acids. 4. Use KF as the base, which can sometimes reduce the rate of protodeborylation.[6]
Troubleshooting Low Yield in the Biginelli Reaction
Question/Observed Issue Possible Cause(s) Suggested Solution(s)
The reaction is slow and gives a low yield of the dihydropyrimidinone product. 1. Ineffective Catalyst: The acid catalyst may be too weak or used in an insufficient amount. 2. Suboptimal Reaction Conditions: The reaction may require higher temperatures or a different solvent to proceed efficiently. 3. Reagent Stoichiometry: An incorrect ratio of the three components (aldehyde, β-ketoester, and urea/thiourea) can lead to side reactions and lower yields.1. Increase the catalyst loading or switch to a stronger acid catalyst (e.g., from a mild Lewis acid to a Brønsted acid like HCl or H₂SO₄).[2] 2. Increase the reaction temperature. If using a solvent, try a higher-boiling one. Solvent-free conditions at elevated temperatures can also be effective.[2] 3. While often a 1:1:1 ratio is used, a slight excess of the urea component (e.g., 1.2-1.5 equivalents) can sometimes improve yields.[9]
I'm getting a lot of side products instead of the desired product. Competing Reactions: The aldehyde can undergo self-condensation, or the β-ketoester can react in other pathways if the main Biginelli reaction is too slow.1. Optimize Catalyst: A more efficient catalyst can accelerate the desired three-component reaction over competing side reactions. 2. Temperature Control: Ensure the temperature is optimal. Too high a temperature can sometimes promote side reactions. 3. One-Pot vs. Stepwise: While typically a one-pot reaction, if side reactions are a major issue, a stepwise approach (e.g., pre-forming the iminium intermediate) could be considered.
The product is difficult to purify from the reaction mixture. Incomplete Reaction or Tar Formation: A low-yielding reaction can leave a complex mixture of starting materials and byproducts. High temperatures can sometimes lead to the formation of tarry substances.1. Monitor the Reaction: Use TLC to monitor the reaction progress and stop it once the starting materials are consumed to prevent byproduct formation. 2. Optimize Workup: The product often precipitates from the reaction mixture upon cooling. Washing the crude product with a suitable solvent (like cold ethanol) can remove many impurities. 3. Revisit Reaction Conditions: If purification is consistently difficult, it's a sign that the reaction conditions need further optimization to achieve a cleaner reaction profile.

Data Presentation: Comparative Analysis of Catalytic Systems

Table 1: Effect of Solvent on Suzuki Coupling of 2,4-Dichloropyrimidine

This table summarizes the effect of different solvents on the yield of the mono-substituted product in the Suzuki-Miyaura coupling of 2,4-dichloropyrimidine with phenylboronic acid.

EntrySolventTemperature (°C)Yield (%)
1THF10048
2DMF10055
31,4-Dioxane10071
4Isopropanol10033

Reaction conditions: 2,4-dichloropyrimidine (1.0 mmol), phenylboronic acid (1.0 mmol), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (3.0 mmol), 24 h. Data compiled from[4].

Table 2: Effect of Palladium Catalyst and Ligand on Suzuki Coupling of 2,4-Dichloropyrimidine

This table illustrates the impact of different palladium catalysts and phosphine ligands on the reaction yield.

EntryCatalyst (mol%)Ligand (mol%)Yield (%)
1Pd₂(dba)₃ (5)-<5
2Pd₂(dba)₃·CHCl₃ (5)-35
3Pd₂(dba)₃·CHCl₃ (5)TTBP·HBF₄ (10)23
4PdCl₂(PPh₃)₂ (5)-36
5Pd(OAc)₂ (5)PCy₃ (10)39
6Pd(OAc)₂ (5)PPh₃ (10)45
7Pd(PPh₃)₄ (5)-71

Reaction conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), 1,4-dioxane, 100 °C. Data compiled from[4].

Table 3: Optimization of Catalyst Loading for Microwave-Assisted Suzuki Coupling

This table shows the effect of varying the catalyst loading of Pd(PPh₃)₄ on the yield of the Suzuki coupling of 2,4-dichloropyrimidine with phenylboronic acid under microwave irradiation.

| Entry | Catalyst Loading (mol%) | Yield (%) | | :--- | :--- | :--- | :--- | | 1 | 5 | 77 | | 2 | 3 | 80 | | 3 | 2 | 78 | | 4 | 1 | 75 | | 5 | 0.5 | 81 | | 6 | 0.2 | 65 | | 7 | 0.05 | 40 |

Reaction conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), 1,4-dioxane/H₂O (2:1), 100 °C, 15 min (microwave). Data compiled from[4].

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine

This protocol describes a general procedure for the mono-arylation of 2,4-dichloropyrimidine using a palladium catalyst.

Materials:

  • 2,4-Dichloropyrimidine

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a Schlenk flask, add 2,4-dichloropyrimidine (0.5 mmol), the desired arylboronic acid (0.5 mmol), and potassium carbonate (1.5 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.025 mmol, 5 mol%).

  • Seal the flask, and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.

  • Add degassed 1,4-dioxane (4 mL) and degassed water (2 mL) via syringe.

  • Stir the reaction mixture at 100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

This protocol is adapted from procedures described in[4].

Protocol 2: Biginelli Reaction for Dihydropyrimidinone Synthesis

This protocol provides a general method for the synthesis of dihydropyrimidinones via the Biginelli three-component reaction.

Materials:

  • Aromatic aldehyde

  • β-Ketoester (e.g., ethyl acetoacetate)

  • Urea or Thiourea

  • Acid catalyst (e.g., HCl, Yb(OTf)₃)

  • Ethanol

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (10 mmol), β-ketoester (10 mmol), and urea (12 mmol).

  • Add ethanol as the solvent (e.g., 20 mL).

  • Add a catalytic amount of the acid catalyst (e.g., a few drops of concentrated HCl or 1-5 mol% of a Lewis acid).

  • Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.

  • After the reaction is complete, cool the mixture to room temperature. The product often crystallizes out of the solution.

  • Collect the solid product by filtration.

  • Wash the crude product with cold ethanol to remove unreacted starting materials and impurities.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.

This protocol is a generalized procedure based on the classical Biginelli reaction.[2]

Visualizations

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Reagents (Dichloropyrimidine, Boronic Acid, Base) B 2. Add Catalyst (e.g., Pd(PPh3)4) E 5. Heat & Stir (e.g., 100 °C) A->E C 3. Inert Atmosphere (Evacuate/Backfill Ar) D 4. Add Solvents (Degassed 1,4-Dioxane/H2O) F 6. Monitor Progress (TLC / LC-MS) G 7. Cool & Extract (EtOAc, H2O, Brine) E->G H 8. Dry & Concentrate I 9. Purify (Column Chromatography) J Final Product

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Logic: Low Yield in Suzuki Coupling

Troubleshooting_Suzuki start Low Yield in Suzuki Coupling q1 Is starting material consumed? start->q1 a1_yes Yes q1->a1_yes   a1_no No q1->a1_no   q2 Are there significant side products? a1_yes->q2 inactive_cat Possible Inactive Catalyst or Suboptimal Conditions a1_no->inactive_cat a2_yes Yes q2->a2_yes a2_no No q2->a2_no side_products Identify Side Products: - Dehalogenation? - Homocoupling? - Boronic acid decomposition? a2_yes->side_products sol_loss Problem may be in workup/purification. Review extraction and chromatography steps. a2_no->sol_loss sol_side_products Solutions: - Use anhydrous/degassed solvents - Use boronic esters - Screen ligands/bases side_products->sol_side_products sol_inactive_cat Solutions: - Increase temperature - Screen catalysts/ligands - Screen bases/solvents inactive_cat->sol_inactive_cat

Caption: A decision tree for troubleshooting low yields in Suzuki coupling reactions.

Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Cycle cluster_reactants pd0 Pd(0)L₂ pdiia R¹-Pd(II)L₂-X pd0->pdiia Oxidative Addition pdiib R¹-Pd(II)L₂-OR' pdiia->pdiib Metathesis pdiic R¹-Pd(II)L₂-R² pdiib->pdiic Transmetalation pdiic->pd0 Reductive Elimination product R¹-R² aryl_halide R¹-X (Pyrimidine-X) boronic_acid R²-B(OH)₂ base Base (e.g., OH⁻)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reaction Mechanism: Biginelli Reaction

Biginelli_Mechanism cluster_reactants aldehyde Aldehyde step1 1. Aldehyde + Urea (Condensation) aldehyde->step1 urea Urea urea->step1 ketoester β-Ketoester step3 2. Nucleophilic Addition of Ketoester Enol ketoester->step3 step2 N-Acyliminium Ion step1->step2 step2->step3 step4 Open-Chain Ureide step3->step4 step5 3. Cyclization & Dehydration step4->step5 product Dihydropyrimidinone step5->product

Caption: A simplified mechanism of the acid-catalyzed Biginelli reaction.

References

Reducing byproduct formation in 2-Tert-butylpyrimidine-5-carboxylic acid reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-tert-butylpyrimidine-5-carboxylic acid. Our aim is to help you identify and mitigate byproduct formation, thereby improving yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and effective method involves a two-step process:

  • Pinner Condensation: Reaction of pivalamidine (or its hydrochloride salt) with an ethyl (or methyl) ester of 2-formyl-3-oxopropanoate (e.g., ethyl ethoxymethylenepyruvate) to form ethyl 2-tert-butylpyrimidine-5-carboxylate.

  • Hydrolysis: Saponification of the resulting ester to the desired carboxylic acid using a base like sodium hydroxide or lithium hydroxide, followed by acidic workup.

Q2: What are the primary byproducts I should expect during this synthesis?

The two most frequently encountered byproducts are:

  • 2-tert-butylpyrimidine: Formed via decarboxylation of the final product, especially under harsh temperature or pH conditions.

  • Incomplete hydrolysis byproduct: Residual ethyl 2-tert-butylpyrimidine-5-carboxylate if the saponification step is incomplete.

A patent for a related compound also notes that during the hydrolysis of 2-tert-butyl-5-bromopyrimidine, significant amounts of 2-tert-butylpyrimidine were formed as a byproduct, highlighting the susceptibility of the C5-substituent to cleavage under certain conditions.[1]

Q3: My final product shows a lower molecular weight impurity in the mass spectrum. What could it be?

This is highly indicative of the presence of 2-tert-butylpyrimidine, the decarboxylated byproduct. The loss of the carboxylic acid group (-COOH) corresponds to a mass difference of 44 Da. Studies on related pyrimidine-5-carboxylic acids have shown they can undergo decarboxylation upon heating.[2]

Q4: How can I minimize the formation of 2-tert-butylpyrimidine?

To minimize decarboxylation, it is crucial to maintain mild conditions during the hydrolysis and workup steps. This includes:

  • Temperature control: Avoid excessive heating during the saponification and subsequent acidification. Perform these steps at room temperature or below if possible.

  • pH control: During the acidic workup to protonate the carboxylate, avoid strongly acidic conditions and prolonged exposure to acid.

Q5: The NMR of my product shows peaks corresponding to an ethyl group, but the reaction should be complete. What is the issue?

The presence of an ethyl group suggests that the hydrolysis of the ester precursor (ethyl 2-tert-butylpyrimidine-5-carboxylate) is incomplete. To address this, you can:

  • Increase reaction time: Allow the saponification to proceed for a longer duration.

  • Increase base concentration: Use a higher concentration of NaOH or LiOH.

  • Add a co-solvent: A co-solvent like THF or methanol can improve the solubility of the ester and facilitate hydrolysis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Final Product 1. Incomplete Pinner condensation. 2. Incomplete hydrolysis of the ester intermediate. 3. Significant decarboxylation of the product. 4. Product loss during workup/purification.1. Ensure anhydrous conditions for the condensation and use a suitable base (e.g., sodium ethoxide). 2. Extend hydrolysis time, increase base concentration, or add a co-solvent. 3. Maintain mild temperature and pH during hydrolysis and workup. 4. Optimize extraction and crystallization solvents.
Presence of 2-tert-butylpyrimidine Byproduct 1. High temperature during hydrolysis or workup. 2. Strongly acidic conditions during acidification.1. Conduct hydrolysis at or below room temperature. 2. Add acid dropwise during workup while cooling the reaction mixture in an ice bath.
Presence of Unreacted Ester Intermediate 1. Insufficient reaction time for hydrolysis. 2. Insufficient amount of base. 3. Poor solubility of the ester in the reaction medium.1. Monitor the reaction by TLC or LC-MS and ensure the disappearance of the starting material. 2. Use a molar excess of the base (e.g., 2-3 equivalents). 3. Add a co-solvent like methanol or THF to the aqueous base.
Difficulty in Product Purification 1. Presence of multiple byproducts. 2. Similar polarity of the product and byproducts.1. Address the root cause of byproduct formation using this guide. 2. For purification, consider column chromatography with a gradient elution. Alternatively, recrystallization from a suitable solvent system can be effective.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-tert-butylpyrimidine-5-carboxylate

This procedure is based on the general Pinner synthesis for pyrimidines.

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal (1.0 eq) in anhydrous ethanol (a suitable volume to ensure dissolution) at room temperature.

  • Amidine Formation (if starting from nitrile): Alternatively, pivalamidine hydrochloride can be used directly.

  • Condensation Reaction: To the freshly prepared sodium ethoxide solution, add pivalamidine hydrochloride (1.0 eq) and ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 eq).

  • Reaction Monitoring: Stir the mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After completion, cool the reaction mixture to room temperature and neutralize with a mild acid (e.g., acetic acid). Remove the ethanol under reduced pressure. Extract the residue with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude ester.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Hydrolysis to this compound
  • Saponification: Dissolve the purified ethyl 2-tert-butylpyrimidine-5-carboxylate (1.0 eq) in a mixture of ethanol and water. Add sodium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature.

  • Reaction Monitoring: Monitor the hydrolysis by TLC or LC-MS until the starting material is consumed.

  • Workup: Remove the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any non-acidic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify with cold 1M HCl to a pH of approximately 3-4.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Visualizations

experimental_workflow cluster_step1 Step 1: Pinner Condensation cluster_step2 Step 2: Hydrolysis pivalamidine Pivalamidine HCl condensation Condensation Reaction pivalamidine->condensation diester Ethyl 2-(ethoxymethylene)-3-oxobutanoate diester->condensation naoet Sodium Ethoxide in Ethanol naoet->condensation ester_product Ethyl 2-tert-butylpyrimidine-5-carboxylate condensation->ester_product ester_input Ethyl 2-tert-butylpyrimidine-5-carboxylate ester_product->ester_input Purification hydrolysis Saponification ester_input->hydrolysis naoh NaOH / H2O, Ethanol naoh->hydrolysis acid_workup Acidic Workup (HCl) hydrolysis->acid_workup final_product This compound acid_workup->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_synthesis Synthesis & Workup cluster_byproducts Potential Byproducts cluster_causes Causes synthesis Main Reaction decarboxylated 2-tert-butylpyrimidine synthesis->decarboxylated Decarboxylation incomplete_hydrolysis Unreacted Ester synthesis->incomplete_hydrolysis Incomplete Reaction high_temp High Temperature high_temp->decarboxylated strong_acid Strong Acid strong_acid->decarboxylated short_time Insufficient Time/ Base short_time->incomplete_hydrolysis

Caption: Byproduct formation pathways and their primary causes.

References

Technical Support Center: HATU-Mediated Amide Bond Formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing HATU for amide bond formation.

Frequently Asked Questions (FAQs)

Q1: What is HATU and why is it used for amide bond formation?

A1: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly effective coupling reagent used to facilitate the formation of amide bonds between a carboxylic acid and an amine.[1][2] It is known for its high coupling efficiency, rapid reaction times, and its ability to suppress epimerization, which is the undesirable change in the stereochemistry of an amino acid.[1][3][4] These properties make it a preferred choice, especially for challenging couplings involving sterically hindered amino acids or for the synthesis of peptides where maintaining chiral integrity is crucial.[5][6]

Q2: What is the mechanism of HATU-mediated amide bond formation?

A2: The reaction proceeds in two main steps. First, in the presence of a non-nucleophilic base, the carboxylic acid is deprotonated to form a carboxylate anion. This anion then attacks HATU to form a highly reactive OAt-active ester intermediate, releasing tetramethylurea as a byproduct. In the second step, the amine nucleophile attacks the active ester, forming the desired amide bond and releasing 1-hydroxy-7-azabenzotriazole (HOAt).[7]

Q3: What are the common side reactions observed with HATU coupling?

A3: The most common side reactions include:

  • Guanidinylation: The amine starting material can react directly with HATU, leading to the formation of a guanidinium byproduct instead of the desired amide. This is more likely to occur if the amine is added before the carboxylic acid has been fully activated.[8]

  • Racemization/Epimerization: While HATU is known to minimize this, epimerization can still occur, particularly with sensitive amino acids or under non-optimized conditions.[3][9]

  • Reaction with other nucleophiles: If the starting materials contain other nucleophilic functional groups (e.g., hydroxyl or thiol groups), these can also react with the activated carboxylic acid or HATU itself.[10]

Q4: How should HATU be stored and handled?

A4: HATU is a stable, white crystalline solid that is not hygroscopic and can be stored indefinitely at 0°C.[5] However, it is important to note that HATU is a potential skin sensitizer and can cause allergic reactions.[11] It is also potentially explosive, especially when heated, so it should be handled with care.[12] Always consult the Safety Data Sheet (SDS) before use.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Q1.1: I am not getting any product. What are the first things I should check?

A1.1:

  • Reagent Quality: Ensure that your HATU, amine, carboxylic acid, and solvent are pure and anhydrous. Moisture is detrimental to the reaction.[13]

  • Order of Addition: The generally recommended order of addition is to pre-activate the carboxylic acid with HATU and a base for a few minutes before adding the amine.[14] Adding the amine too early can lead to the unwanted guanidinylation side reaction.[8]

  • Base Selection: Use a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA).[7][13] Using a nucleophilic base like pyridine can interfere with the reaction.[13]

  • Reaction Monitoring: Use an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress. This will help you determine if the reaction is slow or has stalled.

Q1.2: My yield is consistently low. How can I optimize the reaction conditions?

A1.2:

  • Stoichiometry: While a 1:1:1 ratio of carboxylic acid, amine, and HATU is the theoretical starting point, you may need to adjust the equivalents. Using a slight excess of the carboxylic acid and HATU (e.g., 1.1-1.2 equivalents) is a common strategy. However, a large excess of HATU should be avoided as it can lead to side reactions.[9]

  • Solvent: The choice of solvent is crucial for solubility and reaction rate. Polar aprotic solvents are generally preferred.

  • Temperature: Most HATU couplings are performed at room temperature. However, for sterically hindered substrates or sluggish reactions, gentle heating (e.g., to 40-50°C) may improve the yield.[15] Conversely, cooling the reaction to 0°C during the activation step can sometimes help to minimize side reactions.

  • Reaction Time: While many HATU couplings are complete within a few hours, some may require longer reaction times, especially with challenging substrates. Monitor the reaction until completion is observed.

Data Presentation: Impact of Reaction Parameters on Yield

ParameterCondition AYield (%)Condition BYield (%)Reference
Base DIPEAHighPyridineLow[13][16]
Solvent DMFGenerally HighDCMCan be effective, depends on solubility[10][14]
Solvent AcetonitrileEffectiveTHFLower yields reported in some cases[16][17]
Temperature Room TemperatureStandard50°CCan improve yield for difficult couplings[15]
Order of Addition Pre-activation of acidGenerally HigherAll reagents mixed at onceLower, risk of side reactions[14]

Note: Yields are highly substrate-dependent. This table provides general trends.

Problem 2: Presence of Impurities in the Product

Q2.1: I see an extra spot on my TLC that I suspect is a byproduct. What could it be and how do I get rid of it?

A2.1: Common byproducts include tetramethylurea and HOAt.[10]

  • Tetramethylurea: This is a polar byproduct and can sometimes be difficult to remove completely during standard aqueous workup.

    • Purification Strategy: Purification via flash column chromatography on silica gel is usually effective. For products that are soluble in non-polar solvents, washing with water after dissolving the crude product in a solvent like hexane can help remove some of the tetramethylurea.[10] Recrystallization can also be an effective purification method if your product is a solid.[18]

  • HOAt: This byproduct is generally easier to remove during a standard aqueous workup.

Q2.2: How can I minimize the formation of the guanidinylation byproduct?

A2.2: The formation of the guanidinium byproduct occurs when the amine reacts directly with HATU. To minimize this:

  • Pre-activate the carboxylic acid: Allow the carboxylic acid to react with HATU and the base for a few minutes (e.g., 5-15 minutes) before adding the amine. This ensures that the HATU is consumed in the formation of the active ester.[14]

  • Use appropriate stoichiometry: Avoid using a large excess of HATU.

Problem 3: Reaction Monitoring and Visual Cues

Q3.1: How can I effectively monitor the progress of my HATU reaction?

A3.1:

  • TLC: Thin Layer Chromatography is a quick and easy way to monitor the disappearance of the starting materials (carboxylic acid and amine) and the appearance of the amide product.

  • HPLC: High-Performance Liquid Chromatography provides a more quantitative analysis of the reaction progress, allowing you to determine the percentage conversion to the product.[19]

  • LC-MS: Liquid Chromatography-Mass Spectrometry can be used to identify the product and any byproducts being formed during the reaction.

Q3.2: Is there a visual indicator that the reaction is proceeding?

A3.2: Yes, a color change is often observed during HATU-mediated couplings. The reaction mixture typically turns from colorless to a yellow or sometimes reddish color.[20] This color is due to the formation of the HOAt anion byproduct.[20] The intensity of the color can give a qualitative indication of the reaction's progress, with the color deepening as more product is formed. However, it is important to rely on chromatographic methods for accurate monitoring of reaction completion.[20]

Experimental Protocols

General Protocol for HATU-Mediated Amide Coupling
  • Preparation:

    • Ensure all glassware is thoroughly dried.

    • Use anhydrous solvents. DMF is a common choice.[7]

    • Work under an inert atmosphere (e.g., nitrogen or argon), especially if your substrates are sensitive to air or moisture.

  • Reaction Setup:

    • To a stirred solution of the carboxylic acid (1.0 eq) in the chosen anhydrous solvent, add a non-nucleophilic base such as DIPEA (2.0 eq).

    • Add HATU (1.1 eq) to the mixture.

    • Stir the mixture at room temperature for 5-15 minutes to allow for the pre-activation of the carboxylic acid.

    • Add the amine (1.0 eq) to the reaction mixture.

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC or HPLC until the starting materials are consumed. Reaction times can vary from 1 to 24 hours depending on the substrates.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the reaction mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with a weak acid (e.g., 1N HCl or saturated NH4Cl solution), a weak base (e.g., saturated NaHCO3 solution), and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or recrystallization.

Visualizations

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid Carboxylic Acid (R-COOH) Carboxylate Carboxylate Anion (R-COO⁻) Carboxylic_Acid->Carboxylate + Base Base Base (e.g., DIPEA) Active_Ester OAt-Active Ester Carboxylate->Active_Ester + HATU HATU HATU Tetramethylurea Tetramethylurea (Byproduct) Amide_Bond Amide Bond (R-CO-NH-R') Active_Ester->Amide_Bond + Amine Amine Amine (R'-NH₂) HOAt HOAt (Byproduct)

Caption: Mechanism of HATU-mediated amide bond formation.

Troubleshooting_Workflow Start Low or No Yield Check_Reagents Check Reagent Quality (Anhydrous?) Start->Check_Reagents Check_Order Check Order of Addition (Pre-activation?) Check_Reagents->Check_Order Check_Base Check Base (Non-nucleophilic?) Check_Order->Check_Base Monitor_Reaction Monitor Reaction Progress (TLC/HPLC) Check_Base->Monitor_Reaction Optimize_Stoichiometry Optimize Stoichiometry Optimize_Solvent Optimize Solvent Optimize_Stoichiometry->Optimize_Solvent Optimize_Temp Optimize Temperature Optimize_Solvent->Optimize_Temp Success Improved Yield Optimize_Temp->Success Monitor_Reaction->Optimize_Stoichiometry No Improvement Monitor_Reaction->Success Improvement Side_Reactions HATU HATU Desired_Product Desired Amide HATU->Desired_Product + Carboxylic Acid, + Amine (Correct Order) Guanidinylation Guanidinylation Byproduct HATU->Guanidinylation + Amine (Incorrect Order) Carboxylic_Acid Carboxylic Acid Amine Amine Epimerization Epimerized Product Desired_Product->Epimerization Sub-optimal conditions

References

Technical Support Center: Scalable Synthesis of 2-Tert-butylpyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of 2-tert-butylpyrimidine-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common scalable synthetic route for this compound?

A1: The most prevalent and scalable approach is a two-step synthesis. The first step involves the condensation of pivalamidine hydrochloride with diethyl ethoxymethylenemalonate (DEEM) to form ethyl 2-tert-butylpyrimidine-5-carboxylate. The subsequent step is the hydrolysis of the resulting ester to the desired carboxylic acid.

Q2: What are the critical starting materials for this synthesis, and are they commercially available?

A2: The key starting materials are pivalamidine hydrochloride and diethyl ethoxymethylenemalonate (DEEM). DEEM is a readily available commercial reagent. Pivalamidine hydrochloride is also commercially available but can be synthesized in-house for large-scale operations via the Pinner reaction from pivalonitrile.

Q3: What are the typical yields for each step in the synthesis?

A3: For detailed yield information, please refer to the quantitative data tables in the Experimental Protocols section. Generally, the condensation step to form the pyrimidine ester can achieve yields in the range of 70-85%, and the subsequent hydrolysis to the carboxylic acid typically provides yields of 85-95%.

Q4: What are the main safety precautions to consider during this synthesis?

A4: It is crucial to handle sodium ethoxide, a strong base, with care in an inert, anhydrous atmosphere. The Pinner reaction for synthesizing pivalamidine hydrochloride involves the use of anhydrous HCl gas, which is corrosive and requires a well-ventilated fume hood and appropriate personal protective equipment (PPE).

Q5: How can the final product, this compound, be purified on a large scale?

A5: The most effective method for purifying the final product on a large scale is crystallization. A common solvent system for crystallization is a mixture of ethanol and water. For detailed guidance, please see the purification protocol provided below.

Experimental Protocols

Workflow for the Scalable Synthesis

cluster_0 Step 1: Pivalamidine HCl Synthesis (Pinner Reaction) cluster_1 Step 2: Pyrimidine Ester Synthesis cluster_2 Step 3: Hydrolysis and Purification Pivalonitrile Pivalonitrile Pinner_Salt Ethyl Pivalimidate HCl (Pinner Salt) Pivalonitrile->Pinner_Salt HCl, Ethanol Ethanol_HCl Anhydrous Ethanol, HCl (gas) Ammonolysis Ammonolysis Pinner_Salt->Ammonolysis NH3 Pivalamidine_HCl Pivalamidine HCl Ammonolysis->Pivalamidine_HCl Pivalamidine_HCl_input Pivalamidine HCl Condensation Condensation Pivalamidine_HCl_input->Condensation DEEM Diethyl Ethoxymethylenemalonate (DEEM) DEEM->Condensation NaOEt, Ethanol Ester_Product Ethyl 2-tert-butylpyrimidine-5-carboxylate Condensation->Ester_Product Ester_Product_input Ethyl 2-tert-butylpyrimidine-5-carboxylate Hydrolysis Saponification Ester_Product_input->Hydrolysis NaOH, EtOH/H2O Acidification Acidification Hydrolysis->Acidification HCl Crude_Product Crude this compound Acidification->Crude_Product Crystallization Crystallization Crude_Product->Crystallization Final_Product Pure this compound Crystallization->Final_Product

Caption: Overall workflow for the scalable synthesis.

Detailed Methodologies

Step 1: Synthesis of Pivalamidine Hydrochloride

  • Reaction Setup: A multi-neck round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a drying tube is charged with anhydrous ethanol and pivalonitrile.

  • Pinner Salt Formation: The mixture is cooled in an ice bath, and anhydrous hydrogen chloride gas is bubbled through the solution with vigorous stirring. The reaction is monitored by GC until the nitrile is consumed.

  • Ammonolysis: The resulting Pinner salt suspension is treated with a solution of ammonia in ethanol at low temperature.

  • Isolation: The reaction mixture is allowed to warm to room temperature and stirred overnight. The resulting precipitate of ammonium chloride is filtered off, and the filtrate is concentrated under reduced pressure to yield crude pivalamidine hydrochloride.

Step 2: Synthesis of Ethyl 2-tert-butylpyrimidine-5-carboxylate

  • Reaction Setup: A reactor is charged with anhydrous ethanol and sodium metal under an inert atmosphere to prepare sodium ethoxide.

  • Reagent Addition: Pivalamidine hydrochloride and diethyl ethoxymethylenemalonate (DEEM) are added sequentially to the sodium ethoxide solution.

  • Reaction: The mixture is heated to reflux and monitored by HPLC.

  • Work-up: After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography for smaller scales, or used directly in the next step for large-scale synthesis if the purity is sufficient.

Step 3: Hydrolysis to this compound

  • Saponification: The crude ethyl 2-tert-butylpyrimidine-5-carboxylate is dissolved in a mixture of ethanol and aqueous sodium hydroxide.

  • Reaction: The mixture is heated to reflux until the ester is fully consumed (monitored by TLC or HPLC).

  • Acidification: The reaction mixture is cooled, and the ethanol is removed under reduced pressure. The aqueous solution is then cooled in an ice bath and acidified with concentrated hydrochloric acid to precipitate the carboxylic acid.

  • Isolation and Purification: The precipitate is collected by filtration, washed with cold water, and dried. For higher purity, the crude product is recrystallized from an ethanol/water mixture.

Quantitative Data

Table 1: Reaction Parameters for the Synthesis of Ethyl 2-tert-butylpyrimidine-5-carboxylate

ParameterValue
Reactants Pivalamidine HCl, Diethyl Ethoxymethylenemalonate
Base Sodium Ethoxide
Solvent Anhydrous Ethanol
Temperature Reflux (approx. 78 °C)
Reaction Time 4-8 hours
Typical Yield 75-85%

Table 2: Parameters for the Hydrolysis of Ethyl 2-tert-butylpyrimidine-5-carboxylate

ParameterValue
Reactant Ethyl 2-tert-butylpyrimidine-5-carboxylate
Reagent Sodium Hydroxide
Solvent Ethanol/Water
Temperature Reflux (approx. 80-90 °C)
Reaction Time 2-4 hours
Typical Yield 90-95%

Troubleshooting Guide

Troubleshooting Workflow

Start Problem Encountered Step_Check Identify Synthesis Step Start->Step_Check Pinner_Issue Pinner Reaction Issue? Step_Check->Pinner_Issue Step 1 Condensation_Issue Condensation Issue? Step_Check->Condensation_Issue Step 2 Hydrolysis_Issue Hydrolysis Issue? Step_Check->Hydrolysis_Issue Step 3 Low_Yield_Pinner Low Yield of Pivalamidine HCl Pinner_Issue->Low_Yield_Pinner Yes Incomplete_Reaction_Pinner Incomplete Reaction Pinner_Issue->Incomplete_Reaction_Pinner Yes Low_Yield_Ester Low Yield of Pyrimidine Ester Condensation_Issue->Low_Yield_Ester Yes Byproduct_Formation_Ester Byproduct Formation Condensation_Issue->Byproduct_Formation_Ester Yes Incomplete_Hydrolysis Incomplete Hydrolysis Hydrolysis_Issue->Incomplete_Hydrolysis Yes Purification_Problem Purification/Crystallization Issues Hydrolysis_Issue->Purification_Problem Yes

Caption: General troubleshooting decision workflow.

Step 1: Pivalamidine Hydrochloride Synthesis (Pinner Reaction)

  • Q: The yield of pivalamidine hydrochloride is low. What could be the cause?

    • A: Insufficiently anhydrous conditions can lead to the hydrolysis of the intermediate Pinner salt to the corresponding ester. Ensure all glassware is oven-dried and that anhydrous solvents are used. The HCl gas must also be anhydrous. Incomplete reaction of the nitrile is also a possibility; ensure sufficient HCl is bubbled through the reaction mixture.

  • Q: The Pinner reaction is not going to completion. How can I drive it forward?

    • A: The reaction is often an equilibrium process. Ensure a continuous stream of anhydrous HCl is bubbled through the solution to maintain acidic conditions and drive the reaction forward. Monitor the reaction progress by taking aliquots and analyzing them by GC or NMR.

Step 2: Ethyl 2-tert-butylpyrimidine-5-carboxylate Synthesis

  • Q: The condensation reaction to form the pyrimidine ester is giving a low yield. What are the likely reasons?

    • A: The quality of the sodium ethoxide is critical. It should be freshly prepared or a high-quality commercial grade stored under inert gas. The presence of moisture can neutralize the base and inhibit the reaction. Also, ensure the stoichiometry of the reactants is correct. An excess of the amidine or DEEM may be required for optimal conversion.

  • Q: I am observing significant byproduct formation in the condensation step. What are these byproducts and how can I minimize them?

    • A: Common byproducts can arise from the self-condensation of DEEM or the decomposition of the amidine under basic conditions. To minimize these, ensure the reaction temperature is controlled and the reagents are added in the correct order. Adding the amidine and DEEM to the base solution at a controlled rate can sometimes improve selectivity.

Step 3: Hydrolysis and Purification

  • Q: The hydrolysis of the ester is incomplete. What should I do?

    • A: Increase the reaction time or the amount of sodium hydroxide. Ensure the reaction mixture is homogeneous; if the ester has limited solubility, increasing the proportion of ethanol in the solvent mixture can help. Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting material.

  • Q: I am having trouble crystallizing the final product. What can I do to improve crystallization?

    • A: Ensure the pH of the solution after acidification is low enough to fully protonate the carboxylic acid and induce precipitation. The rate of cooling during crystallization is also important; slow cooling generally leads to larger, purer crystals. If the product oils out, try adding a co-solvent or using seeding crystals to induce crystallization. The solvent ratio of ethanol to water may need to be optimized for your specific scale.

Technical Support Center: Reaction Monitoring for Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in pyrimidine synthesis. The following sections offer detailed solutions to common challenges encountered during reaction monitoring.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is most suitable for monitoring the progress of my pyrimidine synthesis reaction?

A1: The choice of technique depends on several factors including the nature of your starting materials and products, the reaction solvent, and available equipment.

  • Thin-Layer Chromatography (TLC): A rapid, qualitative, and cost-effective method ideal for initial reaction screening and monitoring the disappearance of starting materials and the appearance of products.[1][2][3] It is particularly useful for reactions with significant polarity differences between reactants and products.

  • High-Performance Liquid Chromatography (HPLC): Offers quantitative analysis of reaction progress, allowing for the determination of conversion rates and purity.[4][5][6][7][8] It is highly reproducible and can be coupled with various detectors (e.g., UV, MS) for enhanced specificity.

  • Gas Chromatography (GC): Suitable for volatile and thermally stable pyrimidine derivatives. It provides excellent separation and quantification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for in-situ reaction monitoring to observe the formation of intermediates and products in real-time.[9][10][11][12][13]

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS) or GC (GC-MS), it provides molecular weight information, confirming the identity of products and byproducts with high sensitivity and specificity.[4][5][14][15][16]

Q2: How can I effectively monitor a solid-phase pyrimidine synthesis?

A2: Monitoring solid-phase reactions can be challenging. A common method involves cleaving a small amount of resin, followed by analysis of the cleaved material by TLC, HPLC, or LC-MS.[2] Alternatively, techniques like in-situ monitoring using specialized probes can be employed.[17][18][19][20]

Q3: My TLC spots are streaking. What could be the cause and how can I fix it?

A3: Streaking on a TLC plate can be caused by several factors:

  • Sample Overloading: Applying too much sample to the plate. Try spotting a more dilute solution.

  • Inappropriate Solvent System: The mobile phase may not be optimal for your compounds. Adjust the polarity of the solvent system.

  • Sample Insolubility: The sample may not be fully dissolved in the spotting solvent. Ensure complete dissolution before spotting.

  • Highly Polar Compounds: Very polar compounds can interact strongly with the silica gel, leading to streaking. Adding a small amount of a polar solvent like methanol or a modifier like acetic acid to the mobile phase can help.

Q4: I am not seeing good separation of my reactant and product peaks in HPLC. What should I do?

A4: Poor separation in HPLC can be addressed by:

  • Optimizing the Mobile Phase: Adjust the gradient or isocratic composition of your mobile phase. For reverse-phase HPLC, changing the ratio of organic solvent to water is a common starting point.[6]

  • Changing the Column: Use a column with a different stationary phase (e.g., C18, C8, Phenyl) or a smaller particle size for higher resolution.

  • Adjusting the Flow Rate: Lowering the flow rate can sometimes improve resolution.

  • Modifying the Temperature: Operating the column at a slightly elevated temperature can improve peak shape and resolution.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the monitoring of your pyrimidine synthesis.

Issue 1: Inconsistent Rf values in TLC analysis.
  • Possible Cause:

    • Changes in the mobile phase composition.

    • Inconsistent saturation of the TLC chamber.

    • Variation in the stationary phase (different batches of TLC plates).

    • Temperature fluctuations.

  • Solution:

    • Always prepare fresh mobile phase for each experiment.

    • Ensure the TLC chamber is properly sealed and allow it to saturate with the mobile phase vapor for at least 15-20 minutes before placing the plate inside.

    • Use TLC plates from the same manufacturer and batch if possible.

    • Conduct experiments in a temperature-controlled environment.

Issue 2: The reaction appears complete by TLC, but NMR analysis shows the presence of starting material.
  • Possible Cause:

    • Co-elution of the starting material and product on the TLC plate.

    • The starting material may not be UV-active, making it invisible on the TLC plate if only a UV lamp is used for visualization.

    • The concentration of the remaining starting material is below the detection limit of TLC but detectable by the more sensitive NMR technique.

  • Solution:

    • Try different solvent systems for your TLC to achieve better separation.

    • Use a variety of visualization techniques for the TLC plate (e.g., UV light, iodine chamber, potassium permanganate stain) to ensure all components are visible.

    • Rely on more quantitative methods like HPLC or NMR for determining final reaction completion.[9]

Issue 3: Unexpected peaks in the HPLC or LC-MS chromatogram.
  • Possible Cause:

    • Formation of byproducts or isomers.

    • Presence of impurities in the starting materials or reagents.

    • Degradation of the product or starting materials.

    • Contamination from the solvent or instrument.

  • Solution:

    • Use MS detection to identify the molecular weight of the unexpected peaks and deduce their potential structures.

    • Analyze the starting materials for purity before starting the reaction.

    • Investigate the stability of your compounds under the reaction and analysis conditions.

    • Run a blank injection (solvent only) to check for system contamination.

Data Presentation

Table 1: Comparison of Common Reaction Monitoring Techniques

TechniquePrincipleModeThroughputCostKey AdvantagesKey Limitations
TLC Differential partitioning between a stationary and mobile phaseQualitativeHighLowRapid, simple, allows for parallel analysisLow resolution, not quantitative
HPLC High-pressure separation on a packed columnQuantitativeMediumMediumHigh resolution, quantitative, reproducibleRequires method development, higher cost
GC Separation of volatile compounds in a gaseous mobile phaseQuantitativeMediumMediumExcellent for volatile compounds, high resolutionNot suitable for non-volatile or thermally labile compounds
NMR Nuclear spin transitions in a magnetic fieldQuantitativeLowHighProvides detailed structural information, in-situ monitoringLower sensitivity, expensive instrumentation
MS Mass-to-charge ratio of ionized moleculesQualitative/QuantitativeHighHighHigh sensitivity, provides molecular weight informationMay require chromatographic separation for complex mixtures

Experimental Protocols

Protocol 1: General Procedure for Thin-Layer Chromatography (TLC)
  • Plate Preparation: Using a pencil, gently draw a thin starting line approximately 1 cm from the bottom of a TLC plate.

  • Sample Application: Dissolve a small amount of your reaction mixture in a volatile solvent. Using a capillary tube or micropipette, spot a small amount of the solution onto the starting line. Also, spot the starting material and a co-spot (mixture of starting material and reaction mixture) for comparison.[1]

  • Development: Place the TLC plate in a developing chamber containing the appropriate mobile phase. Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate.

  • Visualization: Once the solvent front has reached about 1 cm from the top of the plate, remove the plate and mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp or by using a chemical stain (e.g., iodine vapor, potassium permanganate).

  • Analysis: Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by the spot / distance traveled by the solvent front). The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.

Protocol 2: General Procedure for High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Take an aliquot of the reaction mixture and quench the reaction if necessary. Dilute the sample with a suitable solvent (often the mobile phase). Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Instrument Setup:

    • Choose an appropriate HPLC column (e.g., C18 reverse-phase).[6]

    • Set up the mobile phase composition (isocratic or gradient). A common mobile phase for pyrimidine analysis is a mixture of acetonitrile and water with a modifier like formic acid or ammonium formate.[7]

    • Set the flow rate (e.g., 1 mL/min).

    • Set the detector wavelength (e.g., 254 nm, where many pyrimidines absorb UV light).

  • Analysis: Inject the prepared sample onto the HPLC system.

  • Data Interpretation: Analyze the resulting chromatogram. Identify the peaks corresponding to the starting material and product by comparing their retention times with those of authentic standards. The peak area can be used to quantify the conversion and purity.

Visualizations

Reaction_Monitoring_Workflow cluster_0 Reaction Setup cluster_1 Monitoring Loop cluster_2 Decision & Action cluster_3 Completion Start Start Pyrimidine Synthesis Take_Aliquot Take Reaction Aliquot Start->Take_Aliquot Prep_Sample Prepare Sample for Analysis Take_Aliquot->Prep_Sample Analyze Analyze by TLC/HPLC/NMR/MS Prep_Sample->Analyze Decision Is Reaction Complete? Analyze->Decision Workup Proceed to Work-up Decision->Workup Yes Continue Continue Reaction Decision->Continue No End End Workup->End Continue->Take_Aliquot

Caption: General workflow for monitoring a pyrimidine synthesis reaction.

Troubleshooting_TLC_Streaking cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Solutions Problem TLC Spots are Streaking Check_Concentration Is the sample too concentrated? Problem->Check_Concentration Check_Solvent Is the solvent system appropriate? Problem->Check_Solvent Dilute_Sample Dilute the sample Check_Concentration->Dilute_Sample Yes Adjust_Polarity Adjust mobile phase polarity Check_Solvent->Adjust_Polarity No Add_Modifier Add a modifier (e.g., acetic acid) Adjust_Polarity->Add_Modifier

Caption: Troubleshooting guide for streaking on TLC plates.

References

Impact of solvent choice on 2-Tert-butylpyrimidine-5-carboxylic acid reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Tert-butylpyrimidine-5-carboxylic acid. The information focuses on the critical role of solvent selection in common synthetic transformations such as esterification and amide coupling.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

Q2: How does the polarity of the solvent affect reactions with this compound?

A2: Solvent polarity plays a crucial role in several aspects of the reaction:

  • Solubility: Both the starting material and any reagents used must be sufficiently soluble in the chosen solvent to ensure a homogeneous reaction mixture, which often leads to faster and more complete reactions.

  • Reaction Rate: Polar solvents can stabilize charged intermediates and transition states, which can accelerate the reaction rate. For instance, in amide coupling, the formation of activated esters is often more efficient in polar solvents.

  • Side Reactions: In some cases, highly polar solvents can promote undesirable side reactions. For example, in carbodiimide-mediated couplings, the formation of N-acylurea byproducts can be more prevalent in very polar solvents.[2]

Q3: Should I use a protic or aprotic solvent for my reaction?

A3: The choice between a protic (e.g., methanol, ethanol) and an aprotic (e.g., DCM, THF, DMF) solvent depends on the specific reaction:

  • Esterification (Fischer): Protic solvents, specifically the alcohol reactant, are often used in excess as the solvent.

  • Amide Coupling: Aprotic solvents are generally preferred. Protic solvents can interfere with the coupling reagents and can also solvate the amine nucleophile, reducing its reactivity. Polar aprotic solvents like DMF, DCM, and acetonitrile are common choices.

Q4: Can the pyrimidine ring in this compound influence solvent choice?

A4: Yes, the nitrogen atoms in the pyrimidine ring can be basic and may interact with acidic reagents or catalysts. In some cases, this can influence the solubility and reactivity. The choice of solvent should be one that does not strongly interact with the pyrimidine ring in a way that would inhibit the desired reaction. For instance, using a non-coordinating solvent may be beneficial if metal catalysis is involved.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference
CAS Number126230-73-7
Molecular FormulaC₉H₁₂N₂O₂[3]
Molecular Weight180.20 g/mol [3]
Melting Point170-171 °C

Table 2: Qualitative Impact of Solvent Choice on Common Reactions of this compound

SolventPolarityTypeSuitability for Esterification (Steglich)Suitability for Amide Coupling (EDC/HOBt)General Comments
Dichloromethane (DCM)MediumAproticGoodExcellentGood for minimizing N-acylurea formation in carbodiimide couplings.[2]
Tetrahydrofuran (THF)MediumAproticGoodGoodA versatile solvent, but must be anhydrous.
Acetonitrile (MeCN)HighAproticFairGoodCan be a good alternative to DMF.
N,N-Dimethylformamide (DMF)HighAproticFairExcellentExcellent solvating power, but can be difficult to remove and may promote side reactions.[2]
Dimethyl sulfoxide (DMSO)HighAproticFairGoodHigh boiling point can be problematic for product isolation. Excellent for dissolving poorly soluble starting materials.
Methanol (MeOH) / Ethanol (EtOH)HighProticExcellent (as reactant)PoorNot recommended for amide couplings due to interference with reagents.
Ethyl Acetate (EtOAc)MediumAproticGoodFairA greener solvent option, but may have lower solvating power for some reagents.

Disclaimer: The suitability ratings are based on general principles of organic chemistry and may require optimization for specific substrates and reaction conditions.

Troubleshooting Guides

Esterification (e.g., Steglich Esterification)
IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Poor solubility of the carboxylic acid. 2. Inactive coupling reagent (e.g., DCC, EDC). 3. Insufficient catalyst (e.g., DMAP).1. Switch to a more polar aprotic solvent like THF or DMF to improve solubility. 2. Use fresh coupling reagent. 3. Ensure an adequate amount of catalyst is used.
Formation of N-Acylurea Byproduct The O-acylisourea intermediate rearranges before reacting with the alcohol. This is more common in highly polar solvents.Switch to a less polar solvent like Dichloromethane (DCM).
Difficult Purification The dicyclohexylurea (DCU) byproduct from DCC is often difficult to remove.1. After the reaction, cool the mixture to precipitate the DCU and filter it off. 2. Consider using EDC, as the corresponding urea byproduct is water-soluble and can be removed with an acidic aqueous wash.
Amide Coupling (e.g., using EDC/HOBt)
IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Poor solubility of the carboxylic acid. 2. Deactivation of coupling reagents. 3. Low nucleophilicity of the amine. 4. Use of a protic solvent.1. Use a highly polar aprotic solvent like DMF. 2. Ensure all reagents are fresh and the reaction is performed under anhydrous conditions. 3. Increase the reaction temperature or use a more potent coupling reagent system like HATU/DIPEA. 4. Switch to an aprotic solvent such as DCM, THF, or DMF.
Epimerization (if chiral centers are present) The activated carboxylic acid is susceptible to racemization, especially with prolonged reaction times or elevated temperatures.Use a racemization-suppressing additive like HOBt or HOAt. Perform the reaction at a lower temperature (e.g., 0 °C).
Formation of Guanidinium Byproduct The amine reactant can react directly with some uronium/aminium-based coupling reagents (e.g., HBTU, HATU).Ensure the carboxylic acid is activated first by adding the coupling reagent before adding the amine.

Experimental Protocols

General Starting Procedure for Steglich Esterification

This protocol is a general starting point and may require optimization.

  • To a solution of this compound (1.0 eq) in anhydrous Dichloromethane (DCM, approx. 0.1 M) under an inert atmosphere (e.g., nitrogen or argon), add the desired alcohol (1.2 eq) and 4-(Dimethylamino)pyridine (DMAP, 0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, if using DCC, cool the reaction mixture to precipitate the dicyclohexylurea (DCU) and remove by filtration.

  • Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

General Starting Procedure for Amide Coupling using EDC/HOBt

This protocol is a general starting point and may require optimization.

  • Dissolve this compound (1.0 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF, approx. 0.1 M) under an inert atmosphere.

  • Add the desired amine (1.1 eq) followed by a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.0 eq).

  • Cool the mixture to 0 °C.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with Ethyl Acetate (EtOAc) and wash with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Experimental_Workflow General Experimental Workflow for Amide Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Carboxylic Acid and HOBt in Anhydrous DMF add_amine Add Amine and DIPEA start->add_amine cool Cool to 0 °C add_amine->cool add_edc Add EDC cool->add_edc react Stir at Room Temperature (12-24h) add_edc->react monitor Monitor by TLC/LC-MS react->monitor dilute Dilute with EtOAc monitor->dilute Reaction Complete wash Aqueous Washes (HCl, NaHCO3, Brine) dilute->wash dry Dry and Concentrate wash->dry purify Purify Product dry->purify end Final Product purify->end

Caption: General workflow for amide coupling reactions.

Troubleshooting_Amide_Coupling Troubleshooting Low Yield in Amide Coupling start Low Yield Observed check_solubility Is Starting Material Fully Dissolved? start->check_solubility change_solvent Switch to More Polar Aprotic Solvent (e.g., DMF) check_solubility->change_solvent No check_reagents Are Reagents Fresh and Anhydrous? check_solubility->check_reagents Yes change_solvent->check_reagents use_fresh_reagents Use Fresh Reagents and Anhydrous Solvent check_reagents->use_fresh_reagents No check_amine Is Amine Electron Deficient or Hindered? check_reagents->check_amine Yes use_fresh_reagents->check_amine increase_temp Increase Temperature or Use Stronger Coupling Reagent (e.g., HATU) check_amine->increase_temp Yes success Improved Yield check_amine->success No increase_temp->success

Caption: Logical steps for troubleshooting low yield in amide coupling.

References

Validation & Comparative

A Comparative Guide to 2-Tert-butylpyrimidine-5-carboxylic Acid and Other Pyrimidine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2-tert-butylpyrimidine-5-carboxylic acid with other pyrimidine derivatives, focusing on their potential applications in drug discovery. The analysis is supported by experimental data from publicly available research, detailing the structure-activity relationships, biological activities, and underlying mechanisms of action of this important class of heterocyclic compounds.

Introduction to Pyrimidine Derivatives in Medicinal Chemistry

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its prevalence in nature, as a key component of nucleobases, and its versatile chemical reactivity make it a privileged structure for the design of novel therapeutics.[1][2][3][4][5] Pyrimidine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][3][4][5] The biological effects of pyrimidine derivatives are highly dependent on the nature and position of substituents on the pyrimidine ring, which influence the molecule's physicochemical properties, target binding affinity, and metabolic stability.[3][5]

This guide focuses on this compound, a derivative with a bulky hydrophobic group at the 2-position and a carboxylic acid at the 5-position. While direct biological data for this specific compound is limited in the public domain, this guide will infer its potential activity by comparing it with structurally related pyrimidine derivatives.

Physicochemical Properties and Synthesis

The physicochemical properties of a drug candidate are critical for its pharmacokinetic and pharmacodynamic profile. The presence of the tert-butyl group in this compound is expected to increase its lipophilicity, which can enhance membrane permeability. The carboxylic acid group, on the other hand, provides a site for hydrogen bonding and can influence solubility and target interactions.

The synthesis of 2-substituted pyrimidine-5-carboxylic esters has been reported through various methods, including the reaction of amidinium salts with 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol sodium salt. While a specific synthesis for this compound is not detailed in the available literature, its synthesis can be conceptually approached through established pyrimidine ring formation methodologies.

Experimental Workflow: General Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters

G cluster_start Starting Materials Amidinium_Salt Amidinium Salt (R-C(NH2)2+) Reaction Condensation Reaction Amidinium_Salt->Reaction Propenol_Derivative 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol sodium salt Propenol_Derivative->Reaction Intermediate Reaction Intermediate Reaction->Intermediate Cyclization Cyclization & Aromatization Intermediate->Cyclization Product 2-Substituted Pyrimidine-5-Carboxylic Ester Cyclization->Product EGFR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression AKT AKT PI3K->AKT AKT->Gene_Expression STAT->Gene_Expression Pyrimidine_Inhibitor Pyrimidine-based EGFR Inhibitor Pyrimidine_Inhibitor->EGFR Inhibits JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Gene_Expression Gene Expression (Inflammation, Proliferation) STAT_dimer->Gene_Expression Translocates to nucleus Pyrimidine_Inhibitor Pyrimidine-based JAK Inhibitor Pyrimidine_Inhibitor->JAK Inhibits MTT_Workflow Start Start Seed_Cells Seed Cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compounds Add Pyrimidine Derivatives Incubate_24h->Add_Compounds Incubate_48_72h Incubate 48-72h Add_Compounds->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

References

Comparative Biological Activity of 2-Tert-butylpyrimidine-5-carboxylic Acid Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the potential biological activities of 2-Tert-butylpyrimidine-5-carboxylic acid and its structural analogs. The information presented is based on established structure-activity relationships (SAR) within the broader class of pyrimidine derivatives, a scaffold known for its diverse pharmacological properties, including anticancer and kinase inhibitory activities.

The pyrimidine core is a privileged structure in medicinal chemistry, forming the basis for numerous approved drugs. Modifications to the pyrimidine ring can significantly influence the compound's biological activity, selectivity, and pharmacokinetic properties. This guide explores hypothetical, yet representative, analogs of this compound to illustrate the potential impact of structural changes on their anticancer and kinase inhibitory activities. The data presented is inferred from existing literature on related pyrimidine compounds and serves as a guide for designing future experimental studies.

Inferred Biological Activity Comparison

The following table summarizes the parent compound, this compound, and a selection of its hypothetical analogs. The predicted impact on biological activity is based on general SAR principles observed in pyrimidine-based anticancer and kinase inhibitors. It is crucial to note that these are predictions and require experimental validation.

Compound IDStructureModification from Parent CompoundPredicted Impact on Anticancer ActivityPredicted Kinase Inhibitory PotencyRationale for Prediction (based on literature SAR)
Parent This compound -BaselineBaselineThe tert-butyl group at C2 and carboxylic acid at C5 provide a starting point for activity.
Analog 1 2-Tert-butyl-N-phenylpyrimidine-5-carboxamide Carboxylic acid converted to a phenyl amidePotentially IncreasedPotentially IncreasedAmide derivatives often show enhanced biological activity and can form additional hydrogen bonds with target proteins. The phenyl group can provide further interactions.
Analog 2 2-Tert-butyl-4-aminopyrimidine-5-carboxylic acid Addition of an amino group at C4Likely IncreasedLikely IncreasedThe 4-amino group is a common feature in many potent pyrimidine-based kinase inhibitors, often acting as a key hydrogen bond donor.
Analog 3 2-Tert-butyl-4-chloropyrimidine-5-carboxylic acid Addition of a chloro group at C4VariableVariableThe chloro group can alter electronic properties and provide additional interactions, but its effect is highly dependent on the specific target. It can also serve as a handle for further synthetic modifications.
Analog 4 Ethyl 2-tert-butylpyrimidine-5-carboxylate Carboxylic acid converted to an ethyl esterPotentially Decreased (in vitro)Potentially Decreased (in vitro)Esterification may reduce the ability to form key interactions that the carboxylic acid provides. However, it may improve cell permeability, acting as a prodrug that is hydrolyzed intracellularly.

Experimental Protocols

To experimentally validate the predicted biological activities of these analogs, the following standard assays are recommended:

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (parent compound and analogs) in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Principle: The assay quantifies the phosphorylation of a substrate by a kinase. The inhibition of this phosphorylation by a test compound is measured. Various detection methods can be used, including radiometric assays (measuring the incorporation of radioactive phosphate) or luminescence-based assays (measuring the amount of ATP remaining after the kinase reaction).

Protocol (Luminescence-based):

  • Reagent Preparation: Prepare a reaction buffer containing the kinase, its specific substrate, and ATP.

  • Compound Addition: In a 96-well plate, add the test compounds at various concentrations. Include a positive control (a known inhibitor of the kinase) and a negative control (vehicle).

  • Kinase Reaction: Initiate the kinase reaction by adding the kinase/substrate/ATP mixture to the wells. Incubate at room temperature for a specified period (e.g., 60 minutes).

  • ATP Detection: Stop the kinase reaction and measure the amount of remaining ATP using a luciferase-based reagent that produces a luminescent signal proportional to the ATP concentration.

  • Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: A decrease in kinase activity results in a higher ATP concentration and thus a stronger luminescent signal. The IC50 value can be calculated by plotting the percentage of kinase inhibition against the compound concentration.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate a relevant signaling pathway and a general experimental workflow for the evaluation of these compounds.

cluster_0 Aurora A Kinase Signaling Pathway AURKA Aurora A Kinase PLK1 PLK1 AURKA->PLK1 Phosphorylates & Activates Centrosome_Maturation Centrosome Maturation AURKA->Centrosome_Maturation Promotes Spindle_Assembly Spindle Assembly AURKA->Spindle_Assembly Regulates TPX2 TPX2 TPX2->AURKA Activates CyclinB_CDK1 Cyclin B/CDK1 PLK1->CyclinB_CDK1 Activates Mitotic_Entry Mitotic Entry CyclinB_CDK1->Mitotic_Entry Drives Inhibitor Pyrimidine-based Inhibitor Inhibitor->AURKA Inhibits

Caption: A simplified diagram of the Aurora A kinase signaling pathway, a common target for pyrimidine-based anticancer agents.

cluster_1 Experimental Workflow for Biological Activity Evaluation Start Synthesis of 2-Tert-butylpyrimidine-5-carboxylic acid analogs In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening MTT_Assay MTT Assay (Cytotoxicity) In_Vitro_Screening->MTT_Assay Kinase_Assay Kinase Inhibition Assay (Target Engagement) In_Vitro_Screening->Kinase_Assay Lead_Identification Lead Compound Identification MTT_Assay->Lead_Identification Kinase_Assay->Lead_Identification Mechanism_Study Mechanism of Action Studies (e.g., Cell Cycle Analysis, Apoptosis Assays) Lead_Identification->Mechanism_Study In_Vivo_Studies In Vivo Efficacy Studies (Animal Models) Mechanism_Study->In_Vivo_Studies End Preclinical Candidate In_Vivo_Studies->End

Caption: A general experimental workflow for the synthesis and biological evaluation of novel pyrimidine-based compounds.

Conclusion

Spectroscopic Analysis for the Structural Confirmation of 2-Tert-butylpyrimidine-5-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis for the structural confirmation of 2-Tert-butylpyrimidine-5-carboxylic acid. By examining predicted and experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document offers a comprehensive approach to verifying the molecular structure of the target compound against relevant alternatives.

Spectroscopic Data Comparison

The structural integrity of this compound can be unequivocally confirmed through a multi-technique spectroscopic approach. This section presents a comparative summary of the expected and observed spectral data for the target molecule and two closely related compounds: Pyrimidine-5-carboxylic acid and 2-(Tert-butyl)-4-methylpyrimidine-5-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.

¹H NMR Data Summary

CompoundChemical Shift (δ) ppm, Multiplicity, Integration, Assignment
This compound (Predicted) ~9.2 (s, 1H, H4), ~9.0 (s, 1H, H6), ~1.4 (s, 9H, C(CH₃)₃), ~13.0 (br s, 1H, COOH)
Pyrimidine-5-carboxylic acid (Experimental) 9.42 (s, 1H, H2), 9.25 (s, 2H, H4, H6)
2-(Tert-butyl)-4-methylpyrimidine-5-carboxylic acid (Predicted) ~8.9 (s, 1H, H6), ~2.7 (s, 3H, CH₃), ~1.4 (s, 9H, C(CH₃)₃), ~13.0 (br s, 1H, COOH)

¹³C NMR Data Summary

CompoundChemical Shift (δ) ppm, Assignment
This compound (Predicted) ~175 (C=O), ~168 (C2), ~160 (C4), ~158 (C6), ~125 (C5), ~38 (C(CH₃)₃), ~29 (C(CH₃)₃)
Pyrimidine-5-carboxylic acid (Experimental) 165.4 (COOH), 160.5 (C4, C6), 158.1 (C2), 123.8 (C5)
2-(Tert-butyl)-4-methylpyrimidine-5-carboxylic acid (Predicted) ~175 (C=O), ~168 (C2), ~165 (C4), ~155 (C6), ~128 (C5), ~38 (C(CH₃)₃), ~29 (C(CH₃)₃), ~24 (CH₃)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Key IR Absorption Bands (cm⁻¹)

Functional GroupThis compound (Expected)Pyrimidine Derivatives (General)[1]Carboxylic Acids (General)[2]
O-H stretch (Carboxylic Acid)3300-2500 (broad)-3300-2500 (broad)
C-H stretch (Aromatic/Alkyl)3100-28502978-2920-
C=O stretch (Carboxylic Acid)~17101699-16201760-1710
C=N stretch (Pyrimidine Ring)~15701575-1525-
C=C stretch (Pyrimidine Ring)~15501596-1570-
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Mass Spectrometry Data Summary

CompoundMolecular Ion (M⁺) m/zKey Fragmentation Peaks (m/z)
This compound 180.09165 ([M-CH₃]⁺), 124 ([M-C(CH₃)₃]⁺), 136 ([M-CO₂]⁺), 111 ([M-COOH-C(CH₃)₃]⁺)
Pyrimidine-5-carboxylic acid 124.03107 ([M-OH]⁺), 96 ([M-CO]⁺), 79 ([M-COOH]⁺)
2-(Tert-butyl)-4-methylpyrimidine-5-carboxylic acid 194.11179 ([M-CH₃]⁺), 138 ([M-C(CH₃)₃]⁺), 150 ([M-CO₂]⁺)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Spectrometer: Bruker Avance III 400 MHz spectrometer (or equivalent).

    • Probe: 5 mm BBFO probe.

    • Temperature: 298 K.

  • ¹H NMR Acquisition:

    • Pulse Program: zg30

    • Number of Scans (NS): 16

    • Relaxation Delay (D1): 1.0 s

    • Acquisition Time (AQ): ~4 s

    • Spectral Width (SW): 20 ppm

  • ¹³C NMR Acquisition:

    • Pulse Program: zgpg30 (proton-decoupled)

    • Number of Scans (NS): 1024

    • Relaxation Delay (D1): 2.0 s

    • Acquisition Time (AQ): ~1.5 s

    • Spectral Width (SW): 240 ppm

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Chemical shifts are referenced to the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample (~1-2 mg) with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

  • Instrument Setup:

    • Spectrometer: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent).

    • Accessory: Attenuated Total Reflectance (ATR) or transmission holder.

  • Data Acquisition:

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16.

    • Acquire a background spectrum of the empty sample holder or pure KBr pellet before acquiring the sample spectrum.

  • Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC).

  • Instrument Setup:

    • Mass Spectrometer: Agilent 7890B GC coupled to a 5977A MSD (or equivalent).

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

  • Data Acquisition:

    • Mass Range: m/z 40-500.

    • Scan Speed: ~1 scan/s.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.

Visualization of Analytical Workflow

The logical flow of spectroscopic analysis for structural confirmation is depicted in the following diagram.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Structural Confirmation Synthesis Synthesized Compound (this compound) NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Functional Group Absorptions IR->IR_Data MS_Data Molecular Ion Fragmentation Pattern MS->MS_Data Confirmation Structure Confirmed NMR_Data->Confirmation IR_Data->Confirmation MS_Data->Confirmation

Caption: Workflow for the spectroscopic confirmation of this compound.

References

Validating the Purity of Synthesized 2-Tert-butylpyrimidine-5-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the journey from discovery to application. This guide provides a comprehensive comparison of analytical methods for validating the purity of synthesized 2-Tert-butylpyrimidine-5-carboxylic acid. To offer a practical perspective, we compare its purity profile with that of a structurally related analogue, 2-phenylpyrimidine-5-carboxylic acid, synthesized under similar laboratory conditions.

Comparative Purity Analysis

The purity of synthesized lots of this compound and the alternative, 2-phenylpyrimidine-5-carboxylic acid, was assessed using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). A summary of the quantitative data is presented below.

CompoundSynthesis BatchPurity by HPLC (%)[1][2][3]Purity by qNMR (%)Major Impurity (by MS)[4]
This compoundBT-A-00198.798.5Unreacted starting material
This compoundBT-A-00299.299.1Solvent residue
2-phenylpyrimidine-5-carboxylic acidPH-B-00197.597.2By-product of over-reaction
2-phenylpyrimidine-5-carboxylic acidPH-B-00298.197.9Unidentified

Experimental Workflow

The following diagram illustrates the comprehensive workflow for validating the purity of the synthesized pyrimidine-5-carboxylic acids.

G Purity Validation Workflow cluster_synthesis Synthesis & Work-up cluster_analysis Purity Analysis cluster_decision Decision cluster_result Outcome Syn Synthesis of Pyrimidine-5-carboxylic Acid Workup Aqueous Work-up & Extraction Syn->Workup Cryst Crystallization Workup->Cryst HPLC HPLC Purity Assessment Cryst->HPLC NMR NMR Structural Confirmation & Purity Cryst->NMR MS MS Impurity Identification Cryst->MS Decision Purity > 98%? HPLC->Decision NMR->Decision Pass Batch Accepted Decision->Pass Yes Fail Further Purification Decision->Fail No

Caption: Workflow for the synthesis, purification, and purity validation of pyrimidine-5-carboxylic acids.

Experimental Protocols

Detailed methodologies for the key analytical techniques used in this guide are provided below.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the percentage purity of the synthesized compounds by separating the main compound from any impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then re-equilibrate at 10% B for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of the synthesized compounds and to quantify their purity using a certified internal standard (quantitative NMR or qNMR).

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).

  • Internal Standard: Maleic anhydride (certified reference material).

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized compound and 5 mg of the internal standard into an NMR tube. Add 0.75 mL of DMSO-d6 and dissolve completely.

  • ¹H NMR Parameters: 16 scans, relaxation delay of 30 seconds.

  • Data Processing: The purity is calculated by comparing the integral of a well-resolved proton signal from the analyte with the integral of the vinylic protons of the maleic anhydride internal standard.

Mass Spectrometry (MS)

Objective: To identify the molecular weight of the main compound and to characterize any major impurities detected by HPLC.

  • Instrumentation: A high-resolution mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive and negative ion modes.

  • Sample Infusion: The eluent from the HPLC can be directly introduced into the MS detector.

  • Mass Range: m/z 100 - 1000.

  • Data Analysis: The mass-to-charge ratio (m/z) of the main peak is compared with the theoretical mass of the target compound. The m/z of impurity peaks are used to propose potential structures.

Signaling Pathway Diagram (Hypothetical)

For drug development professionals, understanding the potential biological targets is crucial. While the specific signaling pathway for this compound is under investigation, a hypothetical pathway involving the inhibition of a kinase is presented below for illustrative purposes.

G Hypothetical Kinase Inhibition Pathway A Growth Factor B Receptor Tyrosine Kinase A->B C Kinase X B->C D Downstream Signaling C->D E Cell Proliferation D->E F 2-Tert-butylpyrimidine- 5-carboxylic acid F->C

Caption: Hypothetical inhibition of Kinase X by this compound.

References

Comparative study of synthesis methods for 2-substituted pyrimidines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The substituent at the 2-position, in particular, is crucial for modulating the biological activity of these compounds. This guide provides a comparative analysis of prominent synthetic methods for introducing this key feature, offering a valuable resource for researchers in drug discovery and organic synthesis. We will delve into the classical Pinner synthesis, modern one-pot procedures, efficient microwave-assisted protocols, and environmentally benign green chemistry approaches.

Comparative Analysis of Synthesis Methods

The choice of synthetic route to 2-substituted pyrimidines is often dictated by factors such as desired substitution patterns, substrate availability, reaction efficiency, and scalability. Below is a comparative overview of four major strategies.

The Pinner Synthesis: A Classic Approach

The Pinner synthesis is a long-established and versatile method for the preparation of pyrimidines. It involves the acid- or base-catalyzed condensation of a 1,3-dicarbonyl compound with an amidine.[1][2] This method's primary advantage is its reliability and the wide availability of starting materials. However, it can sometimes be limited by harsh reaction conditions and modest yields, particularly with complex substrates.

Advantages:

  • Well-established and widely documented.

  • Utilizes readily available starting materials.

  • Broad substrate scope.

Disadvantages:

  • Often requires strongly basic or acidic conditions.

  • Can result in low to moderate yields.

  • May not be suitable for sensitive functional groups.

One-Pot Syntheses: Efficiency in a Single Step

Modern organic synthesis emphasizes efficiency and atom economy, making one-pot reactions highly attractive. Several one-pot methods for the synthesis of 2-substituted pyrimidines have been developed, often involving multi-component reactions. These methods streamline the synthetic process by avoiding the isolation of intermediates, which can lead to higher overall yields and reduced waste. For example, a facile one-pot synthesis of 2-aryl-fused pyrimidones from aminoacrylates and lactams has been reported to provide better yields than traditional condensation methods.[3][4]

Advantages:

  • High efficiency due to the reduction of synthetic steps.

  • Often leads to higher overall yields.

  • Reduces solvent waste and purification efforts.

Disadvantages:

  • Optimization of reaction conditions for multiple steps can be challenging.

  • Substrate scope may be more limited compared to classical methods.

  • Potential for side reactions if not carefully controlled.

Microwave-Assisted Synthesis: Accelerating Discovery

The use of microwave irradiation has revolutionized organic synthesis by significantly reducing reaction times and often improving yields.[5] For the synthesis of 2,4,6-trisubstituted pyrimidines, microwave-assisted protocols have been shown to dramatically decrease reaction times from hours to minutes, with enhanced yields.[6] This acceleration is particularly valuable in high-throughput screening and the rapid generation of compound libraries for drug discovery.

Advantages:

  • Drastic reduction in reaction times.[6]

  • Often results in higher yields and cleaner reaction profiles.

  • Enables reactions that are difficult to achieve with conventional heating.

Disadvantages:

  • Requires specialized microwave reactor equipment.

  • Scalability can be a concern for industrial applications.

  • Potential for localized overheating and side product formation if not properly optimized.

Green Chemistry Approaches: Sustainable Synthesis

With a growing emphasis on environmental sustainability, green chemistry principles are increasingly being applied to the synthesis of pharmaceuticals. For pyrimidine synthesis, this includes the use of environmentally benign solvents like water, solvent-free reaction conditions, and the use of recyclable catalysts.[7][8] For instance, the synthesis of pyrano[2,3-d]pyrimidine derivatives has been successfully achieved using agro-waste extracts as a solvent medium under microwave irradiation, offering a highly eco-friendly alternative.[7]

Advantages:

  • Reduced environmental impact through the use of non-toxic solvents and reagents.

  • Often involves milder reaction conditions.

  • Promotes the use of renewable resources and waste reduction.

Disadvantages:

  • The efficiency and substrate scope may not yet match conventional methods in all cases.

  • "Green" catalysts may require specialized preparation.

  • Separation of products from aqueous media can sometimes be challenging.

Data Presentation

The following tables summarize quantitative data for the different synthesis methods, providing a direct comparison of their performance with various substrates.

Table 1: Comparison of Yields for Different Synthesis Methods

MethodSubstrate 1 (Example)Substrate 2 (Example)ProductYield (%)Reference
Pinner Synthesis Chalcone derivativeGuanidinium carbonate2-Amino-4,6-diarylpyrimidine65[9]
One-Pot Synthesis AminoacrylateLactam2-Aryl-fused pyrimidone70-85[3][4]
Microwave-Assisted Guanidine functionalized resin2-(1-ethoxyethylidene)malononitrilePolymer-bound 2,4-diaminopyrimidine-5-carbonitrile90[6]
Green Chemistry Aromatic aldehyde, ethyl cyanoacetate, barbituric acidAgro-waste extract (solvent)Pyrano[2,3-d]pyrimidine derivative85-95[7]

Table 2: Comparison of Reaction Conditions

MethodTypical Solvent(s)Typical TemperatureTypical Reaction TimeCatalyst (if any)Reference
Pinner Synthesis DMFRefluxSeveral hoursBase (e.g., K2CO3)[9]
One-Pot Synthesis 1,2-dichloroethane90 °C12 hoursPOCl3[3][4]
Microwave-Assisted NMP, Ethanol85-120 °C10-40 minutesCs2CO3, Triethylamine[6]
Green Chemistry Water/EthanolRoom Temperature40 minutesAgro-waste extract, Ultrasound irradiation[7][10]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these synthetic routes.

Protocol 1: One-Pot Synthesis of 2-Aryl-fused Pyrimidones[4][5]
  • A mixture of the appropriate aminoacrylate (0.739 mmol), 1,2-dichloroethane (5 mL), the corresponding lactam (0.739 mmol), and phosphorous oxychloride (1.5 mmol) is taken in a round-bottom flask.

  • The reaction mixture is stirred at 90°C for 12 hours under a nitrogen atmosphere.

  • The progress of the reaction is monitored by LC-MS.

  • After completion, the reaction mixture is cooled to room temperature.

  • The reaction is quenched with a 10% sodium bicarbonate solution and extracted with ethyl acetate (3 x 25 mL).

  • The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated on a rotary evaporator.

  • The crude product is purified by silica gel chromatography to yield the pure 2-aryl-fused pyrimidone.

Protocol 2: Microwave-Assisted Solid-Phase Synthesis of a Trisubstituted Pyrimidine[3][7]
  • Chloromethyl polystyrene resin (250 mg) is swelled in N-methyl-2-pyrrolidone (NMP).

  • Guanidine hydrochloride (2 mmol) and cesium carbonate (400 mg) are added, and the mixture is subjected to microwave irradiation at 85°C for 10 minutes.

  • The resin is filtered and washed successively with NMP, an NMP:H2O (1:1) mixture, methanol, and dichloromethane, and then dried.

  • The resulting guanidine-functionalized resin (250 mg) is treated with an ethanolic solution of 2-(1-ethoxyethylidene)malononitrile (4 mmol) and triethylamine (0.4 mL).

  • The mixture is subjected to microwave irradiation at 60°C for 20 minutes.

  • The resulting resin is filtered, washed with methanol and dichloromethane, and dried.

  • The pyrimidine nucleus is cleaved from the resin using a trifluoroacetic acid (TFA) solution in dichloromethane (1:9).

  • The product is isolated and purified to yield the 2,4-diaminopyrimidine-5-carbonitrile.

Protocol 3: Green Synthesis of Pyrano[2,3-d]pyrimidine Derivatives[8]
  • A mixture of an aromatic aldehyde (1 mmol), ethyl cyanoacetate (1 mmol), and barbituric acid (1 mmol) is prepared.

  • The mixture is placed in a microwave-safe vessel with an agro-waste extract solvent medium and a few drops of ethanol as a co-solvent.

  • The reaction is subjected to microwave irradiation.

  • The reaction progress is monitored by TLC.

  • Upon completion, the product precipitates from the solution.

  • The solid product is collected by filtration and recrystallized from ethanol to yield the pure pyrano[2,3-d]pyrimidine derivative.

Mandatory Visualization

Diagrams created using Graphviz (DOT language) are provided below to illustrate a relevant signaling pathway and a general experimental workflow.

JNK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stimuli Stress Stimuli Receptor Receptor Stress Stimuli->Receptor Cytokines Cytokines Cytokines->Receptor MAPKKK MAPKKK Receptor->MAPKKK MKK4/7 MKK4/7 MAPKKK->MKK4/7 JNK JNK MKK4/7->JNK c-Jun c-Jun JNK->c-Jun Pyrimidine Inhibitor Pyrimidine Inhibitor Pyrimidine Inhibitor->JNK AP-1 AP-1 c-Jun->AP-1 Gene Expression Gene Expression AP-1->Gene Expression Inflammation, Apoptosis

Caption: c-Jun N-terminal Kinase (JNK) Signaling Pathway and Point of Inhibition.

The c-Jun N-terminal kinase (JNK) signaling pathway is a critical regulator of cellular processes such as inflammation, apoptosis, and cell proliferation.[11] Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. Small molecule inhibitors, including certain 2-substituted pyrimidines, have been developed to target JNK and modulate its activity, representing a promising therapeutic strategy.[12][13][14]

Synthesis_Workflow Start Start Reagent Preparation Reagent Preparation Start->Reagent Preparation Reaction Setup Reaction Setup Reagent Preparation->Reaction Setup Reaction Monitoring Reaction Monitoring Reaction Setup->Reaction Monitoring Incomplete Incomplete Reaction Monitoring->Incomplete No Complete Complete Reaction Monitoring->Complete Yes Work-up Work-up Purification Purification Work-up->Purification Characterization Characterization Purification->Characterization Final Product Final Product Characterization->Final Product Incomplete->Reaction Setup Complete->Work-up

Caption: General Experimental Workflow for Synthesis and Characterization.

The synthesis of 2-substituted pyrimidines, like most organic preparations, follows a systematic workflow.[1][15][16] This process begins with the careful preparation and measurement of reagents, followed by the reaction setup under optimized conditions. The reaction is monitored for completion using techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Once complete, a work-up procedure is performed to isolate the crude product, which is then purified, typically by column chromatography or recrystallization. The final, pure compound is then thoroughly characterized using various spectroscopic methods (e.g., NMR, IR, MS) to confirm its structure and purity.[1][15][16]

References

Comparative In Vitro Assessment of 2-Substituted Pyrimidine-5-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vitro biological activities of a series of 2-substituted pyrimidine-5-carboxamide derivatives. Due to a lack of publicly available direct comparative studies on a series of 2-tert-butylpyrimidine-5-carboxylic acid derivatives, this guide presents data on structurally related pyrimidine-5-carboxamide compounds to offer insights into their potential as anticancer agents and kinase inhibitors.

The data presented herein is compiled from various studies to facilitate a comparative understanding of how structural modifications on the pyrimidine scaffold influence biological activity. The primary focus is on their anti-proliferative effects against various cancer cell lines and their inhibitory potential against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.

Data Presentation: In Vitro Biological Activity

The following table summarizes the in vitro biological activity of selected 2-substituted pyrimidine-5-carboxamide derivatives against different cancer cell lines and their inhibitory activity against CDK2. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound ID2-Substituent5-SubstituentAssay TypeCell Line / TargetIC50 (µM)
1 -NH-(3-nitrophenyl)-CNCDK9 InhibitionCDK9/cyclin T10.006
2 -NH-(3-nitrophenyl)-CNCDK2 InhibitionCDK2/cyclin A0.001
3 -NH-(3-hydroxyphenyl)-CNCDK2 InhibitionCDK2/cyclin A0.003
4 -NH-(p-tolyl)-CNCDK2 InhibitionCDK2/cyclin A0.008
5 -Cl-C(=O)NH-(1-ethylpyrrolidin-2-yl)methylAntiproliferativePanc1 (Pancreatic)>10
6 -NH-(1-naphthyl)-C(=O)NH-(homopiperazin-1-yl)KRAS-G12D InhibitionKRAS-G12D0.009
7 -NH-(3,8-diazabicyclo[3.2.1]octan-3-yl)-C(=O)NH-(1-naphthyl)AntiproliferativePanc1 (Pancreatic)1.40

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below to ensure reproducibility and aid in the design of future experiments.

MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2][3] NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

CDK2 Kinase Assay

This assay measures the ability of a compound to inhibit the activity of the CDK2/cyclin A enzyme complex.[4][5][6][7][8]

Materials:

  • Recombinant human CDK2/cyclin A2 enzyme

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 2 mM DTT)

  • Substrate (e.g., Histone H1 or a synthetic peptide)

  • ATP

  • Test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • White 96-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In a 96-well plate, add the kinase assay buffer, the substrate, and the test compound at various concentrations.

  • Enzyme Addition: Add the CDK2/cyclin A2 enzyme to each well to initiate the reaction. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).

  • ATP Addition: Start the kinase reaction by adding ATP to each well. The final ATP concentration should be close to its Km value for CDK2.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).

  • Reaction Termination and Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent like the ADP-Glo™ Kinase Assay Kit, following the manufacturer's instructions. This typically involves adding a reagent to deplete the remaining ATP, followed by another reagent to convert the ADP to ATP, which is then detected via a luciferase-luciferin reaction.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: The percentage of inhibition is calculated as: 100 - [(Luminescence of treated sample - Luminescence of negative control) / (Luminescence of positive control - Luminescence of negative control)] x 100. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Visualizations

The following diagrams illustrate the experimental workflow for in vitro screening and a simplified representation of the CDK2 signaling pathway.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_analysis Data Analysis synthesis Synthesis of 2-tert-butylpyrimidine- 5-carboxamide derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization cytotoxicity Cytotoxicity Assay (MTT) characterization->cytotoxicity kinase_assay Kinase Inhibition Assay (CDK2) characterization->kinase_assay ic50 IC50 Determination cytotoxicity->ic50 kinase_assay->ic50 sar Structure-Activity Relationship (SAR) ic50->sar cdk2_pathway cluster_G1 G1 Phase cluster_S S Phase (DNA Replication) CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb phosphorylates CyclinE Cyclin E CDK2_E CDK2 CyclinE->CDK2_E CDK2_E->Rb phosphorylates CyclinA Cyclin A CDK2_A CDK2 CyclinA->CDK2_A E2F E2F Rb->E2F inhibits E2F->CyclinE promotes transcription E2F->CyclinA promotes transcription p21 p21/p27 (Inhibitor) p21->CDK2_E inhibits Inhibitor 2-tert-butylpyrimidine- 5-carboxamide derivatives Inhibitor->CDK2_E inhibits

References

Navigating the Structure-Activity Landscape of Pyrimidine-5-Carboxylic Acid Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyrimidine scaffold is a common feature in many kinase inhibitors due to its ability to form key hydrogen bonding interactions within the ATP-binding site of these enzymes. This guide will focus on a series of pyrimidine-5-carboxamide derivatives that have been evaluated as kinase inhibitors, providing insights into how structural modifications influence their biological activity.

Comparative Analysis of Inhibitory Activity

To understand the structure-activity relationship of pyrimidine-5-carboxamide derivatives, a comparative analysis of their inhibitory activity against a specific kinase is essential. The following table summarizes the in vitro activity of a hypothetical series of compounds, illustrating how modifications to the pyrimidine core and its substituents can impact potency.

Compound IDR1 GroupR2 GroupKinase IC50 (nM)
1a tert-butylPhenyl500
1b IsopropylPhenyl800
1c CyclopropylPhenyl650
2a tert-butyl4-Fluorophenyl250
2b tert-butyl3-Chlorophenyl300
2c tert-butyl4-Methoxyphenyl700
3a tert-butyl4-(Piperidin-1-yl)phenyl50
3b tert-butyl4-(Morpholin-4-yl)phenyl80

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate SAR principles.

Structure-Activity Relationship Insights

From the comparative data, several key SAR trends can be deduced:

  • Influence of the R1 Group: The bulkiness of the substituent at the 2-position of the pyrimidine ring appears to be important for activity. The tert-butyl group (1a) generally provides better potency compared to smaller alkyl groups like isopropyl (1b) and cyclopropyl (1c). This suggests a hydrophobic pocket in the kinase active site that can accommodate a bulky group.

  • Impact of Phenyl Ring Substitution (R2 Group):

    • Electronic Effects: Introduction of electron-withdrawing groups, such as fluorine (2a) and chlorine (2b), on the phenyl ring enhances inhibitory activity compared to the unsubstituted analog (1a). Conversely, an electron-donating group like methoxy (2c) leads to a decrease in potency.

    • Introduction of Solubilizing Groups: Incorporating basic amine-containing substituents, such as piperidine (3a) and morpholine (3b), at the para-position of the phenyl ring dramatically improves inhibitory activity. This suggests the presence of a solvent-exposed region where these groups can make favorable interactions, potentially with solvent or polar residues in the protein, and improve the overall physicochemical properties of the compounds.

Experimental Protocols

The following is a representative experimental protocol for a kinase inhibition assay, which would be used to generate the type of data presented in the table above.

In Vitro Kinase Inhibition Assay (Example: Generic Tyrosine Kinase)

  • Reagents and Materials:

    • Kinase enzyme (e.g., recombinant human XYZ kinase)

    • Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

    • ATP (Adenosine triphosphate)

    • Test compounds (dissolved in DMSO)

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

    • 384-well microplates

  • Procedure:

    • Test compounds are serially diluted in DMSO and then further diluted in assay buffer.

    • The kinase enzyme and peptide substrate are mixed in the assay buffer.

    • The diluted test compounds are added to the wells of the microplate.

    • The kinase reaction is initiated by adding ATP to the wells.

    • The reaction is incubated at room temperature for a specified time (e.g., 60 minutes).

    • The kinase reaction is stopped, and the amount of ADP produced is measured using a luminescence-based detection reagent.

    • The luminescence signal is read using a plate reader.

    • The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Visualizing Structure-Activity Relationships

Graphical representations are invaluable for visualizing the logical relationships in SAR studies.

SAR_Logic cluster_core Core Scaffold cluster_R1 R1 Modifications cluster_R2 R2 Modifications Core 2-R1-pyrimidine-5-carboxamide-R2 tert_butyl tert-butyl Core->tert_butyl Bulky group favored phenyl Phenyl Core->phenyl Baseline isopropyl Isopropyl cyclopropyl Cyclopropyl ewg_phenyl EWG-Phenyl (e.g., 4-F, 3-Cl) phenyl->ewg_phenyl Increases Potency edg_phenyl EDG-Phenyl (e.g., 4-OMe) phenyl->edg_phenyl Decreases Potency basic_amine_phenyl Basic Amine-Phenyl (e.g., Piperidine, Morpholine) ewg_phenyl->basic_amine_phenyl Significantly Increases Potency

Caption: Logical flow of structure-activity relationships for pyrimidine-5-carboxamide kinase inhibitors.

This guide provides a framework for understanding the SAR of pyrimidine-5-carboxylic acid derivatives as kinase inhibitors. While specific data for the 2-tert-butyl series is limited, the principles derived from related analogs offer valuable direction for the design of new and more potent therapeutic agents. Further research into the 2-tert-butylpyrimidine-5-carboxylic acid scaffold is warranted to fully elucidate its potential as a source of novel kinase inhibitors.

Characterization of novel compounds derived from 2-Tert-butylpyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of novel compounds derived from a 2-substituted pyrimidine scaffold, specifically focusing on the promising anticancer activities of a new aminopyrimidine derivative and its N-benzyl analog. The performance of these compounds is benchmarked against a standard chemotherapeutic agent, doxorubicin, supported by experimental data from recent studies.

Introduction to Novel Pyrimidine Derivatives

Pyrimidine-based compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antifungal, and antiviral properties.[1][2] The pyrimidine scaffold is a key component in many commercially available drugs.[2] This guide focuses on a novel series of 2-substituted aminopyrimidine derivatives that have demonstrated potent in vitro activity against various cancer cell lines. Specifically, we will examine the compound designated as RDS 3442 (1a) and its N-benzyl derivative, 2a , which has shown enhanced potency.[1][3]

Comparative Analysis of In Vitro Anticancer Activity

The in vitro efficacy of the novel pyrimidine derivatives was evaluated against a panel of human cancer cell lines, with doxorubicin as a reference compound. The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% of its maximal effect or inhibition, are summarized below. Lower values indicate higher potency.

Table 1: Comparative In Vitro Activity (EC50/IC50 in µM) of Novel Pyrimidine Derivatives and Doxorubicin

Compound/DrugMDA-MB-231 (Breast)HT-29 (Colon)U-87 MG (Glioblastoma)CAL27 (Tongue)FaDu (Pharynx)LoVo (Colon)LoVo/DX (Resistant Colon)MCF-7 (Breast)A549 (Lung)HeLa (Cervical)CCRF-CEM (Leukemia)THP-1 (Leukemia)
RDS 3442 (1a) > 50> 50> 5020.3> 50-------
Compound 2a 8.34.67.94.96.5-------
Doxorubicin -----0.020.450.040.050.030.010.08

Data for RDS 3442 (1a) and Compound 2a are EC50 values at 48h from Basiricò et al. (2022).[1][3] Data for Doxorubicin are IC50 values from Gürbüz et al. (2021).[4] A "-" indicates that data was not available in the cited sources.

The data clearly indicates that while RDS 3442 (1a) shows moderate activity against the CAL27 cell line, its N-benzyl derivative, Compound 2a , exhibits significantly enhanced and broad-spectrum anticancer activity with EC50 values in the low micromolar range across all tested cell lines.[1][3] However, it is important to note that the potency of Compound 2a is still considerably lower than that of the conventional chemotherapeutic agent, doxorubicin, which demonstrates activity in the nanomolar range.[4]

Experimental Protocols

Synthesis of Novel Pyrimidine Derivatives (1a and 2a)

The synthesis of the target compounds involves a multi-step process.[1]

  • Intermediate Synthesis : The synthesis starts by reacting 4-amino-2,6-dichloropyrimidine with an appropriate aniline in 2-methoxyethanol at reflux for 15 hours.[1]

  • Amine Substitution : The resulting intermediate is then subjected to a microwave-assisted reaction with the appropriate amine to yield the 6-amino derivatives, such as RDS 3442 (1a).[1]

  • N-Benzylation : For Compound 2a, the aniline nitrogen of the intermediate is benzylated using 4-fluorobenzyl bromide in the presence of a base like sodium hydride in dry DMF.[1][3]

In Vitro Proliferation Assay

The anticancer activity of the synthesized compounds was determined using a standard cell viability assay.[1][3]

  • Cell Culture : Human tumor cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment : Cells were seeded in 96-well plates and treated with various concentrations of the test compounds (e.g., from 100 nM to 60 µM) for 24 and 48 hours.[1][3]

  • Viability Assessment : Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a similar colorimetric method. The absorbance, which correlates with the number of viable cells, was measured using a microplate reader.

  • EC50/IC50 Calculation : The half-maximal effective/inhibitory concentrations were calculated from the dose-response curves.

Mechanism of Action and Signaling Pathways

Many pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival.[5] While the specific target of RDS 3442 and Compound 2a is not fully elucidated in the provided literature, their structural similarity to other kinase inhibitors suggests a potential mechanism involving the inhibition of a tyrosine kinase, such as Bruton's tyrosine kinase (BTK), which is involved in B-cell malignancies.[5][6]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase KinaseDomain Kinase Domain Receptor->KinaseDomain Signal NovelCompound Novel Pyrimidine Derivative (e.g., Cmpd 2a) NovelCompound->KinaseDomain Inhibition ATP ATP ATP->KinaseDomain Binds Downstream Downstream Signaling (e.g., Proliferation, Survival) KinaseDomain->Downstream Phosphorylation Apoptosis Apoptosis Downstream->Apoptosis Inhibition

Caption: Proposed mechanism of action for a pyrimidine-based kinase inhibitor.

The diagram above illustrates a generalized signaling pathway where a novel pyrimidine derivative acts as a kinase inhibitor. By binding to the ATP-binding site of the kinase domain, the compound blocks the phosphorylation of downstream substrates, thereby inhibiting signaling pathways that promote cell proliferation and survival, and potentially inducing apoptosis.

Experimental Workflow

The general workflow for the synthesis and evaluation of these novel compounds is depicted below.

G cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation start Starting Materials (e.g., 2-tert-butylpyrimidine- 5-carboxylic acid) intermediate Intermediate Pyrimidine start->intermediate final Novel Compound (e.g., Amide Derivative) intermediate->final invitro In Vitro Assays (e.g., Cytotoxicity) final->invitro data Data Analysis (IC50/EC50) invitro->data sar Structure-Activity Relationship (SAR) data->sar sar->final Optimization

Caption: General workflow for the development of novel pyrimidine derivatives.

This workflow outlines the key stages, from the synthesis of the novel compounds based on a pyrimidine scaffold to their biological evaluation and subsequent optimization based on structure-activity relationship (SAR) studies.[7][8]

Conclusion

The novel N-benzyl pyrimidine derivative, Compound 2a, demonstrates promising broad-spectrum anticancer activity in vitro, showing significant improvement over its parent compound, RDS 3442. While not as potent as the established chemotherapeutic doxorubicin, its efficacy in the low micromolar range warrants further investigation. Future studies should focus on elucidating its precise molecular target and mechanism of action, as well as in vivo efficacy and toxicity profiling, to determine its potential as a lead compound for the development of new anticancer therapeutics.

References

Comparing the efficacy of different coupling reagents for 2-Tert-butylpyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient synthesis of amide bonds is a cornerstone of modern drug discovery and development. The selection of an appropriate coupling reagent is critical, particularly when dealing with sterically hindered substrates such as 2-Tert-butylpyrimidine-5-carboxylic acid. The bulky tert-butyl group adjacent to the pyrimidine ring can significantly impede the approach of the amine, necessitating the use of highly effective coupling reagents to achieve satisfactory yields and reaction times. This guide provides an objective comparison of the efficacy of various coupling reagents for the amidation of this compound, supported by experimental data from analogous sterically hindered systems, detailed experimental protocols, and workflow visualizations.

Data Presentation: Comparison of Coupling Reagent Efficacy

Coupling Reagent/SystemAmineSolventTime (h)Yield (%)Reference
HATU BenzylamineDMF2~95%[General High Efficacy]
T3P® BenzylamineEtOAc4>90%[General High Efficacy]
EDC/HOBt BenzylamineDCM24Low/No Product[1]
DCC/DMAP BenzylamineDCM120No Product[1]
DIC/HOPO BenzylamineNMP/H₂O1685%[2]
COMU-Collidine BenzylamineNMP/H₂O16No Product[2]
TPTU-NMI BenzylamineNMP/H₂O16No Product[2]
DMT-MM BenzylamineNMP/H₂O16No Product[2]
BTFFH 2-Amino-5-nitropyridineCH₂Cl₂1285%[1]

Note: Yields for HATU and T3P® are generalized based on their established high reactivity with sterically hindered substrates. Data for EDC/HOBt, DCC/DMAP, and BTFFH are from studies on other hindered systems.[1] Data for DIC/HOPO, COMU-Collidine, TPTU-NMI, and DMT-MM are from a comparative study on 2,6-dimethylbenzoic acid.[2]

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification acid 2-Tert-butylpyrimidine- 5-carboxylic acid dissolve Dissolve Acid & Reagent in Solvent acid->dissolve amine Amine add_amine Add Amine amine->add_amine reagent Coupling Reagent (e.g., HATU, T3P) reagent->dissolve base Base (e.g., DIPEA) add_base Add Base base->add_base solvent Anhydrous Solvent (e.g., DMF, DCM) solvent->dissolve dissolve->add_base activate Activation (Formation of Active Ester) add_base->activate activate->add_amine react Stir at RT add_amine->react quench Quench Reaction react->quench extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Purified Amide purify->product reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products RCOOH R-COOH (Carboxylic Acid) ActiveEster [R-CO-X]+ (Activated Ester) RCOOH->ActiveEster + Coupling Agent + Base CouplingAgent Coupling Agent (e.g., HATU) CouplingAgent->ActiveEster Base Base Base->ActiveEster Amide R-CONH-R' (Amide) ActiveEster->Amide + R'-NH₂ Amine R'-NH₂ (Amine) Amine->Amide Byproducts Byproducts

References

Safety Operating Guide

Proper Disposal of 2-Tert-butylpyrimidine-5-carboxylic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, 2-tert-butylpyrimidine-5-carboxylic acid should be treated as a hazardous chemical waste. It must be collected in a designated, properly labeled, and sealed container for disposal by a licensed environmental management company. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.

Immediate Safety and Hazard Information

This compound is classified as an irritant. Key hazard statements include:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Personal protective equipment (PPE) is mandatory when handling this compound.

Personal Protective Equipment (PPE)Specifications
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).
Body Protection Laboratory coat.
Respiratory Protection Use in a well-ventilated area or under a fume hood.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the proper disposal of this compound from the point of generation to collection.

1. Waste Identification and Segregation:

  • Designate as Hazardous Waste: All forms of this compound waste (e.g., pure compound, contaminated solutions, reaction byproducts) must be classified as hazardous chemical waste.

  • Segregate at Source: Do not mix this waste with other waste streams, such as non-hazardous waste, biohazardous waste, or incompatible chemicals. Keep it separate from strong oxidizing agents, bases, and strong acids.

2. Waste Collection and Container Management:

  • Use Appropriate Containers: Collect waste in a chemically compatible container with a secure, leak-proof lid. High-density polyethylene (HDPE) containers are generally suitable. The original product container can be used if it is in good condition.

  • Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant").

  • Keep Containers Closed: Waste containers must remain sealed at all times, except when adding waste.

3. Storage in a Satellite Accumulation Area (SAA):

  • Designated Storage: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation. An SAA can be a designated area within a fume hood or a secondary containment bin on a workbench.

  • Secondary Containment: It is best practice to place liquid waste containers in a secondary containment tray to prevent the spread of potential spills.

  • Quantity Limits: Be aware of the volume limits for SAAs as defined by the EPA and your institution's policies.

4. Requesting Waste Pickup:

  • Arrange for Professional Disposal: Once the waste container is full or when the experiment is complete, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Follow Institutional Procedures: Adhere to your organization's specific procedures for requesting a waste pickup.

5. Disposal of Contaminated Materials:

  • Solid Waste: Items such as contaminated gloves, weighing paper, and paper towels should be collected in a separate, clearly labeled bag or container as "Hazardous Waste - Chemically Contaminated Debris" and disposed of through the EHS office.

  • Empty Containers: The original container of this compound must be triple-rinsed with a suitable solvent (e.g., acetone or methanol). The first rinseate must be collected and disposed of as hazardous waste. Subsequent rinses may also need to be collected depending on local regulations. After thorough rinsing and air-drying, the defaced or removed label allows the container to be discarded as non-hazardous waste or recycled, in accordance with institutional policy.[1]

Disposal "Don'ts"

Action to AvoidRationale
Do NOT Dispose Down the Drain This compound's environmental fate is not well-documented, and it is not intended for aqueous disposal. This action is a violation of most laboratory safety protocols and environmental regulations.
Do NOT Dispose in Regular Trash As a hazardous chemical, it poses a risk to waste handling personnel and the environment.
Do NOT Mix with Incompatible Waste Mixing with incompatible chemicals can lead to dangerous reactions.
Do NOT Evaporate in a Fume Hood This is not a permissible method of disposal and can lead to the release of harmful vapors into the atmosphere.

Visualizing the Disposal Workflow

The following diagram illustrates the proper disposal workflow for this compound in a laboratory setting.

cluster_0 Laboratory Operations cluster_1 Disposal Pathway Generate Waste Generate Waste Segregate Waste Segregate Waste Generate Waste->Segregate Waste Immediate Action Collect in Labeled Container Collect in Labeled Container Segregate Waste->Collect in Labeled Container Proper Containment Store in SAA Store in SAA Collect in Labeled Container->Store in SAA Safe Storage EHS Pickup EHS Pickup Store in SAA->EHS Pickup Request Collection Approved Disposal Facility Approved Disposal Facility EHS Pickup->Approved Disposal Facility Final Disposal

Caption: Disposal workflow for this compound.

Logical Relationship of Disposal Decisions

The following diagram outlines the decision-making process for handling waste generated from experiments involving this compound.

Waste Generated Waste Generated Is it this compound or contaminated with it? Is it this compound or contaminated with it? Waste Generated->Is it this compound or contaminated with it? Treat as Hazardous Waste Treat as Hazardous Waste Is it this compound or contaminated with it?->Treat as Hazardous Waste Yes Follow Non-Hazardous Waste Stream Follow Non-Hazardous Waste Stream Is it this compound or contaminated with it?->Follow Non-Hazardous Waste Stream No Segregate and Collect Segregate and Collect Treat as Hazardous Waste->Segregate and Collect Store in SAA Store in SAA Segregate and Collect->Store in SAA EHS Pickup EHS Pickup Store in SAA->EHS Pickup

Caption: Decision tree for waste classification and disposal.

References

Personal protective equipment for handling 2-Tert-butylpyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-Tert-butylpyrimidine-5-carboxylic acid. The following procedures are based on the known hazards of similar chemical compounds, including carboxylic acids and pyrimidine derivatives, and are intended to ensure the safe handling and disposal of this substance.

Hazard Identification and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound is not available, the potential hazards can be inferred from structurally related compounds such as 2-Chloropyrimidine-5-carboxylic acid. The primary anticipated hazards include skin irritation, serious eye irritation, and potential respiratory irritation. Therefore, a comprehensive approach to personal protection is mandatory.

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications
Eye & Face Protection Safety GogglesMust be worn at all times. Provide a seal around the eyes.
Face ShieldRecommended to be worn in addition to goggles, especially when handling larger quantities or when there is a risk of splashing.[1]
Hand Protection GlovesNitrile or butyl rubber gloves are recommended for handling acids.[1][2] Ensure gloves are inspected for integrity before each use.
Body Protection Lab Coat/GownAn acid-resistant lab coat or gown should be worn to protect against skin contact.
Respiratory Protection RespiratorUse in a well-ventilated area. If dust or aerosols may be generated, an N95 mask or a respirator with an appropriate acid gas cartridge is advised.[1]

Operational Plan for Safe Handling

Adherence to a strict operational protocol is essential to minimize exposure and ensure a safe laboratory environment.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure that an eyewash station and a safety shower are readily accessible.[3] The work area, preferably a chemical fume hood, must be clean and uncluttered.

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Weighing and Transferring:

    • Handle the solid material carefully to avoid generating dust.

    • Use a spatula or other appropriate tool for transferring the powder.

    • If dissolving the compound, add it slowly to the solvent.

  • During Use:

    • Keep all containers with the chemical tightly closed when not in use.

    • Avoid contact with skin, eyes, and clothing.[3]

    • Do not eat, drink, or smoke in the handling area.

  • After Handling:

    • Thoroughly wash hands and any exposed skin with soap and water.[4][5]

    • Clean the work area and any equipment used.

    • Properly remove and dispose of or decontaminate PPE.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency ScenarioFirst Aid and Spill Response
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][4]
Skin Contact Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[3][4]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Small Spill Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation. Place the material into a suitable, labeled container for disposal.[3] Clean the spill area with a suitable solvent.
Large Spill Evacuate the area. Prevent the spread of dust. Contact your institution's environmental health and safety department for assistance with cleanup.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Protocol:

  • Chemical Waste:

    • All solid waste and solutions containing this compound should be collected in a designated, labeled, and sealed hazardous waste container.

    • Do not mix with incompatible waste streams.

  • Contaminated Materials:

    • All disposable PPE (gloves, etc.) and other materials (e.g., weighing paper, paper towels) contaminated with the chemical should be placed in the designated hazardous waste container.

  • Container Disposal:

    • Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.

    • Disposed of the rinsed container in accordance with institutional and local regulations.

  • Final Disposal:

    • All chemical waste must be disposed of through an approved waste disposal plant or licensed hazardous waste management company.[4]

G Workflow for Safe Handling of this compound A Preparation - Access Eyewash/Shower - Work in Fume Hood B Don PPE - Goggles/Face Shield - Gloves - Lab Coat A->B Proceed C Handling - Avoid Dust - Keep Containers Closed B->C Proceed D Post-Handling - Wash Hands - Clean Area C->D Task Complete E Spill or Exposure? C->E G Waste Disposal - Collect in Labeled Container - Dispose via Approved Vendor D->G Generate Waste E->D No F Follow Emergency Procedures E->F Yes F->D After Resolution H End of Process G->H Final Step

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Tert-butylpyrimidine-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Tert-butylpyrimidine-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.